Cyclohexene-1-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cyclohexene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMWGXABXQTZRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101015401 | |
| Record name | 1-Cyclohexenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855-63-6, 27456-25-3 | |
| Record name | 1-Cyclohexene-1-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclohexene-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexenecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027456253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1855-63-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexenecarbonitrile | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Cyclohexenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101015401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXENECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2E8HV5A42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Cyclohexene-1-carbonitrile: Synthesis, Properties, and Applications in Research and Development
This guide provides a comprehensive technical overview of cyclohexene-1-carbonitrile (CAS No. 1855-63-6), a versatile bifunctional molecule of significant interest to researchers, scientists, and professionals in organic synthesis and drug development. This document details its chemical and physical properties, a validated synthesis protocol, its reactivity profile, and its applications as a key intermediate in the construction of complex molecular architectures.
Core Compound Identification and Properties
This compound, also known as 1-cyanocyclohexene, is a cyclic α,β-unsaturated nitrile. It is important to distinguish it from its isomer, 3-cyclohexene-1-carbonitrile (CAS No. 100-45-8), as their reactivity and synthetic applications differ.[1][2]
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1855-63-6 | |
| Molecular Formula | C₇H₉N | |
| Molecular Weight | 107.15 g/mol | |
| Boiling Point | 85-88 °C at 17 mmHg | |
| Density | 0.946 g/mL at 20 °C | |
| Refractive Index (n20/D) | 1.482 | |
| Solubility | Insoluble in water | [1] |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves a two-step process starting from cyclohexanone: formation of the cyanohydrin followed by dehydration.[3]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of Cyclohexanone Cyanohydrin
This procedure should be performed in a well-ventilated fume hood due to the use of cyanide.
-
In a flask equipped with a stirrer and a dropping funnel, a solution of sodium cyanide in water is prepared.
-
The flask is cooled in an ice bath.
-
Cyclohexanone is added to the cyanide solution.
-
A strong acid (e.g., HCl) is added dropwise to the stirred mixture to generate HCN in situ. The temperature should be maintained below 10 °C.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin.
Step 2: Dehydration to this compound
-
The crude cyclohexanone cyanohydrin is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or concentrated phosphoric acid (H₃PO₄).
-
The mixture is heated under vacuum.
-
The product, this compound, is distilled directly from the reaction mixture.
-
The collected distillate is then purified by fractional distillation under reduced pressure.
Reactivity and Chemical Transformations
The bifunctional nature of this compound, possessing both a nucleophilic nitrile group and an electrophilic double bond conjugated to it, makes it a versatile intermediate in organic synthesis.[4][5]
Reactions of the α,β-Unsaturated Nitrile System
The conjugated system in this compound allows for a variety of addition reactions.
-
Michael Addition: As an α,β-unsaturated nitrile, it can undergo Michael addition with various nucleophiles, such as amines, thiols, and carbanions. This reaction is crucial for the formation of substituted cyclohexanecarbonitriles.[4][5]
-
Diels-Alder Reaction: The double bond can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic nitrile-containing compounds.
-
Reduction: The double bond can be selectively hydrogenated to yield cyclohexanecarbonitrile. The nitrile group can also be reduced to a primary amine using strong reducing agents like LiAlH₄.
Independent Reactions of the Functional Groups
The alkene and nitrile moieties can also react independently.
-
Alkene Functionalization: The double bond can undergo various electrophilic additions, such as halogenation, hydrohalogenation, and epoxidation.
-
Nitrile Transformations: The nitrile group can be hydrolyzed to a carboxylic acid (cyclohexene-1-carboxylic acid) or an amide.[6] It can also react with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.
Key Transformations Workflow
Caption: Key chemical transformations of this compound.
Applications in Drug Development and Medicinal Chemistry
This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] The cyclohexene scaffold is a common motif in many natural products and synthetic drugs. The ability to functionalize both the double bond and the nitrile group allows for the creation of diverse molecular libraries for drug discovery screening.
While specific examples of its direct incorporation into marketed drugs are often proprietary, the chemical literature demonstrates its utility in synthesizing research compounds and pharmaceutical intermediates. For instance, cyclohexane derivatives are being investigated as potential therapeutic agents for non-small cell lung cancer.[2]
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in synthesis. The following spectroscopic data are characteristic of the compound.
Spectroscopic Data Summary
| Technique | Key Features and Assignments |
| ¹H NMR (CDCl₃) | Signals for the vinylic proton, and allylic and aliphatic protons of the cyclohexene ring. |
| ¹³C NMR (CDCl₃) | Resonances for the nitrile carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring. |
| IR (neat) | A strong absorption band for the C≡N stretch (around 2220 cm⁻¹) and a medium band for the C=C stretch (around 1640 cm⁻¹). |
| Mass Spectrometry (EI) | A molecular ion peak corresponding to its molecular weight (107.15 m/z). |
Experimental Protocols for Spectroscopic Analysis
-
NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer.
-
IR Spectroscopy: A drop of the neat liquid is placed between two KBr plates and analyzed using an FTIR spectrometer.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and ionized by electron impact (EI).
Safety and Handling
This compound is harmful if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] All work should be conducted in a well-ventilated chemical fume hood.
References
- Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition.
- PubChem. (n.d.). Cyclohexenecarbonitrile.
- SCIRP. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.
- Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds.
- PrepChem. (n.d.). Synthesis of Production of Cyclohexanone Cyanohydrin.
- Organic Syntheses. (n.d.). Benzophenone Cyanohydrin.
- SpectraBase. (n.d.). Cyclohex-2-ene-1-carbonitrile.
- Organic Syntheses. (n.d.). AZO-bis-1-CYCLOHEXANENITRILE.
- Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
- NIST. (n.d.). Cyclohexanecarbonitrile.
- PubChem. (n.d.). 1-Cyclohexene-1-acetonitrile.
- PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene.
- Chegg. (2023). Solved Label the 1H and 13 C NMR spectra of cyclohexene Use.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclohexene.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Google Patents. (n.d.). EP0142322B1 - Cyclohexane derivatives.
- PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach.
- Pharmaffiliates. (n.d.). CAS No : 1855-63-6 | Product Name : this compound.
Sources
- 1. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. fiveable.me [fiveable.me]
- 5. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1-Cyanocyclohexene
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes to 1-cyanocyclohexene, a valuable intermediate in the pharmaceutical, agrochemical, and fine chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. Two primary synthetic strategies are discussed in detail: the dehydration of cyclohexanone cyanohydrin and the Diels-Alder cycloaddition of 1,3-butadiene with acrylonitrile, followed by isomerization. For each method, this guide elucidates the underlying reaction mechanisms, provides detailed step-by-step experimental protocols, and discusses potential side reactions and purification strategies. The content is grounded in authoritative scientific literature to ensure technical accuracy and reliability.
Introduction
1-Cyanocyclohexene is a versatile cyclic nitrile that serves as a key building block in the synthesis of a wide array of more complex organic molecules. Its utility stems from the presence of two reactive functional groups: a carbon-carbon double bond and a nitrile group. These moieties allow for a diverse range of chemical transformations, including reduction, nucleophilic addition, and cycloaddition reactions. Consequently, 1-cyanocyclohexene is a valuable precursor in the development of pharmaceuticals, agrochemicals, fragrances, dyes, and other specialty chemicals.[1] The strategic importance of this intermediate necessitates robust and efficient synthetic methodologies for its preparation. This guide provides an in-depth exploration of the most reliable and commonly employed synthetic pathways.
I. Synthesis via Dehydration of Cyclohexanone Cyanohydrin
The most direct and widely utilized laboratory-scale synthesis of 1-cyanocyclohexene begins with the readily available starting material, cyclohexanone. This two-step process involves the formation of a cyanohydrin intermediate, followed by its dehydration to yield the desired α,β-unsaturated nitrile.
A. Step 1: Formation of Cyclohexanone Cyanohydrin
The initial step is the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclohexanone. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source such as hydrogen cyanide (HCN) or an alkali metal cyanide (e.g., NaCN, KCN).[2] The use of HCN in situ, generated by the addition of a strong acid to a cyanide salt, is a common practice to mitigate the hazards associated with handling highly toxic HCN gas.[2]
Mechanism of Cyanohydrin Formation:
The reaction proceeds via a nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated by a proton source, typically HCN or water, to yield the cyanohydrin and regenerate the cyanide catalyst.
Caption: Mechanism of Cyclohexanone Cyanohydrin Formation.
Experimental Protocol: Synthesis of Cyclohexanone Cyanohydrin
-
Materials:
-
Cyclohexanone
-
Sodium cyanide (NaCN)
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.
-
Cyclohexanone is added to the cyanide solution.
-
Concentrated sulfuric acid is added dropwise from the addition funnel with vigorous stirring, maintaining the temperature below 10 °C. The in-situ generation of HCN requires extreme caution.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
The reaction mixture is then extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and then with brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude cyclohexanone cyanohydrin, which can often be used in the next step without further purification.
-
B. Step 2: Dehydration of Cyclohexanone Cyanohydrin
The second step involves the elimination of water from the cyanohydrin to form the carbon-carbon double bond of 1-cyanocyclohexene. This dehydration is typically acid-catalyzed, and various dehydrating agents can be employed, with phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) in the presence of a base like pyridine being common choices.
Mechanism of Dehydration (Acid-Catalyzed):
Under acidic conditions, the hydroxyl group of the cyanohydrin is protonated to form a good leaving group (water). Subsequent departure of the water molecule generates a carbocation intermediate. A base (e.g., the conjugate base of the acid or a solvent molecule) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.
Caption: Diels-Alder Reaction of 1,3-Butadiene and Acrylonitrile.
Experimental Protocol: Diels-Alder Reaction
-
Materials:
-
1,3-Butadiene
-
Acrylonitrile
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent)
-
-
Procedure:
-
A high-pressure autoclave is charged with acrylonitrile, toluene, and a catalytic amount of hydroquinone.
-
The autoclave is sealed, and liquefied 1,3-butadiene is introduced.
-
The reaction mixture is heated to 150-200 °C for several hours. The pressure will increase due to the vapor pressure of the reactants and solvent.
-
After the reaction period, the autoclave is cooled to room temperature, and the excess pressure is carefully vented.
-
The reaction mixture is transferred to a distillation apparatus, and the unreacted starting materials and solvent are removed by distillation.
-
The remaining crude 4-cyanocyclohexene is then purified by vacuum distillation.
-
B. Step 2: Isomerization of 4-Cyanocyclohexene to 1-Cyanocyclohexene
The thermodynamically less stable 4-cyanocyclohexene, obtained from the Diels-Alder reaction, can be isomerized to the more stable, conjugated 1-cyanocyclohexene. This isomerization is typically achieved under basic conditions. The driving force for this reaction is the formation of a conjugated system where the double bond is in conjugation with the nitrile group.
Mechanism of Base-Catalyzed Isomerization:
A base abstracts a proton from the carbon atom adjacent to the nitrile group, forming a resonance-stabilized carbanion (an enolate-like intermediate). Reprotonation of this intermediate can occur at the other end of the conjugated system, leading to the formation of the more stable 1-cyanocyclohexene. [3]
Caption: Base-Catalyzed Isomerization of 4-Cyanocyclohexene.
Experimental Protocol: Isomerization
-
Materials:
-
4-Cyanocyclohexene
-
Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK)
-
Ethanol or tert-butanol (solvent)
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
A solution of 4-cyanocyclohexene in a suitable alcohol solvent (e.g., ethanol) is prepared in a round-bottom flask.
-
A catalytic amount of a strong base, such as sodium ethoxide, is added to the solution.
-
The reaction mixture is heated to reflux for several hours, and the progress of the isomerization is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the isomerization is complete, the reaction mixture is cooled to room temperature and neutralized with dilute hydrochloric acid.
-
The mixture is then extracted with diethyl ether.
-
The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The resulting crude 1-cyanocyclohexene is purified by vacuum distillation.
-
III. Comparison of Synthetic Routes
| Feature | Dehydration of Cyclohexanone Cyanohydrin | Diels-Alder Reaction & Isomerization |
| Starting Materials | Cyclohexanone, Cyanide Source | 1,3-Butadiene, Acrylonitrile |
| Number of Steps | 2 | 2 |
| Reaction Conditions | Moderate temperatures, atmospheric pressure | High temperatures, high pressure (for Diels-Alder) |
| Key Intermediates | Cyclohexanone cyanohydrin | 4-Cyanocyclohexene |
| Potential Side Reactions | Incomplete dehydration, polymerization | Polymerization of reactants, formation of other adducts |
| Overall Yield | Generally moderate to good | Can be high, but requires optimization |
| Scalability | Well-suited for laboratory scale | More amenable to industrial scale |
| Safety Considerations | Use of highly toxic cyanide | Handling of gaseous and flammable reactants under pressure |
IV. Characterization of 1-Cyanocyclohexene
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 1-cyanocyclohexene is expected to show signals for the vinylic proton, as well as the allylic and aliphatic protons of the cyclohexene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ring. The nitrile carbon typically appears in the range of 115-125 ppm. The alkene carbons (sp²) are expected in the range of ~125–135 ppm. [4][5]* Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the region of 2215-2230 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 1-cyanocyclohexene (107.15 g/mol ).
V. Purification
The primary method for purifying 1-cyanocyclohexene is vacuum distillation . [6][7][8]Due to its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition at elevated temperatures.
General Procedure for Vacuum Distillation:
-
The crude 1-cyanocyclohexene is placed in a round-bottom flask suitable for distillation.
-
A short-path distillation apparatus or a fractional distillation column can be used, depending on the purity of the crude product.
-
The system is connected to a vacuum pump, and the pressure is gradually reduced to the desired level.
-
The flask is heated gently in an oil bath.
-
The fraction that distills at the expected boiling point for the given pressure is collected as the purified 1-cyanocyclohexene.
Conclusion
This guide has detailed two robust and reliable synthetic pathways for the preparation of 1-cyanocyclohexene. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the available equipment. The dehydration of cyclohexanone cyanohydrin is a versatile and common laboratory-scale method, while the Diels-Alder approach is particularly well-suited for larger-scale industrial production. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science.
References
- LookChem. (n.d.). Cas 100-45-8, 4-CYANO-1-CYCLOHEXENE.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C.
- Sciencemadness.org. (2006, January 26). synthesis of 1-cyanocyclohexene.
- Gassman, P. G., & Talley, J. J. (n.d.). Organic Syntheses Procedure.
- Chemistry LibreTexts. (2021, December 27). 16.3: The Diels-Alder Cycloaddition Reaction.
- Google Patents. (n.d.). JPH05163226A - Production of 4-cyanocyclohexene.
- Google Patents. (n.d.). CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin.
- ResearchGate. (2025, April 24). Laboratory Rotational Spectra of Cyanocyclohexane and Its Siblings (1- and 4-Cyanocyclohexene) Using a Compact CP-FTMW Spectrometer for Interstellar Detection.
- Google Patents. (n.d.). US4433194A - Purification of cyclohexane.
- LookChem. (n.d.). Cas 100-45-8, 4-CYANO-1-CYCLOHEXENE.
- Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans-.
- Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing.
- National Center for Biotechnology Information. (n.d.). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes.
- National Institute of Standards and Technology. (n.d.). 4-Cyanocyclohexene.
- Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- RSC Publishing. (n.d.). The base-catalyzed isomerization of α-cyano-cis-stilbenes.
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN116496175A - A kind of preparation method of cyclohexanone cyanohydrin - Google Patents [patents.google.com]
- 3. The base-catalyzed isomerization of α-cyano-cis-stilbenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 4-Cyanocyclohexene [webbook.nist.gov]
- 6. US4433194A - Purification of cyclohexane - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. rsc.org [rsc.org]
The Thermodynamic Landscape of Cyclohexene-1-carbonitrile: A Technical Guide for Researchers
Abstract
Cyclohexene-1-carbonitrile, a key building block in organic synthesis and pharmaceutical development, possesses a thermodynamic stability profile governed by the intricate interplay of electronic and structural factors. This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, with a particular focus on the stabilizing influence of conjugation. We will explore the theoretical underpinnings of its stability, present available experimental thermochemical data, and detail the computational and experimental methodologies used to assess these properties. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound and related unsaturated nitrile scaffolds in their work.
Introduction: The Significance of this compound in Modern Chemistry
This compound, also known as 1-cyanocyclohexene, is a versatile bifunctional molecule that features a reactive double bond within a cyclohexene ring and a polar cyano group.[1] This unique structural arrangement makes it a valuable synthon for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and agrochemicals.[1] The cyclohexene scaffold is a prevalent motif in numerous natural products and synthetic drugs, and the ability to functionalize both the alkene and nitrile moieties provides a rich platform for chemical diversification.[1][2]
The thermodynamic stability of this compound is a critical parameter that influences its reactivity, storage, and the equilibrium position of isomerization reactions. A thorough understanding of its stability is paramount for optimizing synthetic routes and predicting the behavior of this important intermediate in complex reaction cascades.
The Decisive Role of Conjugation in Thermodynamic Stability
The cornerstone of this compound's thermodynamic stability lies in its nature as an α,β-unsaturated nitrile.[3] The conjugation between the p-orbitals of the carbon-carbon double bond and the carbon-nitrogen triple bond of the nitrile group allows for the delocalization of π-electrons across this four-atom system.[3] This electron delocalization results in a lower overall energy state for the molecule, thereby increasing its thermodynamic stability compared to its non-conjugated isomers.[3]
This enhanced stability has profound implications for its chemical behavior. The delocalization of electron density also influences the molecule's reactivity, making it susceptible to nucleophilic attack at the β-carbon (Michael addition), a reaction of immense synthetic utility.[3]
Isomeric Landscape: A Stability Comparison
This compound can exist in several isomeric forms, with the position of the double bond relative to the nitrile group being the key differentiator. The two most pertinent isomers for this discussion are:
-
This compound (1-Cyanocyclohexene): The thermodynamically more stable, conjugated isomer.
-
3-Cyclohexene-1-carbonitrile (4-Cyanocyclohexene): A non-conjugated, and therefore less stable, isomer.[3]
The interconversion between these isomers can be achieved under certain reaction conditions, and the equilibrium will invariably favor the more stable conjugated isomer.
Quantitative Thermodynamic Data for this compound
Precise thermodynamic data provides the quantitative foundation for understanding the stability of a molecule. For this compound (CAS No. 1855-63-6), the following experimental thermochemical data is available from the NIST Chemistry WebBook:
| Thermodynamic Parameter | Value | Method | Reference |
| Enthalpy of Formation (Liquid, 298.15 K) | 47.99 kJ/mol | Combustion Calorimetry | Prochazka, Krestanova, et al., 1970[4] |
| Enthalpy of Combustion (Liquid, 298.15 K) | -4088.9 ± 2.8 kJ/mol | Combustion Calorimetry | Prochazka, Krestanova, et al., 1970[4] |
Note: A lower enthalpy of formation generally indicates greater thermodynamic stability.
Methodologies for Assessing Thermodynamic Stability
The determination of thermodynamic stability relies on a combination of experimental and computational techniques. These methods provide the data necessary to quantify the energetic landscape of a molecule and its isomers.
Experimental Approaches: The Power of Calorimetry
Combustion Calorimetry: This is a fundamental experimental technique for determining the enthalpy of combustion of a substance.[5] By precisely measuring the heat released during the complete combustion of a compound in a bomb calorimeter, the standard enthalpy of formation can be calculated using Hess's Law. This value is a direct measure of the compound's thermodynamic stability.
Experimental Protocol: Bomb Calorimetry for Determining Enthalpy of Combustion
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within the bomb calorimeter.
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.
-
Ignition: The sample is ignited via an electrical fuse.
-
Temperature Measurement: The temperature change of the surrounding water bath is meticulously recorded.
-
Calibration: The calorimeter is calibrated using a substance with a known heat of combustion, such as benzoic acid.
-
Calculation: The heat of combustion of the sample is calculated from the temperature change and the heat capacity of the calorimeter. From this, the standard enthalpy of formation can be derived.
Computational Chemistry: A Window into Molecular Energetics
In the absence of experimental data, and to gain deeper insight into the electronic factors governing stability, computational chemistry provides a powerful toolkit.
Density Functional Theory (DFT): DFT methods are a mainstay of modern computational chemistry for calculating the electronic structure and energies of molecules.[6] By solving the Kohn-Sham equations, DFT can provide accurate predictions of molecular geometries, vibrational frequencies, and, crucially for this discussion, the total electronic energy.
Workflow for Computational Analysis of Isomer Stability
Caption: A generalized workflow for determining the relative thermodynamic stability of isomers using computational chemistry methods.
By performing these calculations for each isomer, a direct comparison of their calculated enthalpies and Gibbs free energies of formation can be made, allowing for a quantitative assessment of their relative stabilities. Such studies consistently show that α,β-unsaturated nitriles are thermodynamically favored over their non-conjugated counterparts.[3]
Implications for Drug Development and Synthesis
The thermodynamic stability of this compound and its derivatives has significant practical implications:
-
Reaction Control: In synthetic sequences, understanding the relative stabilities of isomers is crucial for designing reactions that selectively yield the desired product. For instance, reactions that could potentially lead to a mixture of conjugated and non-conjugated isomers can be driven towards the thermodynamically favored conjugated product through the choice of reagents and reaction conditions (e.g., temperature, catalysts).
-
Purification and Isolation: The difference in stability can sometimes be exploited in purification processes.
-
Drug Design: The rigidity and electronic properties conferred by the conjugated system can influence the binding of a molecule to its biological target. Medicinal chemists often leverage the defined stereochemistry and electronic nature of such scaffolds in the design of novel therapeutic agents. The stability of the molecule is also a key factor in its shelf-life and metabolic profile.
Conclusion
The thermodynamic stability of this compound is fundamentally dictated by the presence of conjugation between its carbon-carbon double bond and the nitrile group. This electronic delocalization results in a significantly more stable molecule compared to its non-conjugated isomers. This stability is quantitatively supported by experimental thermochemical data for the enthalpy of formation and combustion. For a deeper and more comparative understanding, particularly when experimental data is scarce, computational methods like Density Functional Theory offer a robust and reliable approach. For researchers in organic synthesis and drug development, a firm grasp of the thermodynamic principles governing the stability of this compound is essential for the rational design of synthetic strategies and the development of novel molecular entities.
References
- Fiveable. (n.d.). α,β-Unsaturated Nitriles Definition.
- Fleming, F. F., & Shook, B. C. (2002). Unsaturated nitriles: stereoselective MgO eliminations. The Journal of organic chemistry, 67(11), 3668–3672. [Link]
- PubChem. (n.d.). Cyclohexenecarbonitrile.
- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
- NIST. (n.d.). 4-Cyanocyclohexene. In NIST Chemistry WebBook.
- Prochazka, M., Krestanova, V., Konicek, J., & Smisek, M. (1970). Thermochemistry of nitriles. II. Alicyclic nitriles.
- NIST. (n.d.). cyclohexenecarbonitrile. In NIST Chemistry WebBook.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.
- Aaltodoc. (n.d.). APPLIED CHEMISTRY Reaction Equilibrium in the Isomerization of 2,4,4-Trimethyl Pentenes.
- PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile.
- Pharmaffiliates. (n.d.). CAS No : 1855-63-6 | Product Name : this compound.
- NIST. (n.d.). Cyclohexanecarbonitrile. In NIST Chemistry WebBook.
- S3waas. (2025). Syllabus for Chemistry (SCQP08).
- NIST. (n.d.). 2-Cyclohexene-1-carbonitrile. In NIST Chemistry WebBook.
- NIST. (n.d.). 4-Methyl-3-cyclohexene-1-carbonitrile. In NIST Chemistry WebBook.
- NIST. (n.d.). 1-Cyclohexene-1-acetonitrile. In NIST Chemistry WebBook.
- NIST. (n.d.). Cyclohexene. In NIST Chemistry WebBook.
- OCLUE. (n.d.). Chapter 8: Conjugated compounds and aromaticity.
- PubMed Central (PMC). (n.d.). The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation.
- JEE (Advanced) 2026 Syllabus. (n.d.).
Sources
- 1. 4-Methyl-3-cyclohexene-1-carbonitrile [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Cyanocyclohexene [webbook.nist.gov]
- 4. cyclohexenecarbonitrile [webbook.nist.gov]
- 5. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 6. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Bifunctional Synthon: A Technical Guide to the Discovery and Synthetic Utility of Cyclohexene-1-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexene-1-carbonitrile, a seemingly simple bifunctional molecule, exists as two primary regioisomers: 1-cyclohexene-1-carbonitrile and 3-cyclohexene-1-carbonitrile. Each possesses a unique electronic and steric profile, dictating its reactivity and subsequent applications in the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the historical discovery, seminal synthetic routes, comparative chemical properties, and the significant, albeit nuanced, role of these isomers as versatile intermediates in organic synthesis and the pursuit of novel therapeutic agents. By examining the causality behind foundational experimental work and highlighting modern applications, this document serves as a comprehensive resource for chemists engaged in the design and execution of sophisticated synthetic strategies.
Introduction: Two Isomers, a World of Synthetic Potential
The cyclohexene scaffold is a ubiquitous motif in a vast array of natural products and pharmaceuticals.[1] The incorporation of a nitrile group onto this framework introduces a powerful synthetic handle, capable of being transformed into a variety of functional groups including amines, carboxylic acids, amides, and ketones.[1] This dual functionality makes this compound a highly valuable building block in the synthetic chemist's toolbox. The two primary isomers, 1-cyclohexene-1-carbonitrile and 3-cyclohexene-1-carbonitrile, while structurally similar, exhibit distinct reactivity profiles owing to the placement of the double bond relative to the electron-withdrawing nitrile group.
-
1-Cyclohexene-1-carbonitrile (CAS 1855-63-6): An α,β-unsaturated nitrile, its reactivity is dominated by conjugate addition reactions and the unique photochemistry of its conjugated system.[2][3]
-
3-Cyclohexene-1-carbonitrile (CAS 100-45-8): With an isolated double bond, this isomer undergoes typical alkene reactions, while the nitrile group can be manipulated independently, offering a different strategic approach to functionalization.[1][4]
This guide will delve into the distinct histories and synthetic pathways for each isomer, providing a clear understanding of their individual merits and applications.
The Genesis of a Workhorse: Discovery and Foundational Syntheses
The histories of the two key isomers of this compound are intrinsically linked to the development of two cornerstone reactions in organic chemistry: the Diels-Alder reaction and the chemistry of cyanohydrins.
3-Cyclohexene-1-carbonitrile: A Child of the Diels-Alder Reaction
The discovery of 3-cyclohexene-1-carbonitrile is a direct consequence of one of the most powerful reactions in synthetic chemistry.
Historical Context: The Diels-Alder Revolution
In 1928, Otto Diels and Kurt Alder reported a novel cycloaddition reaction between a conjugated diene and an alkene (dienophile) to form a six-membered ring.[5] This discovery, for which they were awarded the Nobel Prize in Chemistry in 1950, provided a remarkably efficient method for the construction of cyclic systems with high stereochemical control.[5][6]
The reaction of 1,3-butadiene with acrylonitrile to form 3-cyclohexene-1-carbonitrile (often referred to as 4-cyanocyclohexene in older literature) is a classic example of this transformation.[7] This single, atom-economical step constructs the cyclohexene ring and installs the carbonitrile functionality simultaneously.[1]
Mechanism and Causality
The Diels-Alder reaction is a concerted, pericyclic process that proceeds through a cyclic transition state.[7] The diene must adopt an s-cis conformation to allow for the necessary orbital overlap. The reaction is thermally allowed and involves the [4π + 2π] cycloaddition of the diene and dienophile electron systems.[5]
dot graph TD { rankdir=LR; node [shape=plaintext];
}
Caption: The Diels-Alder synthesis of 3-cyclohexene-1-carbonitrile.
Experimental Protocol: Diels-Alder Cycloaddition [1]
This protocol is a representative procedure for the synthesis of 3-cyclohexene-1-carbonitrile.
-
Reactant Charging: To a high-pressure autoclave, charge acrylonitrile and a polymerization inhibitor (e.g., hydroquinone).
-
Diene Addition: Cool the autoclave and add liquefied 1,3-butadiene.
-
Reaction Conditions: Seal the reactor and heat to a temperature of 150-200°C. The pressure will increase due to the vapor pressure of the reactants. Maintain at temperature for several hours.
-
Work-up: After cooling, vent the excess butadiene and transfer the reaction mixture.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield 3-cyclohexene-1-carbonitrile as a colorless to pale yellow liquid.
Causality: The use of a polymerization inhibitor is crucial as both butadiene and acrylonitrile can readily polymerize at elevated temperatures. The reaction is typically performed in a sealed vessel to contain the gaseous butadiene and achieve the necessary concentration for an efficient reaction rate.
1-Cyclohexene-1-carbonitrile: From Ketones to Conjugated Nitriles
The synthesis of 1-cyclohexene-1-carbonitrile follows a more classical, stepwise approach rooted in the chemistry of carbonyl compounds.
Historical Context: The Cyanohydrin Reaction
In the early 1900s, Arthur Lapworth conducted seminal studies on the addition of hydrogen cyanide to aldehydes and ketones, a reaction that forms cyanohydrins.[8] This work laid the foundation for a versatile method to introduce a nitrile and a hydroxyl group in a single step. The resulting cyanohydrin from cyclohexanone is the key precursor to 1-cyclohexene-1-carbonitrile.[9]
Synthesis Pathway and Mechanism
The synthesis is a two-step process:
-
Cyanohydrin Formation: Cyclohexanone is treated with a source of cyanide, typically HCN generated in situ from NaCN or KCN and a mineral acid, or by using trimethylsilyl cyanide. The reaction is base-catalyzed, with the cyanide ion acting as the nucleophile.[8]
-
Dehydration: The resulting cyclohexanone cyanohydrin is then dehydrated using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or strong acids to yield the α,β-unsaturated 1-cyclohexene-1-carbonitrile.
dot graph TD { rankdir=LR; node [shape=box, style=rounded];
}
Caption: Synthesis of 1-cyclohexene-1-carbonitrile from cyclohexanone.
Experimental Protocol: Cyanohydrin Formation and Dehydration
This protocol outlines a general procedure for the synthesis of 1-cyclohexene-1-carbonitrile.
-
Cyanohydrin Formation:
-
In a well-ventilated fume hood, a solution of sodium cyanide in water is cooled in an ice bath.
-
Cyclohexanone is added, followed by the slow, dropwise addition of sulfuric acid, maintaining the temperature below 20°C.
-
The mixture is stirred for several hours, after which the organic layer containing the cyanohydrin is separated.
-
-
Dehydration:
-
The crude cyanohydrin is dissolved in a suitable solvent like pyridine.
-
The solution is cooled, and phosphorus oxychloride is added dropwise.
-
The reaction mixture is then heated to reflux for several hours.
-
After cooling, the mixture is poured onto ice and extracted with an organic solvent (e.g., ether).
-
The organic extracts are washed, dried, and concentrated. The crude product is purified by vacuum distillation.
-
Causality: The base catalysis in the first step is essential to generate the nucleophilic cyanide ion (CN⁻). The dehydration step is an elimination reaction where the hydroxyl group is converted into a good leaving group by the dehydrating agent, followed by removal of a proton from the adjacent carbon to form the double bond in conjugation with the nitrile.
Comparative Physicochemical and Spectroscopic Properties
The isomeric placement of the double bond leads to distinct physical and spectroscopic properties, which are crucial for their identification and for predicting their behavior in chemical reactions.
| Property | 1-Cyclohexene-1-carbonitrile | 3-Cyclohexene-1-carbonitrile | Reference(s) |
| CAS Number | 1855-63-6 | 100-45-8 | [3][4] |
| Molecular Formula | C₇H₉N | C₇H₉N | [3][4] |
| Molecular Weight | 107.15 g/mol | 107.15 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | 85-88 °C @ 17 mmHg | ~200 °C @ 760 mmHg | [1][10] |
| Density | ~0.946 g/mL | ~0.94 g/cm³ | [1][11] |
| Refractive Index | ~1.482 | ~1.473 | [1][11] |
| Key IR Peaks (cm⁻¹) | ~2220 (C≡N, conjugated), ~1640 (C=C, conjugated) | ~2240 (C≡N, non-conjugated), ~1650 (C=C, isolated) | [1] |
| ¹H NMR | Olefinic proton deshielded (~6.7 ppm) | Olefinic protons less deshielded (~5.7 ppm) | |
| ¹³C NMR | Quaternary C≡N carbon deshielded | Tertiary C-CN carbon less deshielded |
Reactivity and Synthetic Utility: A Tale of Two Isomers
The distinct electronic nature of the two isomers dictates their utility in synthetic organic chemistry.
The Reactivity of 1-Cyclohexene-1-carbonitrile
As an α,β-unsaturated nitrile, the reactivity of this isomer is characterized by:
-
Michael Addition: The β-carbon is electrophilic and susceptible to attack by a wide range of nucleophiles in a 1,4-conjugate addition. This allows for the introduction of various substituents at the 2-position of the cyclohexane ring.
-
Diels-Alder Reactions: The conjugated double bond can act as a dienophile, reacting with dienes to form bicyclic systems.
-
Photochemistry: Irradiation of 1-cyclohexene-1-carbonitrile can lead to a [2π+2π] cycloaddition, yielding bicyclo[3.1.0]hexane-1-carbonitrile, a reaction explored in mechanistic organic photochemistry.[2]
The Reactivity of 3-Cyclohexene-1-carbonitrile
With its isolated double bond and nitrile group, this isomer offers orthogonal reactivity:
-
Alkene Reactions: The double bond can undergo standard electrophilic additions, such as hydrogenation, halogenation, epoxidation, and hydroboration-oxidation, without affecting the nitrile group.[1]
-
Nitrile Reactions: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or attacked by Grignard reagents to form ketones.[1] This versatility allows for the introduction of a wide range of functionalities.
dot graph G { layout=neato; node [shape=box, style=rounded];
}
Caption: Comparative reactivity of this compound isomers.
Applications in Drug Discovery and Development
The cyclohexene and cyclohexane cores are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[12][13] While a direct, linear synthesis of a blockbuster drug from commercially available this compound is not prominently featured in the public domain, its derivatives are instrumental as key intermediates in the synthesis of complex pharmaceutical agents.
Case Study: The Gabapentin and Pregabalin Framework
Gabapentin and Pregabalin are widely prescribed for epilepsy and neuropathic pain.[1][14] While their industrial synthesis does not typically start from this compound, the core structure, a substituted cyclohexane, highlights the importance of this chemical space. The synthesis of Gabapentin, for instance, often involves 1,1-cyclohexane diacetic acid monoamide, a molecule that could conceptually be derived from precursors accessible through cyclohexene chemistry.[15] The development of efficient routes to such substituted cyclohexanes is a major focus of process chemistry, and the functional handles offered by this compound make it an attractive starting point for the exploration of novel synthetic pathways to these and related drug targets.
Case Study: Oseltamivir (Tamiflu) Synthesis
Oseltamivir is a crucial antiviral medication for the treatment of influenza.[16] The core of its structure is a functionalized cyclohexene ring. While the primary industrial synthesis famously starts from shikimic acid, numerous alternative syntheses have been developed to address supply chain vulnerabilities.[7][16] Several of these alternative routes employ a Diels-Alder reaction to construct the cyclohexene core, demonstrating the strategic importance of this reaction in accessing the Tamiflu scaffold.[17] Although these routes may not specifically use acrylonitrile, the principle of using a [4+2] cycloaddition to build the essential ring system underscores the value of dienophiles like the precursors to or derivatives of this compound.
Role as a Versatile Intermediate
The true value of this compound in drug discovery lies in its role as a versatile intermediate for creating libraries of compounds for screening.[1] The ability to functionalize both the double bond and the nitrile group allows for the rapid generation of diverse molecular architectures around the cyclohexene core. This is particularly valuable in the early stages of drug discovery, where exploring a wide range of chemical space is essential for identifying novel hits. For example, novel cyclohexene derivatives have been synthesized and evaluated as anti-sepsis agents by exploring their ability to inhibit nitric oxide and cytokine production.[13]
Conclusion
The story of this compound is a tale of two isomers, each born from a pivotal development in the history of organic chemistry. 3-Cyclohexene-1-carbonitrile, a product of the elegant and powerful Diels-Alder reaction, and 1-cyclohexene-1-carbonitrile, derived from the fundamental chemistry of cyanohydrins, both offer a wealth of synthetic opportunities. Their bifunctional nature, combining the reactivity of an alkene with the versatility of a nitrile, has cemented their status as valuable building blocks in organic synthesis. For researchers and drug development professionals, a thorough understanding of the distinct synthesis, properties, and reactivity of these isomers is essential for the rational design of synthetic routes to complex target molecules and the exploration of new chemical entities with therapeutic potential. While they may not be the direct starting materials for many of today's blockbuster drugs, their role as foundational synthons and versatile intermediates ensures their continued relevance in the ever-evolving landscape of chemical synthesis.
References
- Chemistry LibreTexts. (2021, December 27). 16.3: The Diels-Alder Cycloaddition Reaction.
- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tamiflu: Understanding the Role of Shikimic Acid in its Synthesis.
- Google Patents. (n.d.). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.
- Martinez, C. A., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases.
- Wikipedia. (n.d.). Diels–Alder reaction.
- ChemSynthesis. (2025, May 20). 1-cyclohexene-1-carbonitrile.
- Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944.
- Patsnap. (2024, October 11). Cyclohexene: Uses, Properties, and Applications.
- SlideShare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene.
- PubChem. (n.d.). 3-Cyclohexene-1-carbonitrile.
- Zimmerman, H. E. (n.d.). New Reactions and Theory in Organic Photochemistry.
- Houk, K. N., et al. (2008). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. The Journal of organic chemistry, 73(6), 2292–2297.
- NC State University Libraries. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.
- Google Patents. (n.d.). JPH05163226A - Production of 4-cyanocyclohexene.
- PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane.
- Nicolaou, K. C., et al. (2002). The Diels-Alder reaction in total synthesis.
- ResearchGate. (n.d.). Diels–Alder reaction between cyclopentadiene and acrylonitrile.
- PubChem. (n.d.). Cyclohexenecarbonitrile.
- Ascher, D. B., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072.
- Domingo, L. R., et al. (2018). Unveiling the Ionic Diels–Alder Reactions within the Molecular Electron Density Theory. Molecules, 23(8), 1953.
- PubMed. (2008, April 1). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production.
- Chemistry LibreTexts. (2024, September 25). 14.4: The Diels-Alder Cycloaddition Reaction.
- Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- PubChem. (n.d.). Cyanocyclohexane.
- MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
- Google Patents. (n.d.). US20210070733A1 - Cyclopentane compounds.
- Cheméo. (n.d.). Chemical Properties of 4-Cyanocyclohexene (CAS 100-45-8).
- Iraqi Journal of Science. (2024, December 26). Synthesis of some cyclohexene derivatives by Diels-Alder reaction.
- PubChem. (n.d.). 1-(2-Oxoethyl)cyclohexane-1-carbonitrile.
- PrepChem.com. (n.d.). Synthesis of 1-Aminocyclohexanecarbonitrile.
- Google Patents. (n.d.). EP0536426A1 - Novel cyclohexene derivative and production thereof.
- Journal of Pharmaceutical Research International. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
- Scientific Research Publishing. (2014, May 7). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar.
- Scientific Research Publishing. (2014, May 7). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses.
- PubMed. (n.d.). Medicinal applications of cyclodextrins.
- ResearchGate. (2025, August 10). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review.
- PrepChem.com. (n.d.). Synthesis of Production of Cyclohexanone Cyanohydrin.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Practical and Highly Efficient Synthesis of Remdesivir from GS-441524 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 12. PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272 [data.epo.org]
- 13. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 16. nbinno.com [nbinno.com]
- 17. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
quantum chemical calculations for Cyclohexene-1-carbonitrile
An In-depth Technical Guide to Quantum Chemical Calculations for Cyclohexene-1-carbonitrile
Foreword: Beyond the Black Box
In the modern landscape of chemical and pharmaceutical research, computational methods have transitioned from a niche academic pursuit to an indispensable tool for discovery and development.[1] Quantum chemical calculations, in particular, offer a powerful lens through which we can understand and predict molecular behavior at the subatomic level, providing insights that are often difficult or impossible to obtain through experimentation alone.[1][2] This guide is designed for researchers, scientists, and drug development professionals who seek to move beyond treating computational software as a "black box." We will delve into the quantum chemical analysis of this compound, a versatile carbocyclic scaffold. Our focus will be not just on the "how" but, more critically, on the "why"—elucidating the causality behind methodological choices to ensure robust, reliable, and insightful results.
This compound (and its isomers) represents a class of molecules with significant synthetic utility and potential biological relevance.[3][4][5] The interplay between the cyclic alkene framework and the electron-withdrawing nitrile group creates a rich electronic landscape that governs its reactivity, conformational preferences, and spectroscopic signatures. Understanding these properties is paramount for applications ranging from reaction mechanism elucidation to rational drug design.[6][7] This document provides a comprehensive framework for performing and interpreting these calculations, grounded in the principles of scientific integrity and validated protocols.
The Theoretical Cornerstone: Principles of Modern Computational Chemistry
Before embarking on any calculation, it is imperative to grasp the theoretical foundations that underpin our computational models. The goal is not to solve the intractable Schrödinger equation exactly but to employ robust approximations that balance accuracy with computational feasibility.[8]
Density Functional Theory (DFT): The Pragmatic Workhorse
For a molecule like this compound, Density Functional Theory (DFT) stands out as the method of choice. Unlike wavefunction-based methods, DFT determines the electronic energy of a system based on its electron density, a simpler, three-dimensional quantity.[2] This approach dramatically reduces computational cost while often achieving a high degree of accuracy, making it a powerful tool for studying organic molecules.[9] The accuracy of a DFT calculation is governed by the choice of the exchange-correlation functional. For general-purpose applications on organic molecules, hybrid functionals like B3LYP are widely used and validated.[9] For more nuanced studies, especially those involving non-covalent interactions or complex reaction barriers, functionals from the Minnesota family, such as M06-2X , may offer improved performance.[10]
Basis Sets: The Language of Orbitals
To solve the equations of DFT, the molecular orbitals are described as a linear combination of pre-defined mathematical functions known as a basis set.[11][12] The choice of basis set is a critical decision that directly impacts the accuracy and cost of the calculation.
-
Pople-style Basis Sets (e.g., 6-31G, 6-311+G(d,p))*: These are highly popular for their efficiency. The nomenclature provides a shorthand for their construction:
-
6-311G : A "split-valence" basis set where core orbitals are described by one function (a contraction of 6 Gaussians) and valence orbitals are split into three functions (contracted from 3, 1, and 1 Gaussians), providing more flexibility where chemical bonding occurs.[13]
-
Polarization Functions ( or d)*: These add functions of higher angular momentum (e.g., d-functions on heavy atoms, p-functions on hydrogen). This is crucial for accurately describing anisotropic electron density in bonds and is essential for molecules like this compound.[12]
-
Diffuse Functions (+) : These are large, spread-out functions that are important for describing anions, excited states, and systems with significant non-covalent interactions. They allow electrons to occupy space further from the nuclei.[12]
-
For a reliable study of this compound, a basis set such as 6-311+G(d,p) provides a robust balance of accuracy and computational demand.[14]
Simulating Reality: The Role of Solvation Models
-
Implicit (Continuum) Solvation Models : These models are computationally efficient and treat the solvent as a continuous medium with a characteristic dielectric constant.[16][17] The solute is placed in a cavity within this medium, and the model calculates the electrostatic interaction. The Polarizable Continuum Model (PCM) and the SMD (Solvation Model based on Density) model are state-of-the-art choices.[2][15][16][18] SMD is often favored as it is parameterized to accurately reproduce solvation free energies for a wide range of solvents.
-
Explicit Solvation Models : These involve including a number of individual solvent molecules in the calculation.[19] While more accurate for describing specific solute-solvent interactions like hydrogen bonds, they come at a significantly higher computational cost due to the increased system size and the need to sample multiple solvent configurations.[16][17]
For most standard calculations on this compound, an implicit model like SMD is the most practical and scientifically sound approach.
A Validated Workflow for the Computational Analysis of this compound
This section outlines a self-validating, step-by-step protocol for conducting a comprehensive quantum chemical analysis. The workflow is designed to ensure that each step builds upon a reliable foundation, culminating in trustworthy and interpretable results.
Protocol 1: Geometry Optimization and Vibrational Analysis
Objective: To determine the minimum-energy three-dimensional structure of this compound and confirm its stability.
-
Structure Input: Construct the 3D molecular structure of 1-Cyclohexene-1-carbonitrile using a molecular builder. Ensure reasonable initial bond lengths and angles.
-
Define Calculation Parameters: In a quantum chemistry software package (e.g., Gaussian, Q-Chem), specify the following:
-
Execution: Run the calculation. This is the most computationally intensive step.
-
Validation of Output:
-
Convergence: Confirm that the geometry optimization converged successfully by checking the log file for termination criteria.
-
Imaginary Frequencies: Analyze the results of the frequency calculation. A true energy minimum must have zero imaginary frequencies .[20] The presence of one imaginary frequency indicates a transition state, not a stable structure.
-
Zero-Point Energy: Record the calculated Zero-Point Vibrational Energy (ZPVE), which is essential for accurate thermodynamic calculations.
-
Protocol 2: Molecular Property Calculation and Interpretation
Objective: To extract chemically meaningful data from the converged calculation to understand the molecule's electronic structure, reactivity, and spectroscopic properties.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (FMOs): Identify the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability. A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): Generate and visualize the MEP surface. This map reveals the charge distribution. The region around the nitrogen atom of the nitrile group will exhibit a strong negative potential (red), indicating a site susceptible to electrophilic attack or hydrogen bonding.[7] The π-system of the double bond will also show negative potential, while the allylic protons will be in regions of positive potential (blue).
-
-
Thermodynamic Analysis:
-
Extract the calculated enthalpy (H) and Gibbs free energy (G) from the frequency calculation output.[8] These values are crucial for predicting the thermodynamics of reactions involving this compound.
-
-
Spectroscopic Prediction:
-
IR/Raman Spectra: Use the calculated vibrational frequencies and intensities to generate a theoretical spectrum.[21][22] The C≡N stretch will be a prominent, sharp peak in the IR spectrum around 2200-2250 cm⁻¹. The C=C stretch will appear around 1650 cm⁻¹. Note that calculated harmonic frequencies are often systematically higher than experimental values; applying a standard scaling factor (e.g., ~0.96-0.98 for B3LYP) can improve agreement.[8]
-
NMR Spectra: If required, perform a subsequent calculation using the GIAO method at the same level of theory to predict ¹H and ¹³C NMR chemical shifts.[10] This is invaluable for structural verification.
-
Data Presentation and Interpretation
Effective communication of computational results requires clear and concise presentation. Tables are essential for summarizing the key quantitative data derived from the calculations.
Table 1: Summary of Computational Parameters
| Parameter | Selection | Rationale |
| Functional | B3LYP / M06-2X | B3LYP is a robust general-purpose functional; M06-2X offers improved accuracy for kinetics and non-covalent interactions.[9][10] |
| Basis Set | 6-311+G(d,p) | A triple-zeta split-valence set with diffuse and polarization functions, providing high accuracy for organic molecules.[12][14] |
| Solvation Model | SMD (Solvent: Acetonitrile) | Accurately models bulk solvent effects with high computational efficiency.[2][16][18] |
| Software | Gaussian, Q-Chem, Spartan, etc. | Industry-standard software packages for quantum chemical calculations.[2][23] |
Table 2: Key Calculated Properties of 1-Cyclohexene-1-carbonitrile (Illustrative)
| Property | Calculated Value (B3LYP/6-311+G(d,p)) | Significance |
| Total Electronic Energy | Value in Hartrees | Absolute energy, used for calculating relative energies of isomers/conformers. |
| Gibbs Free Energy | Value in Hartrees | Crucial for predicting reaction spontaneity and equilibrium positions.[8] |
| HOMO Energy | -X.XX eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | +Y.YY eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Z.ZZ eV | Indicator of kinetic stability and electronic transitions. |
| Dipole Moment | ~4.19 D[24] | Quantifies molecular polarity, influencing solubility and intermolecular forces. |
| ν(C≡N) Frequency | ~2230 cm⁻¹ (scaled) | Characteristic vibrational mode for the nitrile group, useful for IR identification. |
| ν(C=C) Frequency | ~1655 cm⁻¹ (scaled) | Characteristic vibrational mode for the alkene group. |
Authoritative Grounding and Advanced Applications
The true power of these calculations lies in their application to real-world research problems, particularly in drug development where understanding molecular interactions is key.
Trustworthiness through Self-Validation
The protocol described is inherently self-validating. The frequency analysis confirms that the optimized geometry is a stable point on the potential energy surface. Furthermore, the ultimate validation comes from comparing calculated properties with experimental data.[10][25] For instance, a strong correlation between the calculated and experimentally measured IR or NMR spectrum provides high confidence in the computational model.
Expertise in Application: Reactivity with Biological Nucleophiles
The nitrile group can act as a "warhead" in covalent inhibitors, reacting with nucleophilic residues like cysteine in proteins.[7] DFT calculations can provide profound insights into this process.[6] By modeling the reaction pathway of a thiol (like methanethiol, as a proxy for cysteine) attacking the nitrile carbon, one can calculate the activation energy (Ea).[7] A lower calculated Ea suggests a higher propensity for covalent modification of a biological target. The MEP map provides the initial rationale, showing the electrophilic character of the nitrile carbon, which invites nucleophilic attack.
Conclusion
This guide has provided a comprehensive, technically grounded framework for the quantum chemical calculation of this compound. By adhering to the principles of methodological transparency and self-validation, researchers can harness the predictive power of computational chemistry to accelerate discovery. The causality behind each choice—from the DFT functional to the solvation model—has been emphasized to empower the user to make informed decisions tailored to their specific research questions. The ultimate goal is to generate not just data, but actionable insights that can guide experimental design, clarify reaction mechanisms, and contribute to the development of novel therapeutics.
References
- Wikipedia. (n.d.). Solvent model.
- Schrödinger. (n.d.). Physics-based Software Platform for Molecular Discovery & Design.
- University of Oldenburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
- Q-Chem. (n.d.). 12.2 Chemical Solvent Models. Q-Chem Manual.
- Wavefunction, Inc. (n.d.). Pharmaceutical Research Software - Computational Chemistry.
- Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software.
- Serafini, M., et al. (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters.
- Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs.
- ChemRxiv. (n.d.). A Brief Review of Density Functional Theory and Solvation Model.
- Molecular Modeling Basics. (2015). A brief introduction to basis sets.
- PubMed Central (PMC). (n.d.). Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition.
- Taylor & Francis Online. (n.d.). Solvent models – Knowledge and References.
- ResearchGate. (2024). Basis set and methods for organic molecules.
- PubMed Central (PMC). (n.d.). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study.
- ResearchGate. (n.d.). Quantum chemical validation results for predicted transition state....
- Wikipedia. (n.d.). Basis set (chemistry).
- Rescale. (2024). Quantum Chemistry Simulations: Accelerating Drug Discovery.
- Journal of the American Chemical Society. (2026). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
- Royal Society of Chemistry. (n.d.). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis.
- MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction.
- National Institutes of Health (NIH). (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test.
- ResearchGate. (n.d.). DFT-calculated reaction energy barriers for the oxidation reactions of cyclohexene by 1 at the B3LYP/LACV3P+//LACVP level including dispersion and solvent effects*.
- SciSpace. (n.d.). Basis Set Selection for Molecular Calculations.
- ACS Publications. (2021). Quantum Chemical Calculations for Metabolomics. Chemical Reviews.
- PubMed Central (PMC). (n.d.). DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle.
- Royal Society of Chemistry. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies.
- PubMed Central (PMC). (n.d.). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis.
- National Institutes of Health (NIH). (n.d.). 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013. PubChem.
- MDPI. (n.d.). Computational Design of Nitrile Hydratase from Pseudonocardia thermophila JCM3095 for Improved Thermostability.
- ResearchGate. (n.d.). Density-Functional-Theory Modeling of Cyclohexane Partial Oxidation in Millisecond Single-Gauze Reactors.
- Guidechem. (n.d.). This compound 1855-63-6.
- PubMed. (2020). DFT study on dibenzofuran conversion to cyclohexane and benzene in gas, water and methanol solvents.
- National Institutes of Health (NIH). (n.d.). Cyclohexenecarbonitrile | C7H9N | CID 74619. PubChem.
- Stenutz. (n.d.). This compound.
- ACS Publications. (2025). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane.
- ResearchGate. (2025). Application of quantum chemistry for the interpretation of vibrational spectra.
- YouTube. (2022). Q-Chem Webinar 66: Decoding chemical information from vibrational spectroscopy data.
- ChemRxiv. (n.d.). Robust Computation and Analysis of Vibrational Spectra of Layered Framework Materials including Host-Guest Interactions.
Sources
- 1. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Modeling Basics: A brief introduction to basis sets [molecularmodelingbasics.blogspot.com]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 14. researchgate.net [researchgate.net]
- 15. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 16. Solvent model - Wikipedia [en.wikipedia.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. DFT study on dibenzofuran conversion to cyclohexane and benzene in gas, water and methanol solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DFT (density functional theory) studies on cycloisomerization of 15–membered triazatriacetylenic macrocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 22. chemrxiv.org [chemrxiv.org]
- 23. schrodinger.com [schrodinger.com]
- 24. This compound [stenutz.eu]
- 25. researchgate.net [researchgate.net]
Foreword: The Imperative of Solubility Data in Modern Chemistry
An In-Depth Technical Guide to the Solubility of Cyclohexene-1-carbonitrile in Organic Solvents
In the realms of pharmaceutical development, organic synthesis, and materials science, a thorough understanding of a compound's solubility is not merely academic—it is a cornerstone of process design, formulation, and purification. This compound (C₇H₉N), a versatile intermediate, presents a unique solubility profile dictated by the interplay of its distinct structural motifs. This guide provides a comprehensive analysis of its solubility, blending theoretical principles with practical, field-proven methodologies for its experimental determination. While extensive quantitative data for this specific molecule is not widely published, this document synthesizes available information, leverages data from structural analogs, and presents a robust framework for predicting and verifying its behavior in a range of organic solvents.
Molecular Structure Analysis: A Molecule of Two Halves
The solubility characteristics of this compound are best understood by dissecting its molecular structure (CAS: 1855-63-6, Molecular Weight: 107.15 g/mol ).[1][2][3] The molecule is a composite of two distinct regions with opposing polarities:
-
The Non-Polar Cyclohexene Ring: This six-carbon aliphatic ring is the dominant feature by mass. It is a classic hydrocarbon structure, rendering it hydrophobic or lipophilic ("fat-loving"). This portion of the molecule will readily interact with non-polar solvents through van der Waals dispersion forces.
-
The Polar Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized due to the significant electronegativity difference between nitrogen and carbon. This creates a strong dipole moment, making this functional group hydrophilic and capable of engaging in dipole-dipole interactions with polar solvent molecules.[4][5]
This duality is the key to predicting its solubility. The molecule is neither extremely polar nor entirely non-polar; its behavior is a balance between these two competing characteristics. The general principle of "like dissolves like" dictates that its solubility will be highest in solvents that can effectively solvate both its non-polar ring and its polar functional group.[6][7][8]
The following diagram illustrates the relationship between the molecular features of this compound and its expected affinity for different classes of solvents.
Caption: Conceptual model of this compound's solubility drivers.
Predictive Solubility Profile in Common Organic Solvents
Direct, quantitative solubility data for this compound in a wide array of organic solvents is sparse in the literature. However, by combining the structural analysis above with experimental data from close structural analogs like Benzonitrile (C₆H₅CN), we can construct a highly reliable predictive profile. Benzonitrile, which features a nitrile group attached to a C6 ring, is an excellent model. It is reported to be miscible with ethanol and diethyl ether, and very soluble in acetone and benzene.[6][9]
The following table summarizes the predicted solubility of this compound. These predictions are grounded in chemical principles and should be considered robust estimates pending experimental verification using the protocol outlined in Section 3.0.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Acetone (CH₃COCH₃) | Very Soluble / Miscible | Acetone's polarity effectively solvates the nitrile group, while its organic nature accommodates the cyclohexene ring. Analog data for benzonitrile shows very high solubility.[6] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble / Miscible | DMSO is an exceptionally strong polar aprotic solvent, known to dissolve a vast range of organic compounds, including cyanides and cyclohexene itself.[3][10][11] | |
| Dichloromethane (CH₂Cl₂) | Very Soluble / Miscible | As a solvent of intermediate polarity, dichloromethane is highly effective at dissolving compounds with both polar and non-polar characteristics. | |
| Ethyl Acetate (CH₃COOCH₂CH₃) | Soluble | Ethyl acetate has moderate polarity and is a good general-purpose solvent for many organic molecules. It should readily dissolve the compound. | |
| Polar Protic | Ethanol (C₂H₅OH) | Very Soluble / Miscible | Ethanol can act as a hydrogen bond donor to the nitrile's lone pair electrons and its ethyl group interacts well with the cyclohexene ring. Benzonitrile is miscible with ethanol.[6][9] |
| Methanol (CH₃OH) | Soluble | Similar to ethanol, but its higher polarity may slightly reduce its affinity for the non-polar ring compared to ethanol. The related isomer, 4-cyanocyclohexene, is soluble in methanol.[2] | |
| Non-Polar | Toluene (C₇H₈) | Soluble | The aromatic ring of toluene will interact favorably with the cyclohexene ring via dispersion forces. The molecule's overall moderate polarity allows for dissolution. Benzonitrile is very soluble in benzene.[6][9] |
| Hexane (C₆H₁₄) | Slightly Soluble | As a purely non-polar alkane, hexane will solvate the cyclohexene ring well but will struggle to overcome the strong dipole-dipole interactions of the nitrile group between solute molecules. | |
| Aqueous | Water (H₂O) | Slightly Soluble | While the nitrile group can accept hydrogen bonds from water, the large, non-polar cyclohexene ring dominates, leading to low aqueous solubility.[5][12] A reported value is 1.2 g/L at 25°C.[13] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
To generate definitive, quantitative solubility data, the industry-standard isothermal shake-flask method is recommended.[14] This protocol is designed as a self-validating system to ensure that true thermodynamic equilibrium is achieved and measured accurately.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).
Materials:
-
This compound (≥97.0% purity)[2]
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with PTFE-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Validated High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Causality: An excess of the solid (or liquid) solute is required to ensure that the solvent becomes fully saturated and that a solid/liquid phase remains, which is the definition of an equilibrium state.
-
Add an amount of this compound to a vial that is well in excess of its expected solubility (e.g., 100-200 mg per 2-3 mL of solvent).
-
Accurately add a known volume of the pre-equilibrated solvent to the vial.
-
Seal the vial tightly. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Causality: The dissolution process takes time to reach a state where the rate of dissolving equals the rate of precipitation. Agitation ensures a homogenous mixture and maximizes the surface area for dissolution. A duration of 24-72 hours is standard to ensure even slow-dissolving compounds reach equilibrium.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5°C) and moderate agitation speed (e.g., 150 rpm).
-
Allow the samples to equilibrate for at least 48 hours. Visually confirm the presence of undissolved this compound at the end of the period.
-
-
Phase Separation:
-
Causality: It is critical to analyze only the dissolved solute. Centrifugation pellets the majority of undissolved material, and subsequent filtration through a 0.22 µm filter removes any remaining fine particulates without removing the dissolved analyte.
-
Remove vials from the shaker and let them stand for 1-2 hours in a temperature-controlled bath to allow coarse material to settle.
-
Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.
-
-
Quantification:
-
Causality: The filtered saturated solution must be diluted to fall within the linear range of the analytical instrument's calibration curve to ensure an accurate measurement.
-
Accurately dilute a known volume of the clear filtrate with the same solvent used in the experiment to a concentration suitable for HPLC analysis.
-
Analyze the diluted sample using a pre-validated HPLC method.
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L.
-
The following diagram visualizes this experimental workflow.
Caption: Experimental workflow for equilibrium solubility determination.
Conclusion
This compound possesses a dualistic molecular structure that results in broad solubility across a range of common organic solvents. Its large non-polar ring drives solubility in non-polar environments like toluene, while its highly polar nitrile group ensures favorable interactions with polar aprotic (acetone, DMSO) and polar protic (ethanol) solvents. It exhibits limited solubility in water, as expected for a molecule of its size and lipophilicity. While precise quantitative data remains to be broadly published, the predictive profile provided herein, based on fundamental chemical principles and validated by data from structural analogs, offers a reliable guide for researchers and development professionals. For applications requiring exact values, the detailed shake-flask protocol provides a robust, field-proven methodology for generating high-quality, defensible solubility data.
References
- PubChem. Cyclohexenecarbonitrile | C7H9N | CID 74619.
- Sciencemadness Wiki. Benzonitrile. (2020-02-02). [Link]
- Chemical Database. benzonitrile. Burevestnik. [Link]
- Chemguide. an introduction to nitriles. [Link]
- Chemistry LibreTexts. Properties of Nitriles. (2025-01-19). [Link]
- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO)
- Chemistry LibreTexts. Physical Properties of Nitriles. (2023-01-22). [Link]
- Fiveable. Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. [Link]
- ResearchGate. Dimethyl Sulfoxide (DMSO)
- Chemguide. an introduction to nitriles. [Link]
- gChem Global. Dimethyl Sulfoxide (DMSO). [Link]
- ChemSynthesis. 1-cyclohexene-1-carbonitrile. (2025-05-20). [Link]
- IUPAC-NIST Solubilities Database. Methanol with Cyclohexene and Water. National Institute of Standards and Technology. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-CYANO-1-CYCLOHEXENE CAS#: 100-45-8 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzonitrile [webbook.nist.gov]
- 5. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benzonitrile [chemister.ru]
- 7. studylib.net [studylib.net]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Benzonitrile - Sciencemadness Wiki [sciencemadness.org]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. gchemglobal.com [gchemglobal.com]
- 12. This compound CAS#: 1855-63-6 [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
health and safety information for Cyclohexene-1-carbonitrile
An In-depth Technical Guide to the Health and Safety of Cyclohexene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive (CAS No. 1855-63-6), a key intermediate in pharmaceutical and chemical synthesis.[1] The document is intended for professionals in research and development who handle this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Chemical Identity and Physicochemical Properties
This compound, also known as 1-Cyanocyclohexene, is a cyclic nitrile with the molecular formula C₇H₉N.[1][2] It presents as a colorless to light yellow, clear liquid and is sparingly soluble in water.[1][3] Its dual reactivity, stemming from the carbon-carbon double bond and the nitrile group, makes it a versatile building block in organic synthesis but also necessitates careful handling.[4]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1855-63-6 | [1] |
| Molecular Formula | C₇H₉N | [1] |
| Molecular Weight | 107.15 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1][5][6] |
| Boiling Point | 85-88°C at 17 mmHg | [3] |
| Density | 0.946 g/mL at 20°C | [3] |
| Flash Point | 83°C (181.4°F) - closed cup | |
| Water Solubility | Sparingly soluble / Not miscible | [1][3] |
| Refractive Index | n20/D 1.482 | [3] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[7] Understanding its toxicological profile is fundamental to implementing appropriate safety measures.
GHS Classification and Hazard Statements:
-
Acute Toxicity: It is categorized as toxic or harmful if swallowed, in contact with skin, or if inhaled.[2][5][6] This is a critical consideration, as nitrile compounds can sometimes release cyanide in vivo, leading to systemic toxicity.
-
Skin Irritation: Causes skin irritation.[5] Prolonged contact can lead to redness and dryness.[8]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Flammability: It is a combustible liquid, meaning it can ignite when exposed to an ignition source at or above its flash point.[5][6]
Table 2: GHS Hazard Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 / 4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | 3 / 4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | 3 / 4 | H331/H332: Toxic/Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Flammable Liquids | 4 | H227: Combustible liquid |
The toxicity of nitriles is often associated with their potential to metabolize into cyanide ions, which can inhibit cellular respiration. Therefore, any exposure should be treated with immediate and serious attention.
Safe Handling and Storage Protocols
A proactive approach to safety through established handling and storage protocols is essential to minimize exposure risk.
Engineering Controls and Ventilation
The primary engineering control for handling this compound is to work within a certified chemical fume hood.[9] This is crucial to prevent the inhalation of vapors, which are a primary exposure route.[10] Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[11]
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the compound's hazards. The causality is clear: because the compound is toxic upon skin contact and causes serious eye irritation, barrier protection is mandatory.[5]
-
Hand Protection: Wear appropriate protective gloves that have been inspected prior to use.[10][11] Nitrile gloves are a common choice, but compatibility should be verified with the glove manufacturer.
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes.[9][10]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[9][10][11]
-
Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., type ABEK) must be used.[7][10]
Caption: PPE selection workflow for handling this compound.
Storage Requirements
Proper storage is critical to maintain chemical integrity and prevent hazardous situations.
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and correct action is vital.
First-Aid Measures
The following protocols are based on established safety data sheets. Medical attention should be sought immediately in all cases of significant exposure.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][10] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[10]
-
If on Skin: Immediately take off all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[10]
-
If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and consult a doctor.[10]
-
If Swallowed: Rinse mouth with water.[5][10] Do NOT induce vomiting. Call a Poison Control Center or doctor immediately.[5][10][12]
Sources
- 1. guidechem.com [guidechem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 1855-63-6 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 1855-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. nj.gov [nj.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. carlroth.com [carlroth.com]
electrophilicity of the double bond in Cyclohexene-1-carbonitrile
An In-Depth Technical Guide to the Electrophilicity of the Double Bond in Cyclohexene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an α,β-unsaturated nitrile, represents a cornerstone synthon in modern organic chemistry. Its unique electronic architecture, characterized by a polarized carbon-carbon double bond, imparts significant electrophilicity to the β-carbon, rendering it a versatile platform for a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comprehensive exploration of the factors governing the electrophilicity of this double bond, the key transformations it enables, and the practical methodologies for its application in complex molecule synthesis. We will delve into the mechanistic underpinnings of its reactivity, supported by spectroscopic evidence, computational insights, and field-proven experimental protocols, offering a robust resource for professionals in chemical research and pharmaceutical development.
Electronic Architecture: The Origin of Electrophilicity
The reactivity of this compound (CAS: 1855-63-6) is fundamentally dictated by the conjugation of the carbon-carbon double bond with the potent electron-withdrawing nitrile group (-C≡N).[1] This arrangement creates a polarized π-system, which is key to understanding its behavior as an electrophile.
The nitrile group exerts its influence through two primary electronic effects:
-
Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the carbon atom of the nitrile group. This effect is transmitted through the sigma bonds, contributing to the overall electron deficiency of the conjugated system.
-
Resonance Effect (-M): The π-system of the nitrile group can participate in resonance with the alkene double bond. This delocalization of π-electrons pulls electron density from the double bond towards the nitrogen atom.[2]
As depicted in the resonance structures below, this delocalization results in a significant partial positive charge (δ+) on the β-carbon (C2) of the cyclohexene ring, marking it as the primary site for nucleophilic attack. The carbon of the nitrile group itself is also electrophilic, but in the context of α,β-unsaturated systems, the β-carbon is the classic "Michael acceptor" site.[3][4][5]
Caption: Resonance delocalization in this compound.
Physicochemical and Spectroscopic Profile
Accurate characterization is paramount for any synthetic intermediate. The properties of this compound are well-documented, providing a clear analytical fingerprint.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1855-63-6 | [6][7] |
| Molecular Formula | C₇H₉N | [8] |
| Molecular Weight | 107.15 g/mol | [8] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~200 °C at 760 mmHg | [9] |
| Refractive Index | 1.4800-1.4840 @ 20°C | [7] |
Spectroscopic analysis validates the electronic structure discussed above.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band appears around 2220-2240 cm⁻¹ , characteristic of the C≡N stretching vibration. The conjugated C=C bond shows a stretching vibration around 1640-1660 cm⁻¹ .[9] The position of these bands confirms the presence and conjugated nature of both functional groups.
-
¹³C NMR Spectroscopy: The β-carbon (C2) is deshielded due to its electron-deficient nature and typically appears downfield compared to the α-carbon (C1). The nitrile carbon itself is also significantly downfield.
-
¹H NMR Spectroscopy: The vinylic proton at the β-position is deshielded by the anisotropic effect of the nitrile group and the resonance-induced electron withdrawal, appearing as a characteristic downfield signal.
Key Transformations: Harnessing Electrophilicity
The electron-deficient double bond of this compound is a versatile handle for constructing complex molecular frameworks. Its reactivity is dominated by conjugate additions and cycloadditions.
Michael (Conjugate) Addition
The Michael reaction is the archetypal transformation for α,β-unsaturated systems. It involves the 1,4-addition of a nucleophile (the Michael donor) to the conjugated system (the Michael acceptor).[10][11] This reaction is highly valuable for its ability to form carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
The general mechanism involves three key steps:
-
Formation of the nucleophile (e.g., deprotonation of a dicarbonyl compound to form an enolate).
-
Nucleophilic attack at the electrophilic β-carbon.
-
Protonation of the resulting enolate intermediate to yield the final 1,4-adduct.[5]
Caption: Workflow for the Michael Addition reaction.
Common Nucleophiles (Michael Donors):
-
Carbon Nucleophiles: Enolates derived from malonates, β-ketoesters, and cyanoesters are classic Michael donors. Organocuprates (Gilman reagents) are also highly effective for adding alkyl groups.[5]
-
Heteroatom Nucleophiles: Amines, thiols, and alcohols can also add in a conjugate fashion, in what are termed aza-Michael, thia-Michael, and oxa-Michael reactions, respectively.[10][12]
Experimental Protocol: Aza-Michael Addition of Piperidine to this compound
This protocol describes a representative solvent-free conjugate addition of a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.1 eq)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a clean, dry reaction vial, add this compound (e.g., 1.0 mmol, 107 mg).
-
Add piperidine (1.1 mmol, 94 mg, 0.11 mL) to the vial.
-
Seal the vial and stir the mixture at room temperature. The reaction is often mildly exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, the crude product can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure β-aminonitrile product.
Rationale: This solvent-free approach is environmentally friendly and often proceeds efficiently at room temperature due to the high concentration of reactants. The slight excess of the amine ensures complete consumption of the limiting electrophile. This method provides access to valuable β-aminonitrile scaffolds.[12]
Cycloaddition Reactions
The electron-withdrawing nitrile group makes this compound an excellent "dienophile" for [4+2] Diels-Alder reactions and a "dipolarophile" for [3+2] cycloadditions.[1][13]
In a Diels-Alder reaction , it reacts with a conjugated diene to form a bicyclic system. The electron-deficient nature of its double bond lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating a favorable orbital interaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene.[14] This reaction is highly stereospecific and is a powerful tool for creating six-membered rings with controlled stereochemistry.[13]
Caption: Diels-Alder reaction with this compound.
Similarly, in 1,3-dipolar cycloadditions , it can react with 1,3-dipoles like nitrile oxides or azides to form five-membered heterocyclic rings, which are prevalent structures in medicinal chemistry.[15][16]
Computational Chemistry and Reactivity Prediction
Modern drug development and process chemistry increasingly rely on computational tools to predict reactivity and guide experimental design. Density Functional Theory (DFT) is a powerful method for quantifying the electrophilicity of molecules like this compound.[17][18]
By calculating the energies of reactants, transition states, and products, researchers can determine activation energies (Ea) for nucleophilic attacks.[19] A lower activation energy corresponds to a higher reaction rate. This approach allows for the in-silico screening of different nucleophiles or the comparison of the electrophilicity of various Michael acceptors. For instance, DFT calculations can confirm that the β-carbon is the kinetically and thermodynamically favored site of attack.[20]
Table 2: Conceptual Ranking of Electrophilicity via DFT
| Michael Acceptor | Electron-Withdrawing Group | Calculated Activation Energy (Ea) for Thiol Addition (Relative) | Predicted Reactivity |
| Cyclohexenone | -C(=O)R | Low | High |
| This compound | -C≡N | Low-Medium | High |
| Nitrocyclohexene | -NO₂ | Very Low | Very High |
| Cyclohexyl Acrylate | -C(=O)OR | Medium | Moderate |
Note: This table is illustrative. Actual values depend on the specific nucleophile and computational model.[19][20]
Applications in Complex Synthesis
The true value of this compound lies in its role as a versatile building block. The reactions described above introduce functionality onto a six-membered ring, a common scaffold in natural products and active pharmaceutical ingredients (APIs).[6][9]
Furthermore, the nitrile group itself is a synthetic chameleon. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[4][21] This bifunctional nature—a reactive alkene and a transformable nitrile—allows for complex, multi-step syntheses where the cyclohexane core is elaborated with diverse functional groups, enabling the construction of vast chemical libraries for drug discovery.
Conclusion
The is a direct consequence of its conjugation with the electron-withdrawing nitrile group. This intrinsic property makes it a highly reactive and predictable Michael acceptor and a competent partner in cycloaddition reactions. A thorough understanding of its electronic structure, coupled with modern analytical and computational techniques, empowers chemists to strategically employ this synthon for the efficient construction of complex, high-value molecules. Its continued application in academic and industrial laboratories underscores its importance as a fundamental tool in the art of organic synthesis.
References
- Benchchem. Spectroscopic Profile of 3-Cyclohexene-1-carbonitrile: A Technical Guide.
- Fiveable. α,β-Unsaturated Nitriles Definition - Organic Chemistry Key Term.
- Benchchem. An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile.
- Russian Chemical Reviews. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. RSC Publishing.
- Organic & Biomolecular Chemistry. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids. RSC Publishing.
- LibreTexts. Chemistry of Nitriles.
- PubChem. 3-Cyclohexene-1-carbonitrile. National Institutes of Health.
- ACS Publications. α,β-Unsaturated Nitriles: Stereoselective Conjugate Addition Reactions.
- PubChem. Cyclohexenecarbonitrile. National Institutes of Health.
- ChemicalBook. This compound CAS#: 1855-63-6.
- PMC. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. National Institutes of Health.
- LibreTexts. Reactivity of Nitriles.
- Guidechem. This compound 1855-63-6 wiki.
- Thermo Fisher Scientific. 1-Cyclohexene-1-carbonitrile, 98%.
- Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition.
- Organic Chemistry Portal. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition.
- Reddit. O.Chem I: Nitrile and its reactivity as an electrophile.
- Wikipedia. Michael addition reaction.
- ResearchGate. A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds.
- Organic Chemistry Portal. Michael Addition.
- University of Colorado Boulder. Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
- LibreTexts. Conjugate Additions- The Michael Reaction.
- PubMed. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions.
- YouTube. Cycloaddition Reactions | Organic Chemistry.
- ChemTube3D. Interactive 3D Chemistry Animations.
- Pharmaffiliates. CAS No : 1855-63-6 | Product Name : this compound.
- Chemistry Steps. Reactions of Nitriles.
- MDPI. (3+2)-Cycloadditions of Levoglucosenone (LGO) with Fluorinated Nitrile Imines Derived from Trifluoroacetonitrile: An Experimental and Computational Study.
- RSC Publishing. Denitrative radical-induced coupling reactions of nitroalkenes.
- LibreTexts. Cycloaddition Reactions.
- Tokyo Chemical Industry Co., Ltd. This compound.
- Sigma-Aldrich. This compound.
Sources
- 1. fiveable.me [fiveable.me]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. guidechem.com [guidechem.com]
- 7. 1-Cyclohexene-1-carbonitrile, 98% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. Michael Addition [organic-chemistry.org]
- 12. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Denitrative radical-induced coupling reactions of nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00904A [pubs.rsc.org]
- 15. chemtube3d.com [chemtube3d.com]
- 16. mdpi.com [mdpi.com]
- 17. DFT insights into superelectrophilic activation of α,β-unsaturated nitriles and ketones in superacids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
conformational analysis of Cyclohexene-1-carbonitrile
An In-depth Technical Guide to the Conformational Analysis of Cyclohexene-1-carbonitrile
Abstract
The conformational landscape of cyclic molecules is a cornerstone of stereochemistry, profoundly influencing molecular recognition, reactivity, and biological activity. This guide provides a comprehensive technical overview of the conformational analysis of this compound, a substituted six-membered ring of significant interest in synthetic chemistry. We delve into the theoretical underpinnings of the cyclohexene ring system, the stereoelectronic influence of the C1-cyano substituent, and the critical role of allylic strain in dictating conformational preference. This document serves as a playbook for researchers and drug development professionals, detailing both state-of-the-art computational and experimental methodologies—namely Density Functional Theory (DFT) and Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy—required to elucidate the molecule's three-dimensional structure and dynamic behavior.
Introduction: The Significance of Molecular Shape
In the fields of drug discovery and materials science, the precise three-dimensional arrangement of atoms—the molecular conformation—is paramount. It governs how a molecule interacts with its environment, from binding to a protein's active site to packing in a crystal lattice. Cyclohexene derivatives are ubiquitous structural motifs in natural products and synthetic compounds, and their inherent flexibility presents both a challenge and an opportunity for rational design.
This compound (also known as 1-cyanocyclohexene)[1], with its sp²-hybridized carbon bearing an electron-withdrawing cyano group, presents a fascinating case study. Understanding its preferred conformation is crucial for predicting its reactivity in stereoselective syntheses and its potential as a pharmacophore. This guide will provide the foundational principles and practical methodologies to rigorously characterize its conformational equilibrium.
Theoretical Framework: The Flexible Cyclohexene Ring
Unlike the well-studied chair conformation of cyclohexane[2][3], the cyclohexene ring, constrained by the C1=C2 double bond, adopts a non-planar half-chair conformation as its lowest energy state[4]. In this arrangement, four of the ring's carbon atoms (C3, C4, C5, C6) are roughly coplanar, while the remaining two lie above and below this plane.
The molecule is not static. It undergoes a rapid ring-inversion process, flipping between two enantiomeric half-chair forms. This inversion proceeds through higher-energy transition states and intermediates, including the boat and twist-boat conformations[4]. The energy barrier for this ring flip is a key parameter that can be determined experimentally.
The Directing Influence of the Cyano Substituent: A Case of Allylic Strain
The introduction of a substituent at the C1 position breaks the symmetry of the ring-inversion process. The cyano group on this compound can exist in one of two orientations relative to the ring: pseudoaxial (p-ax) or pseudoequatorial (p-eq). The relative stability of these two conformers is governed by a subtle interplay of steric and electronic effects, primarily a phenomenon known as allylic strain .
Allylic strain, specifically A(1,3) strain, arises from steric repulsion between a substituent on an sp² carbon (at position 1) and a substituent on an adjacent sp³ carbon (at position 3 or, in this ring system, position 6)[5].
-
Pseudoaxial (p-ax) Conformer: The cyano group is oriented axially. In this position, it experiences steric repulsion with the axial hydrogen on C6. This A(1,3) strain is a significant destabilizing interaction.
-
Pseudoequatorial (p-eq) Conformer: The cyano group is oriented equatorially. This conformation minimizes the A(1,3) strain with the C6 hydrogen, and is therefore predicted to be the more stable, lower-energy conformer.
The linear geometry and relatively small steric profile of the cyano group (-C≡N) compared to bulkier groups like a tert-butyl group means the energy difference may be subtle but significant[6][7]. Studies on the closely related cyanocyclohexane have shown that while the equatorial conformer is preferred, the axial conformer still exists in a significant population at equilibrium, indicating a relatively small energy difference between the two states[8][9]. This makes the precise characterization of the equilibrium for this compound a non-trivial and essential task.
Below is a diagram illustrating the conformational equilibrium that is central to the analysis.
Caption: Conformational equilibrium of this compound.
Methodologies for Conformational Characterization
Computational Analysis: A Predictive Approach
Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting molecular structures, energies, and properties with high accuracy[10]. A typical computational workflow allows for the a priori determination of the conformational landscape.
-
Structure Generation: Build initial 3D structures for both the pseudoaxial and pseudoequatorial conformers of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization for each conformer.
-
Rationale: This step finds the lowest energy structure (local minimum) for each starting conformation.
-
Recommended Method: The B3LYP functional with the 6-31G(d) basis set is a cost-effective starting point. For higher accuracy, a dispersion-corrected functional like B3LYP-D3BJ or ωB97X-D with a larger basis set (e.g., def2-TZVP) is recommended to accurately capture non-covalent interactions[10].
-
-
Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure.
-
Rationale: This calculation serves two purposes. First, the absence of imaginary frequencies confirms that the structure is a true energy minimum. Second, it provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).
-
-
Energy Comparison: Compare the calculated Gibbs free energies (G) of the p-ax and p-eq conformers at a standard temperature (e.g., 298.15 K). The difference (ΔG°) reveals the relative stability and allows for the calculation of the theoretical equilibrium population.
-
Transition State Search (Optional): To determine the energy barrier to ring inversion, perform a transition state search (e.g., using a QST2 or QST3 algorithm) to locate the boat-like transition state structure connecting the two half-chair minima.
The following diagram outlines this computational workflow.
Caption: Workflow for DFT-based conformational analysis.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (ΔG°, 298K, kcal/mol) | Predicted Population (%) |
| Pseudoequatorial (p-eq) | 0.00 | 0.00 | >95% (Hypothetical) |
| Pseudoaxial (p-ax) | >0.5 (Hypothetical) | >0.5 (Hypothetical) | <5% (Hypothetical) |
| Note: Values are hypothetical, based on principles of allylic strain, and must be determined via calculation. |
Experimental Validation: Dynamic NMR Spectroscopy
Dynamic NMR (DNMR) is the definitive experimental technique for studying processes that are rapid on the human timescale but slow on the NMR timescale, such as conformational ring inversion[4][8]. By recording NMR spectra at different temperatures, one can "freeze out" the individual conformers and measure both their relative populations and the energy barrier to their interconversion.
-
Sample Preparation: Dissolve a sample of this compound in a low-freezing deuterated solvent (e.g., deuterated methanol, CD₃OD, or a Freon mixture) in an NMR tube.
-
Rationale: The solvent must remain liquid at the low temperatures required to slow the ring inversion.
-
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C).
-
Rationale: At this temperature, ring inversion is rapid, and the spectrum will show time-averaged signals for the protons.
-
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments (e.g., 10 °C). Acquire a spectrum at each temperature.
-
Rationale: As the temperature decreases, the rate of ring inversion slows. This will cause specific signals in the spectrum to broaden.
-
-
Identify Coalescence Temperature (Tc): Continue cooling until the broadened signals resolve into two distinct sets of signals, corresponding to the two separate conformers. The temperature at which two exchanging signals merge into a single broad peak is the coalescence temperature (Tc).
-
Rationale: Tc is directly related to the rate constant (k) for the inversion process at that temperature.
-
-
Low-Temperature Integration: At the lowest achievable temperature (the slow-exchange limit), carefully integrate the signals corresponding to the p-ax and p-eq conformers.
-
Rationale: The ratio of the integrals directly provides the experimental population ratio of the two conformers, from which the experimental ΔG° can be calculated (ΔG° = -RTlnK).
-
-
Lineshape Analysis (Optional): For a more rigorous analysis, the rate constants at various temperatures can be determined by fitting the experimental peak shapes to theoretical models using specialized software. This allows for the calculation of the activation parameters (ΔH‡ and ΔS‡) for the ring inversion via an Eyring plot.
The experimental workflow is summarized below.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allylic strain - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Monosubstituted Cylcohexanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. Dynamics in the plastic crystalline phase of cyanocyclohexane and isocyanocyclohexane probed by 1H field cycling NMR relaxometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 1-Cyclohexenecarbonitrile
Introduction: Decoding 3,4,5,6-Tetrahydrobenzonitrile
The nomenclature "3,4,5,6-tetrahydrobenzonitrile" describes a benzonitrile molecule in which four carbon atoms of the benzene ring have been saturated. This structural modification results in a cyclohexene or cyclohexadiene ring. While several isomers are possible, the most chemically stable and commonly referenced compound corresponding to this description is 1-Cyclohexenecarbonitrile (CAS No. 1855-63-6) . This guide will focus on the core physical, spectral, and safety properties of this key chemical intermediate, providing the in-depth technical data required for research and development applications.
1-Cyclohexenecarbonitrile serves as a valuable building block in organic synthesis. Its conjugated system, comprising a nitrile group and a carbon-carbon double bond, allows for a variety of chemical transformations. It has been utilized in the preparation of cyclohexene-1-carboxylic acid and investigated in photochemical reactions to yield bicyclic products.[1] Understanding its physical properties is paramount for its effective use in experimental design, reaction scale-up, and safety protocols.
Physicochemical Properties
The fundamental physical constants of 1-Cyclohexenecarbonitrile define its behavior in a laboratory setting. These properties are essential for procedural design, including solvent selection, purification methods (such as distillation), and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 1855-63-6 | [1][2] |
| Molecular Formula | C₇H₉N | [1][2] |
| Molecular Weight | 107.15 g/mol | [1][2] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
| Boiling Point | 85-88 °C @ 17 mmHg | [1][2] |
| Density | 0.946 g/mL at 20 °C | [1] |
| Refractive Index (n²⁰/D) | 1.482 | [1][2] |
| Water Solubility | Not miscible | [1] |
| Vapor Pressure | 0.481 mmHg at 25 °C | [2] |
| LogP | 2.01 | [2] |
Spectral Data & Structural Characterization
Spectroscopic analysis is indispensable for verifying the identity and purity of 1-Cyclohexenecarbonitrile. The key spectral features are outlined below.
Molecular Structure
Caption: Standard workflow for safely handling hazardous chemicals.
Conclusion
1-Cyclohexenecarbonitrile is a versatile synthetic intermediate with well-defined physical properties. Its characterization through physicochemical measurements like density and refractive index, combined with spectral analysis, provides the necessary foundation for its application in research and development. Due to its hazardous nature—being harmful if swallowed, inhaled, or in contact with skin—the implementation of rigorous safety protocols is non-negotiable. This guide provides the core technical data and procedural insights to enable scientists and professionals to handle and utilize this compound safely and effectively.
References
- Cyclohexenecarbonitrile | C7H9N | CID 74619.
- 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013.
Sources
Methodological & Application
Cyclohexene-1-carbonitrile: A Versatile Precursor for Modern Pharmaceutical Synthesis
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Cyclohexene-1-carbonitrile, a readily accessible bifunctional molecule, has emerged as a powerful and versatile precursor for the synthesis of a wide range of pharmaceutical agents. Its unique structure, featuring a reactive alkene within a six-membered ring and a synthetically malleable nitrile group, provides a strategic entry point to a diverse array of substituted cyclohexane frameworks – a common motif in numerous clinically significant drugs.[1][2] This guide provides an in-depth exploration of the chemical properties and practical applications of this compound, offering detailed protocols and mechanistic insights for its use in the synthesis of key pharmaceuticals.
The strategic importance of this compound lies in the orthogonal reactivity of its two functional groups. The carbon-carbon double bond is amenable to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation, allowing for the introduction of diverse functionalities and the precise control of stereochemistry.[3] Concurrently, the nitrile group serves as a versatile handle for transformation into amines, carboxylic acids, amides, or ketones, which are cornerstone functional groups in active pharmaceutical ingredients (APIs).[4]
This document will delve into the practical application of this compound as a precursor in the synthesis of the anticonvulsant drug Gabapentin and the antiviral agent Oseltamivir (Tamiflu). Furthermore, it will touch upon the broader potential of this scaffold in generating novel therapeutics for a range of disease areas.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1855-63-6 | [5] |
| Molecular Formula | C₇H₉N | [5] |
| Molecular Weight | 107.15 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 85-88 °C at 17 mmHg | [6] |
| Density | 0.946 g/mL at 20 °C | [5] |
| Refractive Index (n20/D) | 1.482 | [5] |
| Solubility | Insoluble in water | [2] |
The structural integrity and purity of this compound are typically confirmed through standard spectroscopic techniques. The ¹H NMR spectrum will show characteristic signals for the olefinic protons and the protons on the cyclohexene ring. The ¹³C NMR spectrum will display distinct peaks for the nitrile carbon, the olefinic carbons, and the aliphatic carbons of the ring. Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups, with a characteristic sharp absorption band for the nitrile (C≡N) stretch and a band for the alkene (C=C) stretch.[3]
Application in Pharmaceutical Synthesis: Gabapentin
Gabapentin, marketed under the trade name Neurontin among others, is a widely prescribed anticonvulsant and analgesic used to treat epilepsy, neuropathic pain, and restless legs syndrome. A key intermediate in several industrial syntheses of Gabapentin is 1-(cyanomethyl)cyclohexanecarbonitrile.[7] While not a direct transformation, a plausible and efficient synthetic route to this intermediate can be envisioned starting from this compound.
Proposed Synthetic Pathway to Gabapentin Intermediate
The proposed pathway involves a two-step sequence: catalytic hydrogenation of the cyclohexene ring followed by α-alkylation of the resulting cyclohexanecarbonitrile.
Caption: Proposed synthetic route from this compound to a key Gabapentin intermediate.
Protocol 1: Catalytic Hydrogenation of this compound
The selective reduction of the carbon-carbon double bond in the presence of a nitrile is a well-established transformation. Catalytic hydrogenation using a heterogeneous catalyst is the method of choice for its efficiency and cleaner reaction profile.
Causality: The choice of a suitable catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is crucial for selectively hydrogenating the alkene without reducing the nitrile group under controlled conditions. The reaction is driven by the adsorption of the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms.
Materials:
-
This compound
-
Palladium on carbon (5% or 10% Pd) or Raney Nickel
-
Methanol or Ethanol (solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound in methanol (e.g., 0.1 M solution).
-
Carefully add the catalyst (e.g., 5 mol% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas several times to remove any residual air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 atm) and commence vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to afford crude cyclohexanecarbonitrile. The product can be purified by distillation if necessary.
Protocol 2: α-Alkylation of Cyclohexanecarbonitrile
The introduction of the cyanomethyl group at the α-position to the nitrile is a key step in forming the Gabapentin intermediate. This is typically achieved by deprotonation of the α-carbon followed by nucleophilic substitution.[8][9]
Causality: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is required to deprotonate the α-carbon of the nitrile, forming a resonance-stabilized carbanion.[10] This carbanion then acts as a nucleophile, attacking an electrophilic source of the cyanomethyl group, such as bromoacetonitrile, in an SN2 reaction. The use of a strong, hindered base minimizes self-condensation of the nitrile.
Materials:
-
Cyclohexanecarbonitrile
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Bromoacetonitrile
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous THF and diisopropylamine to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the stirred solution and allow the mixture to warm to 0 °C for 30 minutes to generate LDA.
-
Cool the LDA solution back to -78 °C and add a solution of cyclohexanecarbonitrile in anhydrous THF dropwise. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.
-
Add a solution of bromoacetonitrile in anhydrous THF to the reaction mixture dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 1-(cyanomethyl)cyclohexanecarbonitrile can be purified by column chromatography or recrystallization.
Application in Pharmaceutical Synthesis: Oseltamivir (Tamiflu)
Oseltamivir is a neuraminidase inhibitor used in the treatment and prophylaxis of influenza A and B.[1] The core of the Oseltamivir molecule is a highly functionalized cyclohexene ring. While the industrial synthesis has traditionally relied on shikimic acid, numerous alternative routes have been developed, many of which utilize a Diels-Alder reaction to construct the cyclohexene scaffold.[11][12]
Proposed Synthetic Strategy via Diels-Alder Reaction
This compound itself is synthesized via a Diels-Alder reaction between 1,3-butadiene and acrylonitrile.[3] This fundamental transformation highlights the potential of using a substituted diene or a dienophile related to acrylonitrile to build the Oseltamivir core in a convergent manner. A plausible strategy involves the reaction of a suitably functionalized diene with a dienophile containing a nitrile group, which can later be elaborated into the required functional groups of Oseltamivir.
Caption: Diels-Alder approach to the core structure of Oseltamivir.
Protocol 3: Diels-Alder Reaction for a Highly Functionalized Cyclohexene
This protocol provides a general framework for the Diels-Alder reaction, which would need to be adapted with specific substituted dienes and dienophiles for the synthesis of an Oseltamivir precursor. The use of a chiral catalyst can enable an enantioselective cycloaddition, which is crucial for the synthesis of the correct stereoisomer of the drug.
Causality: The Diels-Alder reaction is a [4+2] cycloaddition that is driven by the formation of a stable six-membered ring.[7] The regioselectivity and stereoselectivity of the reaction are governed by the electronic properties and steric hindrance of the substituents on the diene and dienophile. The use of a Lewis acid catalyst can accelerate the reaction and enhance its selectivity.
Materials:
-
A substituted 1,3-diene (e.g., a 1-alkoxy-1,3-butadiene derivative)
-
An acrylonitrile derivative (dienophile)
-
A Lewis acid catalyst (e.g., a chiral oxazaborolidine catalyst for asymmetric synthesis)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Set up a flame-dried reaction flask under an inert atmosphere.
-
Dissolve the chiral Lewis acid catalyst in the anhydrous solvent and cool the solution to the desired temperature (e.g., -78 °C).
-
Add the acrylonitrile derivative to the catalyst solution and stir for a short period to allow for complex formation.
-
Add the substituted 1,3-diene to the reaction mixture dropwise.
-
Stir the reaction at the low temperature until the starting materials are consumed, as monitored by TLC.
-
Quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting functionalized cyclohexene derivative by column chromatography.
Broader Pharmaceutical Potential
The cyclohexene scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are attractive starting points for the synthesis of a variety of bioactive molecules.
-
Anticonvulsants: Research has shown that various substituted cyclohexene derivatives exhibit anticonvulsant activity, suggesting that this compound could be a valuable precursor for the development of novel antiepileptic drugs.[13][14]
-
Anti-inflammatory and Anti-sepsis Agents: Certain cyclohexene derivatives have demonstrated potent inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines, indicating their potential as anti-inflammatory and anti-sepsis agents.[15]
-
Multicomponent Reactions: The bifunctional nature of this compound makes it an ideal substrate for multicomponent reactions (MCRs), which allow for the rapid and efficient synthesis of complex molecules in a single step.[16][17] This approach can accelerate the discovery of new drug candidates.
Conclusion
This compound is a cost-effective and synthetically versatile building block with significant potential in pharmaceutical synthesis. Its dual functionality allows for a wide range of chemical transformations, providing access to complex molecular architectures that are at the heart of many modern medicines. The protocols and strategies outlined in this guide demonstrate its utility as a precursor for the synthesis of established drugs like Gabapentin and in the development of novel synthetic routes to Oseltamivir. As the demand for efficient and innovative synthetic methodologies continues to grow, the strategic application of precursors like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- A Practical Synthesis of ( )-Oseltamivir. (2025, August 7). ResearchGate.
- Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives. PubMed.
- Bioactive Cyclohexenones: A Mini Review. (2025, August 9). ResearchGate.
- New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. ACS Publications.
- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scirp.org.
- Alkylation reactions of cyclohexanecarbonitrile 1. ResearchGate.
- Process for preparing a cyclohexanecarbonitrile derivative and intermediates. Google Patents.
- A synthesis of oseltamivir (Tamiflu) starting from D-mannitol. Semantic Scholar.
- Process for preparing a cyclohexanecarbonitrile derivative. Google Patents.
- Oseltamivir total synthesis. Wikipedia.
- Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes: An Access to Diverse Terpenoids. PMC.
- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org.
- Cyclohexene: Uses, Properties, and Applications. Patsnap Eureka.
- The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. ScienceDirect.
- Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. PubMed.
- Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC.
- Show how each of the following compounds could be synthesized from the gi... Filo.
- Enantioselective Synthesis of Oseltamivir Phosphate (Tamiflu) via the Iron-Catalyzed Stereoselective Olefin Diazidation. PMC.
- Preparing method of 1-cyclohexene ethylamine. Google Patents.
- Show how each of the following compounds could be synthesized from the gi... Filo.
- Cyclohexanecarboxylic acid. Wikipedia.
- Scheme 1 Retrosynthetic analysis of oseltamivir. ResearchGate.
- Alpha Alkylation. Chemistry LibreTexts.
- Design, synthesis and anticonvulsant activity of new Diacylthiosemicarbazides. ResearchGate.
- NITRILES FROM KETONES: CYCLOHEXANECARBONITRILE. Organic Syntheses.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives. PubMed.
- Multicomponent Reactions. ACS GCI Pharmaceutical Roundtable.
- Synthesis, identification and anticonvulsant activity of dehydrozingerone ABSTRACT. CORE.
- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. ResearchGate.
- 21.4a Alpha Alkylation. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 12. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Application Notes and Protocols for the Synthetic Reduction of Cyclohexene-1-carbonitrile
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic protocols for the reduction of cyclohexene-1-carbonitrile. This versatile bifunctional molecule serves as a critical intermediate in the synthesis of pharmaceuticals and other complex organic structures.[1] This guide delves into the nuanced methodologies for achieving either selective saturation of the carbon-carbon double bond to yield cyclohexanecarbonitrile or the complete reduction of both the alkene and nitrile functionalities to produce cyclohexylmethanamine. Detailed experimental protocols, mechanistic insights, and comparative data are presented to enable informed decisions in synthetic strategy and execution.
Introduction: The Strategic Importance of this compound Reduction
This compound is a valuable building block in organic synthesis, primarily owing to its two reactive functional groups: a carbon-carbon double bond and a nitrile group.[1] The selective or exhaustive reduction of this substrate opens pathways to two key intermediates: cyclohexanecarbonitrile and cyclohexylmethanamine. Cyclohexanecarbonitrile is a precursor for pharmaceuticals and agrochemicals, while cyclohexylmethanamine is a vital component in the synthesis of various biologically active compounds.[2][3][4] The choice of reduction strategy is therefore a critical consideration, dictated by the desired final product and the overall synthetic scheme. This guide will explore the primary pathways for these transformations, focusing on catalytic hydrogenation and chemical hydride reductions.
Section 1: Selective Reduction to Cyclohexanecarbonitrile
The chemoselective reduction of the α,β-unsaturated double bond in this compound, while preserving the nitrile functionality, is a common objective. This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation, where careful selection of the catalyst and reaction conditions is paramount to prevent over-reduction of the nitrile group.[5]
Catalytic Hydrogenation
Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst.[6] For the selective reduction of α,β-unsaturated nitriles, palladium on carbon (Pd/C) is a frequently employed catalyst.[7]
Mechanism Insight: The hydrogenation process occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the catalyst surface, where it dissociates into hydrogen atoms. The alkene also coordinates to the catalyst surface, and the hydrogen atoms are then added in a stepwise manner to the same face of the double bond, resulting in syn-addition.[6][8] The nitrile group is generally less reactive towards catalytic hydrogenation under these conditions than the alkene.[9]
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
-
Apparatus:
-
A hydrogenation apparatus (e.g., Parr hydrogenator or a flask equipped with a balloon of hydrogen)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
-
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 1-5 mol% of palladium).
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude cyclohexanecarbonitrile.
-
Purify the product by vacuum distillation if necessary.[2][4]
-
Data Presentation: Comparison of Catalytic Systems
| Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Yield of Cyclohexanecarbonitrile (%) | Reference |
| 10% Pd/C | Ethanol | 1 atm | 25 | >95 | [7] |
| Raney Nickel | Methanol | 80 bar | 100 | Variable (potential for nitrile reduction) | [5] |
| Copper-DPEphos | Toluene | N/A (PMHS) | 25 | High | [10] |
Note: PMHS (polymethylhydrosiloxane) is used as a hydride source in the Copper-DPEphos system.
Transfer Hydrogenation
Transfer hydrogenation is an alternative to using pressurized hydrogen gas, where a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.[11][12] Common hydrogen donors include formic acid, ammonium formate, and isopropanol.[7][11] This method can be more convenient for laboratories not equipped for high-pressure reactions.[12]
Experimental Workflow: Transfer Hydrogenation
Caption: Workflow for Transfer Hydrogenation.
Section 2: Exhaustive Reduction to Cyclohexylmethanamine
The complete reduction of both the carbon-carbon double bond and the nitrile group of this compound to form cyclohexylmethanamine requires more potent reducing agents or more forcing reaction conditions.
High-Pressure Catalytic Hydrogenation
While catalytic hydrogenation under mild conditions selectively reduces the alkene, increasing the pressure, temperature, and using a more aggressive catalyst like Raney Nickel or Rhodium can achieve the reduction of both functionalities.[5] The presence of ammonia is often required to suppress the formation of secondary and tertiary amines as byproducts.[5]
Chemical Hydride Reductions
Powerful hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of both alkenes and nitriles.[13][14]
Mechanism Insight: Lithium aluminum hydride is a source of hydride ions (H⁻). The reduction of the nitrile proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by subsequent additions of hydride to form an intermediate imine, which is then further reduced to the primary amine.[15][16] The alkene is also susceptible to reduction by LiAlH₄, although this is less common for isolated double bonds. In the case of α,β-unsaturated systems, both 1,2- and 1,4-addition of the hydride can occur.
Experimental Protocol: LiAlH₄ Reduction of this compound
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (dilute)
-
Sodium hydroxide solution
-
-
Apparatus:
-
A dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).
-
To a stirred suspension of LiAlH₄ (a molar excess, e.g., 2-3 equivalents) in anhydrous THF in the three-necked flask, cool the mixture in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours to ensure complete reduction.
-
Monitor the reaction by TLC or GC analysis.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Workup (Fieser method): Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclohexylmethanamine.
-
Purify by distillation.
-
Logical Relationship: Choice of Reducing Agent and Product
Caption: Product outcome based on reduction strategy.
Section 3: Alternative and Emerging Methodologies
Diimide Reduction
Diimide (N₂H₂), generated in situ from sources like hydrazine and an oxidant or the thermal decomposition of azodicarboxylates, offers a metal-free method for the selective reduction of non-polar carbon-carbon double bonds.[17][18] It is known for its syn-addition of hydrogen and typically does not reduce more polar functional groups like nitriles.[17][19] This makes it a potentially valuable tool for the selective reduction of this compound.[20][21]
Hydrosilylation
Copper-catalyzed hydrosilylation using silanes like polymethylhydrosiloxane (PMHS) has emerged as a highly efficient method for the conjugate reduction of α,β-unsaturated nitriles.[10] This approach offers high chemoselectivity for the C=C double bond, good functional group tolerance, and avoids the use of high-pressure hydrogen.[7]
Conclusion
The reduction of this compound is a synthetically important transformation that can be directed to yield either cyclohexanecarbonitrile or cyclohexylmethanamine. The choice of methodology hinges on the desired product. For selective alkene reduction, catalytic hydrogenation with Pd/C under mild conditions or transfer hydrogenation are reliable methods. For the exhaustive reduction of both the alkene and nitrile, more powerful reducing agents like lithium aluminum hydride or more forcing catalytic hydrogenation conditions are necessary. The development of alternative methods like diimide reduction and catalytic hydrosilylation provides milder and potentially more selective options for modern synthetic chemistry. Careful consideration of the reactivity of the substrate, the desired product, and the available laboratory infrastructure will guide the selection of the optimal synthetic protocol.
References
- Title: Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes Source: Chemical Communic
- Title: 1,4-Reduction of α,β-unsaturated compounds Source: Organic Chemistry Portal URL:[Link]
- Title: The selective reduction of .alpha.,.beta.
- Title: Chemoselective Hydrogenation of ?,?
- Title: New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses Source: Scirp.org URL:[Link]
- Title: New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses Source: ResearchG
- Title: New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Source: Scirp.org URL:[Link]
- Title: Reduction of .alpha.,.beta.
- Title: AZO-bis-1-CYCLOHEXANENITRILE Source: Organic Syntheses Procedure URL:[Link]
- Title: Reductions with diimide Source: Wikipedia URL:[Link]
- Title: Transfer hydrogen
- Title: Transfer Hydrogenation with PMC or Base Metals Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL:[Link]
- Title: Reduction with Diimide Source: Organic Reactions URL:[Link]
- Title: Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity Source: SpringerLink URL:[Link]
- Title: Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile Source: ResearchG
- Title: Best Synthetic Methods: Reduction Source: Organic Chemistry Portal URL:[Link]
- Title: New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses Source: Scirp.org URL:[Link]
- Title: Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation Source: UCLA Chemistry and Biochemistry URL:[Link]
- Title: Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides Source: ACG Public
- Title: 11.5: Catalytic Hydrogenation Source: Chemistry LibreTexts URL:[Link]
- Title: Pathways of cyclohexene conversion. HT: Hydrogen Transfer.
- Title: Reductions with Diimide Source: YouTube URL:[Link]
- Title: NaBH4 Reduction of Ketone to Alcohol Source: Minnesota St
- Title: Only one nitrile reduced to amine with LiAlH4 Source: Reddit URL:[Link]
- Title: Reactions and Mechanisms Source: Master Organic Chemistry URL:[Link]
- Title: Table of Functional Group Priorities for Nomenclature Source: Master Organic Chemistry URL:[Link]
- Title: 2-(1-cyclohexenyl)
- Title: Pt/ZrO2 Prepared by Atomic Trapping: An Efficient Catalyst for the Conversion of Glycerol to Lactic Acid with Concomitant Transfer Hydrogenation of Cyclohexene Source: PubMed URL:[Link]
- Title: Reduction of cyclohexanone 1 m with NaBH 4 .
- Title: Reduction of Carbon−Carbon Double Bonds Using Organocatalytically Generated Diimide Source: ResearchG
- Title: A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions Source: PubMed URL:[Link]
- Title: Catalytic Hydrogenation of Alkenes - Heterogeneous C
- Title: Catalytic activity in cyclohexene hydrogenation vs. apparent dispersion...
- Title: Preparation of cyclohexane methylamine Source: Google Patents URL
- Title: Hydrogenation of cyclohexanone on Pt–Sn surface alloys Source: Koel Research Group URL:[Link]
- Title: Sodium Borohydride NaBH4 Reduction Reaction Mechanism Source: YouTube URL:[Link]
- Title: Reduction of 2-cyclohexenone to cyclohexanol Source: Chemistry Stack Exchange URL:[Link]
- Title: Solvent effects on the sodium borohydride reduction of 2-halocyclohexanones Source: VU Research Portal URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation [chem.ucla.edu]
- 7. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Highly efficient conjugate reduction of α,β-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 12. Transfer Hydrogenation with PMC or Base Metals - Wordpress [reagents.acsgcipr.org]
- 13. Reduction of Biginelli compounds by LiAlH4: a rapid access to molecular diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. reddit.com [reddit.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 18. organicreactions.org [organicreactions.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Best Synthetic Methods: Reduction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
The Versatile Synthon: Cyclohexene-1-carbonitrile in the Symphony of Natural Product Synthesis
Foreword: Unveiling the Potential of a Cyclic Building Block
In the intricate and ever-evolving landscape of natural product synthesis, the strategic selection of foundational building blocks is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of available synthons, cyclohexene-1-carbonitrile has emerged as a particularly versatile and powerful tool in the synthetic chemist's arsenal. Its unique bifunctionality, characterized by an electron-deficient alkene and a synthetically malleable nitrile group, provides a gateway to a diverse array of chemical transformations. This application note serves as a detailed technical guide for researchers, scientists, and drug development professionals, illuminating the multifaceted applications of this compound in the synthesis of medicinally relevant natural products. We will delve into the causality behind experimental choices, provide field-proven protocols, and explore its role in the total synthesis of notable bioactive molecules.
I. The Strategic Advantage of this compound
This compound is a colorless to light yellow liquid with the chemical formula C₇H₉N.[1][2] Its value in organic synthesis stems from the orthogonal reactivity of its two key functional groups. The electron-withdrawing nature of the nitrile group renders the double bond an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.[3][4] The nitrile group itself can be readily transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones, further expanding its synthetic utility.[5] This inherent versatility allows for the streamlined construction of highly functionalized six-membered carbocyclic frameworks, which are prevalent in a vast number of natural products.[6][7][8]
| Property | Value |
| CAS Number | 1855-63-6[5] |
| Molecular Formula | C₇H₉N[5] |
| Molecular Weight | 107.15 g/mol [2] |
| Boiling Point | 85-88 °C (17 mmHg) |
| Density | 0.946 g/mL at 20 °C[5] |
| Refractive Index | 1.482[5] |
II. Key Synthetic Transformations and Protocols
This compound participates in a range of powerful carbon-carbon bond-forming reactions, enabling the rapid assembly of complex molecular scaffolds. The following sections detail the mechanistic underpinnings and provide exemplary protocols for its most significant applications.
A. The Diels-Alder Reaction: A Gateway to Polycyclic Systems
The Diels-Alder reaction, a [4+2] cycloaddition, stands as one of the most powerful and stereocontrolled methods for the formation of six-membered rings.[3][9] this compound, with its electron-deficient double bond, serves as an excellent dienophile, reacting readily with electron-rich dienes to construct intricate polycyclic frameworks found in numerous natural products.[3]
Mechanistic Insight: The reaction proceeds through a concerted pericyclic mechanism, where the stereochemistry of both the diene and dienophile are faithfully translated to the product.[9] The regioselectivity of the reaction is governed by the electronic properties of the substituents on both the diene and dienophile.
Figure 1: Conceptual workflow of the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Cycloaddition of this compound with a Generic Diene
This protocol provides a general framework for the Diels-Alder reaction. Specific reaction conditions, such as temperature and solvent, may need to be optimized based on the reactivity of the chosen diene.
Materials:
-
This compound
-
Electron-rich diene (e.g., 1,3-butadiene, cyclopentadiene)
-
Anhydrous toluene or xylene[10]
-
Hydroquinone (as a polymerization inhibitor, if necessary)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the this compound in anhydrous toluene (or xylene for higher temperatures) to a concentration of 0.5-1.0 M.[10]
-
Add the electron-rich diene (1.1-1.5 eq). If the diene is a gas (e.g., butadiene), it can be bubbled through the solution or condensed into the reaction vessel at low temperature.
-
If prone to polymerization, add a catalytic amount of hydroquinone.
-
Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting cycloadduct by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Expected Outcome: The reaction should yield the corresponding [4+2] cycloadduct. The yield and stereoselectivity will be highly dependent on the specific diene used.
B. The Michael Addition: Asymmetric Construction of Quaternary Centers
The conjugate addition of nucleophiles, or Michael addition, to the electron-deficient alkene of this compound is a cornerstone of its synthetic utility.[11] This reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to the nitrile group, providing a powerful method for introducing functionality and building molecular complexity.[12] The use of chiral catalysts can facilitate asymmetric Michael additions, enabling the stereocontrolled synthesis of highly functionalized cyclohexanes.[13]
Mechanistic Rationale: The reaction is initiated by the addition of a nucleophile to the β-carbon of the α,β-unsaturated nitrile, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the 1,4-adduct. The choice of base and reaction conditions is critical for achieving high yields and stereoselectivity.[11]
Figure 2: General mechanism of the Michael addition.
Experimental Protocol: Asymmetric Michael Addition to this compound
This protocol outlines a general procedure for an organocatalyzed asymmetric Michael addition. The specific catalyst, solvent, and temperature will vary depending on the nucleophile and desired stereochemical outcome.
Materials:
-
This compound
-
Michael donor (e.g., a ketone, malonate, or nitroalkane)
-
Chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea or a diarylprolinol silyl ether)
-
Base (if required to generate the nucleophile, e.g., an amine base)
-
Anhydrous solvent (e.g., toluene, dichloromethane, or THF)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral organocatalyst (typically 5-20 mol%).
-
Add the Michael donor (1.2-2.0 eq) and the anhydrous solvent.
-
Cool the mixture to the desired temperature (ranging from room temperature to -78 °C, as determined by optimization).
-
Add this compound (1.0 eq) dropwise to the reaction mixture.
-
If a base is required, it can be added at this stage.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Expected Outcome: This protocol should afford the chiral 1,4-adduct with high diastereo- and enantioselectivity.
| Catalyst Type | Typical Nucleophile | Diastereo-/Enantioselectivity |
| Cinchona-based thiourea | Nitroalkanes, Malonates | High dr and ee |
| Diarylprolinol silyl ether | Aldehydes, Ketones | High dr and ee |
C. The Robinson Annulation: Constructing Fused Ring Systems
The Robinson annulation is a powerful tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[14][15][16] While this compound itself is not a direct substrate for the classical Robinson annulation, its derivatives, or the products resulting from its initial transformation, can be key components in this ring-forming strategy. For instance, a Michael adduct of this compound could be further elaborated to a 1,5-dicarbonyl compound, the requisite precursor for an intramolecular aldol condensation.[17][18]
Mechanistic Principles: The sequence begins with a base-catalyzed Michael addition of an enolate to an α,β-unsaturated ketone, forming a 1,5-diketone. Subsequent intramolecular aldol condensation of this diketone, followed by dehydration, yields a cyclohexenone ring.[14][15]
Figure 3: The Robinson annulation sequence.
III. Case Study: The Total Synthesis of (−)-Oseltamivir (Tamiflu®)
A prominent example showcasing the synthetic utility of this compound is its application in various synthetic routes towards the neuraminidase inhibitor, (−)-oseltamivir, marketed as Tamiflu®. While the commercial synthesis starts from shikimic acid, several academic syntheses have employed cyclohexene-derived building blocks.[19][20]
In a notable approach developed by Hayashi and coworkers, the synthesis commences with an organocatalytic Michael reaction to construct the functionalized cyclohexene core.[21] Although this particular synthesis does not start directly with this compound, it highlights the power of Michael additions in setting the key stereocenters on a cyclohexene scaffold, a strategy that is directly applicable to derivatives of this compound.[21] The core of the oseltamivir molecule is a highly substituted cyclohexene ring, and the strategic introduction of functional groups via reactions like Michael additions and Diels-Alder cycloadditions is central to its synthesis.[19][21][22]
The general synthetic strategy often involves the initial construction of a substituted cyclohexene ring, followed by the introduction of the amino and acetamido groups, and the ester and pentyl ether side chains. The stereochemical control at the three contiguous chiral centers is a major challenge that is often addressed through asymmetric catalysis.[19][21]
IV. Applications in the Synthesis of Alkaloids and Terpenes
The cyclohexene framework is a common structural motif in a wide variety of natural products, including alkaloids and terpenes.[23][24][25] this compound serves as an excellent starting point for the synthesis of these complex molecules due to the ease with which its functional groups can be manipulated to install the necessary stereochemistry and functionality.
Alkaloid Synthesis: In the synthesis of indole alkaloids, for example, a functionalized cyclohexene ring derived from this compound can be fused to an indole nucleus through various cyclization strategies.[25] The nitrile group can be reduced to a primary amine, which can then participate in Pictet-Spengler or Bischler-Napieralski type reactions to form key heterocyclic ring systems.
Terpene Synthesis: The synthesis of terpenes often involves the construction of polycyclic systems with specific stereochemical arrangements.[23] The Diels-Alder reaction of this compound with substituted dienes provides a direct route to decalin ring systems, which are common cores in many terpenoids. The nitrile and alkene functionalities can then be further elaborated to install the characteristic features of the target terpene.
V. Conclusion and Future Outlook
This compound has proven itself to be a remarkably versatile and valuable building block in the synthesis of natural products. Its ability to participate in a range of powerful and stereoselective bond-forming reactions, including the Diels-Alder, Michael addition, and as a precursor in Robinson annulation sequences, provides synthetic chemists with a reliable and efficient tool for the construction of complex molecular architectures. The successful application of this synthon in the synthesis of medicinally important molecules like oseltamivir, and its potential in the synthesis of diverse alkaloids and terpenes, underscores its significance in modern organic chemistry.
As the field of asymmetric catalysis continues to advance, we can anticipate the development of even more sophisticated and highly selective transformations involving this compound. The exploration of novel cascade reactions initiated by this versatile building block will undoubtedly lead to more elegant and efficient total syntheses of complex natural products, further expanding the horizons of drug discovery and development.
VI. References
-
Oseltamivir total synthesis. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). Journal of the American Chemical Society.
-
Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. (1995). Journal of Synthetic Organic Chemistry, Japan, 53(10), 858-868.
-
1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy. (2021). Organic Letters, 23(22), 8804–8809.
-
Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. (2026). Journal of the American Chemical Society.
-
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. (2014). Organic & Biomolecular Chemistry, 12(42), 8458–8465.
-
Ishikawa, H., Suzuki, T., & Hayashi, Y. (2009). High-Yielding Synthesis of the Anti-Influenza Drug (−)-Oseltamivir by Three "One-Pot" Operations. Angewandte Chemie International Edition, 48(7), 1304–1307.
-
Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2008). Tikrit Journal of Pure Science, 13(3).
-
Robinson annulation. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]
-
Diels-Alder Reaction. (n.d.). Utah Tech University. Retrieved January 8, 2026, from [Link]
-
Trost, B. M., & Zhang, T. (2007). A Concise Synthesis of (−)-Oseltamivir. Angewandte Chemie International Edition, 46(29), 5584–5587.
-
Robinson Annulation. (n.d.). J&K Scientific LLC. Retrieved January 8, 2026, from [Link]
-
-
The Diels-Alder Cycloaddition Reaction. (n.d.). University of Missouri-St. Louis. Retrieved January 8, 2026, from [Link]
-
-
Technical Support Center: Oseltamivir Synthesis. (2025). Benchchem.
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? (2020). Tetrahedron, 76(30), 131284.
-
Diels-Alder Reaction-For the preparation of cyclohexene. (n.d.). SlideShare. Retrieved January 8, 2026, from [Link]
-
The Robinson Annulation. (2018). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]
-
An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile. (2025). Benchchem.
-
Show how you would use Robinson annulations to synthesize the following compound. (2024). Pearson.
-
Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. (2013). Organic Syntheses, 90, 229-239.
-
Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. (2022). Molecules, 27(19), 6248.
-
23.12 The Robinson Annulation Reaction. (2023). OpenStax.
-
ARTICLE. (n.d.).
-
3-Cyclohexene-1-carbonitrile. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
-
Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. (2019). Molecules, 24(18), 3349.
-
New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. (2014). International Journal of Organic Chemistry, 4(2).
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024). Comptes Rendus. Chimie.
-
One-Pot Synthesis of Pentasubstituted Cyclohexanes by a Michael Addition Followed by a Tandem Inter-Intra Double Henry Reaction. (2010). The Journal of Organic Chemistry, 75(15), 5069–5079.
-
Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. (2024). Comptes Rendus. Chimie.
-
Synthesis of Natural Products Containing Cyclohexane Units Starting from Aldohexoses. (1995). Journal of Synthetic Organic Chemistry, Japan, 53(10), 858-868.
-
Catalytic enantioselective nitrone cycloadditions enabling collective syntheses of indole alkaloids. (2024). Nature Communications, 15(1), 6439.
-
Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles. (2024, March 25). YouTube. Retrieved January 8, 2026, from [Link]
-
Nucleophilic Addition of Ketones To Acetylenes and Allenes: A Quantum-Chemical Insight. (2017). The Journal of Organic Chemistry, 82(23), 12377–12386.
-
Indole alkaloids synthesis via a selective cyclization of aminocyclopropanes. (2012). Chimia, 66(4), 233–236.
-
Discovery of a terpene synthase synthesizing a nearly non-flexible eunicellane reveals the basis of flexibility. (2024). Nature Communications, 15(1), 5946.
-
A photochemical strategy towards Michael addition reactions of cyclopropenes. (2023). ChemRxiv.
-
Cyclohexenecarbonitrile. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound = 97.0 1855-63-6 [sigmaaldrich.com]
- 5. Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2,4-Trifunctionalized Cyclohexane Synthesis via a Diastereoselective Reductive Cope Rearrangement and Functional Group Interconversion Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Robinson annulation - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Show how you would use Robinson annulations to synthesize the fol... | Study Prep in Pearson+ [pearson.com]
- 18. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 19. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Total Synthesis of Oseltamivir (Tamiflu) by Hayashi [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Indole alkaloids synthesis via a selective cyclization of aminocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of a terpene synthase synthesizing a nearly non-flexible eunicellane reveals the basis of flexibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Cyclohexene-1-carbonitrile as a Michael Acceptor
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Cyclohexene-1-carbonitrile in Synthesis
The Michael addition, the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated system, remains a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Within the vast arsenal of electrophilic partners for this reaction, α,β-unsaturated nitriles represent a unique and powerful class of Michael acceptors. Their reactivity, stability, and the synthetic versatility of the resulting nitrile adducts make them invaluable intermediates.
This guide focuses specifically on 1-cyclohexene-1-carbonitrile (CAS No: 1855-63-6) , a cyclic α,β-unsaturated nitrile. It is crucial to distinguish this isomer from its non-conjugated counterpart, 3-cyclohexene-1-carbonitrile (CAS No: 100-45-8). For effective Michael reactivity, the carbon-carbon double bond must be in conjugation with the electron-withdrawing cyano group, a condition met only by the 1-isomer.[2][3] This conjugation polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. The resulting saturated cyclohexanecarbonitrile scaffold is a prevalent motif in pharmacologically active compounds, making 1-cyclohexene-1-carbonitrile a strategic building block in medicinal chemistry and drug development.[4][5]
This document provides a senior scientist's perspective on the principles governing its reactivity, a detailed protocol for its application, and insights into its role in the synthesis of complex molecular architectures.
Foundational Principles: Understanding the Reactivity of 1-Cyclohexene-1-carbonitrile
The efficacy of 1-cyclohexene-1-carbonitrile as a Michael acceptor is rooted in its electronic structure. The powerful electron-withdrawing nature of the cyano group (-C≡N) delocalizes the π-electrons of the conjugated double bond. This can be visualized through resonance, which illustrates a significant partial positive charge (δ+) on the β-carbon (C3) of the cyclohexene ring.
Caption: Resonance delocalization creating an electrophilic β-carbon.
This induced electrophilicity is the driving force of the Michael reaction.[2][6] Unlike α,β-unsaturated ketones or esters, the nitrile acceptor presents less steric hindrance at the β-position and reduces the likelihood of competing 1,2-addition (direct attack at the nitrile carbon), which can sometimes be an issue with highly reactive nucleophiles and carbonyl-based acceptors.[2]
Suitable Michael Donors: The reaction is versatile, accommodating a wide range of nucleophiles (Michael Donors). The choice of donor is critical and dictates the nature of the final product. Common classes include:
-
Soft Carbon Nucleophiles: Doubly stabilized carbanions, such as those derived from malonic esters, β-ketoesters, and cyanoacetates, are ideal.[7][8]
-
Organocuprates: Gilman reagents (R₂CuLi) are excellent for introducing alkyl or aryl groups via 1,4-addition.
-
Enamines: Formed from ketones or aldehydes and secondary amines (e.g., pyrrolidine), these are effective neutral carbon nucleophiles.[8]
-
Hetero-nucleophiles: Thiols (Thia-Michael) and amines (Aza-Michael) add readily, providing access to sulfur- and nitrogen-containing cyclohexanes, respectively.[1][9]
General Experimental Workflow
A successful Michael addition requires careful planning and execution, from reagent preparation to product verification. The following workflow illustrates the key stages of the process.
Caption: Standard workflow for a laboratory-scale Michael addition reaction.
Protocol: Michael Addition of Diethyl Malonate to 1-Cyclohexene-1-carbonitrile
This protocol details a representative and reliable procedure for the addition of a classic soft carbon nucleophile to 1-cyclohexene-1-carbonitrile.
Objective: To synthesize diethyl 2-(2-cyanocyclohexyl)malonate.
Causality of Choices:
-
Base (Sodium Ethoxide, NaOEt): A catalytic amount of NaOEt is used. Its ethoxide anion is the conjugate base of the diethyl malonate byproduct and the ethanol solvent, preventing unwanted transesterification reactions. Using a catalytic amount is sufficient because the pKa of the product's α-proton is higher than that of the starting malonate, allowing the product enolate to deprotonate another molecule of starting material, regenerating the catalyst.[2]
-
Solvent (Ethanol): A protic solvent is suitable here. It readily dissolves the ionic base and the starting materials.
-
Temperature (Room Temperature): The Michael addition is typically thermodynamically controlled and often proceeds efficiently at ambient temperatures without the need for heating or cooling.[7][10]
4.1. Materials & Equipment
-
Reagents:
-
1-Cyclohexene-1-carbonitrile (>98%) [CAS: 1855-63-6]
-
Diethyl malonate
-
Sodium ethoxide (21 wt% solution in ethanol or freshly prepared from sodium metal in anhydrous ethanol)
-
Anhydrous Ethanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Septum and needles/syringes
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel) and developing chamber
-
4.2. Safety & Handling
-
1-Cyclohexene-1-carbonitrile: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is a combustible liquid. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11][12]
-
Sodium Ethoxide: Corrosive and flammable. Handle with extreme care under an inert atmosphere.
-
General Cyanide Precautions: Reactions involving nitriles can potentially release hydrogen cyanide (HCN) gas under acidic conditions. The quenching step with HCl should be performed slowly and strictly within a fume hood.
4.3. Step-by-Step Procedure
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (20 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add sodium ethoxide (approx. 0.2 equivalents) to the ethanol and stir until dissolved.
-
Donor Addition: Add diethyl malonate (1.2 equivalents) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 10-15 minutes to ensure complete formation of the enolate.
-
Acceptor Addition: Slowly add 1-cyclohexene-1-carbonitrile (1.0 equivalent) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material (1-cyclohexene-1-carbonitrile) by Thin-Layer Chromatography (TLC). A typical mobile phase would be 20-30% ethyl acetate in hexanes. The product should have a lower Rf value than the starting acceptor. The reaction is typically complete within 4-12 hours.
-
Work-up (Quenching): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add 1 M HCl (20 mL) to neutralize the base and protonate the enolate intermediate.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (30 mL) and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) to remove any residual acid, followed by brine (20 mL) to aid in drying.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 25% EtOAc) to yield the pure product.
4.4. Characterization The identity and purity of the final product, diethyl 2-(2-cyanocyclohexyl)malonate, should be confirmed using standard spectroscopic techniques:
-
¹H NMR: Will show characteristic peaks for the cyclohexyl ring protons, the malonate methine proton, and the ethyl ester groups.
-
¹³C NMR: Will confirm the presence of the nitrile carbon (~120 ppm), ester carbonyls (~170 ppm), and the aliphatic carbons.
-
IR Spectroscopy: A sharp peak around 2240 cm⁻¹ confirms the presence of the nitrile (C≡N) stretch. A strong peak around 1730 cm⁻¹ indicates the ester carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight.
Reaction Mechanism
The Michael addition proceeds through a well-defined, three-step mechanism involving the formation and subsequent reaction of a stabilized nucleophile.
Caption: The three core steps of the Michael Addition mechanism.[2][10]
This process is thermodynamically favorable as it involves the conversion of a relatively weak carbon-carbon π-bond in the acceptor to a stronger carbon-carbon σ-bond in the final product.[2][10]
Data Presentation: Versatility of Michael Additions
The following table summarizes representative yields for Michael additions to α,β-unsaturated nitriles with various nucleophiles, highlighting the broad applicability of the reaction.
| Entry | Michael Acceptor | Michael Donor | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1 | Acrylonitrile | Ethanol | [Mn]-2 Complex | - | 95 | [9] |
| 2 | Crotononitrile | Isopropanol | [Mn]-2 Complex | - | 96 | [9] |
| 3 | Acrylonitrile | Diethyl Malonate | [bmIm]OH | - | 94 | [7] |
| 4 | Acrylonitrile | Nitromethane | [bmIm]OH | - | 92 | [7] |
| 5 | α,β-Unsaturated Nitrile | Amine (Aza-Michael) | [Mn]-2 Complex | Toluene | 80-95 | [9] |
Note: Yields are highly dependent on specific substrates and reaction conditions.
Applications in Drug Development and Medicinal Chemistry
The strategic use of Michael acceptors like 1-cyclohexene-1-carbonitrile is a powerful tactic in drug discovery.
-
Scaffold Synthesis: The Michael adducts are highly functionalized intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing numerous handles for further molecular elaboration into more complex drug candidates.[4][13] Michael adducts have been used as key building blocks for potential analgesic drugs.[14][15]
-
Covalent Inhibitors: The α,β-unsaturated system itself can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine) in the active site of a target protein.[16][17] This mechanism of irreversible inhibition is employed by several approved drugs and is an active area of research for developing highly potent and selective therapeutic agents.[1][3]
References
- An In-depth Technical Guide to 3-Cyclohexene-1- carbonitrile | Benchchem. (n.d.). BenchChem.
- This compound 1855-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.). TCI Chemicals.
- Spectroscopic Profile of 3-Cyclohexene-1-carbonitrile: A Technical Guide - Benchchem. (n.d.). BenchChem.
- Safety Data Sheet - Sigma-Aldrich. (2010, March 13). Sigma-Aldrich.
- Gunanathan, C., & Milstein, D. (2019). Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles. Chemical Science, 10(33), 7698-7704. [Link]
- 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem. (n.d.). National Institutes of Health.
- Application Notes and Protocols: Michael Addition Reactions with Cyclohexenone Isomers - Benchchem. (n.d.). BenchChem.
- Safety Data Sheet - Fisher Scientific. (2025, December 18). Fisher Scientific.
- 3-Cyclohexene-1-carbonitrile SDS, 100-45-8 Safety Data Sheets - ECHEMI. (n.d.). ECHEMI.
- This compound CAS#: 1855-63-6 - ChemicalBook. (n.d.). ChemicalBook.
- Direct synthesis of .alpha.,.beta.-unsaturated nitriles from acetonitrile and carbonyl compounds: survey, crown effects, and experimental conditions. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Michael addition reaction - Wikipedia. (n.d.). Wikipedia.
- The Michael Addition Reaction and Conjugate Addition. (2023, May 24). Master Organic Chemistry.
- Michael Addition - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- This compound CAS#: 1855-63-6 wiki - Guidechem. (n.d.). Guidechem.
- Application Notes and Protocols: Michael Addition Reactions with 4-Nitrocyclohex-1-ene - Benchchem. (n.d.). BenchChem.
- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021, March 23). PubMed Central.
- Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021, March 23). PubMed.
- Michael Addition Reaction Mechanism - Chemistry Steps. (n.d.). Chemistry Steps.
- MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS | ADICHEMISTRY. (n.d.). ADI Chemistry.
- Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (n.d.). PubMed Central.
- 23.10: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (2025, January 19). Chemistry LibreTexts.
- 23.10: Conjugate Additions- The Michael Reaction - Chemistry LibreTexts. (2020, May 30). Chemistry LibreTexts.
- Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? (n.d.). MDPI.
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Michael Addition [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Template catalysis by manganese pincer complexes: oxa- and aza-Michael additions to unsaturated nitriles - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03269J [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
experimental procedure for the hydrolysis of Cyclohexene-1-carbonitrile
An In-Depth Technical Guide to the Hydrolysis of Cyclohexene-1-carbonitrile
This document provides a comprehensive guide for the chemical hydrolysis of this compound to its corresponding carboxylic acid, 1-Cyclohexene-1-carboxylic acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide delves into the underlying reaction mechanisms, offers detailed step-by-step protocols for both acidic and basic hydrolysis, and provides critical insights into safety, troubleshooting, and purification.
Introduction: The Synthetic Utility of Nitrile Hydrolysis
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis. This compound is a versatile building block, and its hydrolysis product, 1-Cyclohexene-1-carboxylic acid, serves as a key intermediate in the synthesis of pharmaceuticals and other complex molecules.[1][2] The choice between acidic and basic hydrolysis conditions is often dictated by the overall synthetic strategy, particularly the compatibility of other functional groups present in the substrate. This guide will explore both pathways, enabling the researcher to make an informed decision based on experimental context.
Reaction Mechanisms: The "Why" Behind the Protocols
Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. Both acidic and basic hydrolysis proceed through a two-part transformation: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[4][5][6] The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[5][7] The final step, the formation of the protonated ammonia, is essentially irreversible and drives the reaction to completion.[4]
Base-Catalyzed Hydrolysis
In a basic medium, the strong nucleophile, a hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[3][8] This forms a negatively charged intermediate that is subsequently protonated by water.[8] Tautomerization leads to an amide, which is then further hydrolyzed under the basic conditions.[3] The initial product is a carboxylate salt, which requires a final acidic workup to protonate it, yielding the neutral carboxylic acid.[6][9] While milder basic conditions can sometimes be used to isolate the intermediate amide, vigorous heating typically ensures complete conversion to the carboxylic acid.[4]
Data Presentation: Physicochemical Properties
A summary of the key physical and chemical properties for the reactant and product is provided below for easy reference.
| Property | This compound (Reactant)[10][11] | 1-Cyclohexene-1-carboxylic acid (Product)[12] |
| CAS Number | 1855-63-6 | 636-82-8 |
| Molecular Formula | C₇H₉N | C₇H₁₀O₂ |
| Molecular Weight | 107.15 g/mol | 126.15 g/mol |
| Appearance | Colorless to pale yellow liquid | White to light yellow low melting crystalline solid[1] |
| Density | ~0.946 g/mL at 20 °C | ~1.101 g/mL at 25 °C |
| Melting Point | N/A | 35-39 °C |
| Boiling Point | N/A (Flash Point: 83 °C) | 133-135 °C at 14 mmHg |
| Solubility | Sparingly soluble in water[2] | Slightly soluble in water (0.7 g/L at 20°C)[1] |
Experimental Workflow Overview
The following diagram illustrates the general workflow for the hydrolysis of this compound, highlighting the decision points and key stages of the process.
Caption: General experimental workflow for nitrile hydrolysis.
Experimental Protocols
The following protocols are detailed methodologies for the hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol describes the conversion using sulfuric acid. The reaction is heated under reflux to ensure it proceeds to completion.
Materials and Reagents:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (e.g., 250 mL)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 25% (v/v) aqueous sulfuric acid solution by cautiously adding 25 mL of concentrated H₂SO₄ to 75 mL of deionized water while cooling the flask in an ice bath.
-
Addition of Nitrile: Once the acid solution has cooled to room temperature, add 10.7 g (0.1 mol) of this compound to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up - Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash them sequentially with 50 mL of deionized water and then 50 mL of brine. This removes residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1-Cyclohexene-1-carboxylic acid.
-
Purification: The crude product can be purified by vacuum distillation (lit. bp 133-135 °C at 14 mmHg) or by recrystallization from a suitable solvent like hexanes.
Protocol 2: Base-Catalyzed Hydrolysis
This method utilizes sodium hydroxide and requires a final acidification step to obtain the product.[9]
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated or 6M
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Equipment as listed in Protocol 1, plus pH paper or a pH meter.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 12.0 g (0.3 mol) of sodium hydroxide in 100 mL of deionized water. Add a magnetic stir bar.
-
Addition of Nitrile: Add 10.7 g (0.1 mol) of this compound to the NaOH solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Ammonia gas will be evolved.[9] Reflux for 4-6 hours, or until the evolution of ammonia ceases and the reaction is shown to be complete by TLC/GC.
-
Work-up - Cooling and Acidification: Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to pH ~1-2 by slowly adding concentrated or 6M HCl. The product, 1-Cyclohexene-1-carboxylic acid, may precipitate as a solid or oil.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with 50 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization as described in Protocol 1.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Harmful if swallowed.[10][11] Toxic if inhaled or in contact with skin.[13] Avoid breathing vapors and ensure no skin contact.
-
1-Cyclohexene-1-carboxylic acid: Causes severe skin burns and eye damage. Handle with extreme care.
-
Strong Acids (H₂SO₄, HCl): Highly corrosive and can cause severe burns. Always add acid to water, never the other way around, to manage the exothermic dilution.
-
Strong Bases (NaOH): Caustic and can cause severe burns to skin and eyes.
-
Ammonia (byproduct): The basic hydrolysis protocol evolves ammonia gas, which is toxic and has a pungent odor. Ensure the reaction is performed in an efficient fume hood.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time. Ensure the heating mantle is at the correct temperature for vigorous reflux. |
| Inadequate concentration of acid or base. | Re-check the concentration of the acid/base solution. | |
| Low Product Yield | Incomplete extraction of the product. | Perform additional extractions (4-5 times) from the aqueous layer. |
| Product loss during washing steps. | Ensure the pH is strongly acidic (pH 1-2) before extraction in the basic hydrolysis workup to minimize product loss. | |
| Loss during purification. | Optimize distillation conditions (vacuum pressure) or choose a more suitable recrystallization solvent. | |
| Emulsion during Work-up | Agitation during extraction was too vigorous. | Allow the mixture to stand. Add a small amount of brine to help break the emulsion. Gentle swirling is preferred over vigorous shaking. |
References
- Berkeley Learning Hub. (2025, April 18). 5 Nitrile Hydrolysis Steps.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles.
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides.
- Química Orgánica. (n.d.). Basic hydrolysis of nitriles.
- YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
- Chemguide. (n.d.). Hydrolysing Nitriles.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74619, Cyclohexenecarbonitrile.
- Cheméo. (n.d.). Chemical Properties of 1-Cyclohexene-1-carboxylic acid (CAS 636-82-8).
- ECHEMI. (n.d.).
- Sigma-Aldrich. (n.d.). 3-Cyclohexene-1-carboxylic acid, 97%.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69470, 1-Cyclohexene-1-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66013, 3-Cyclohexene-1-carbonitrile.
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile.
- Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
- ResearchGate. (2025, August 6). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
- CAS Common Chemistry. (n.d.). 3-Cyclohexene-1-carbonitrile, (S)-.
- Organic Syntheses. (n.d.). 2-chlorocyclohexanol.
Sources
- 1. 1-Cyclohexene-1-carboxylic acid | 636-82-8 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Basic hydrolysis of nitriles [quimicaorganica.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound = 97.0 1855-63-6 [sigmaaldrich.com]
- 12. 1-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 69470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 1855-63-6 | TCI AMERICA [tcichemicals.com]
Topic: Selective Catalytic Hydrogenation of Cyclohexene-1-carbonitrile
An Application Note and Protocol for Researchers
Introduction and Strategic Importance
Cyclohexene-1-carbonitrile is a versatile chemical intermediate featuring two distinct reducible functional groups: an alkene (C=C) and a nitrile (C≡N).[1][2] The strategic reduction of these groups allows for the synthesis of two key products:
-
Cyclohexanecarbonitrile: Produced by the selective hydrogenation of the C=C double bond. This saturated nitrile is a precursor for various compounds, including cyclohexanecarboxylic acid and other derivatives used in organic synthesis.[3][4]
-
Cyclohexanemethanamine: Produced by the complete hydrogenation of both the C=C and C≡N groups. This primary amine is an important building block for pharmaceuticals, epoxy curing agents, and polyamides.
The challenge and utility lie in controlling the reaction to favor one product over the other. This control is primarily achieved by judiciously selecting the catalyst and reaction conditions, as the energy barrier for alkene hydrogenation is significantly lower than that for nitrile reduction.[5] This guide provides proven methodologies to navigate these transformations effectively and safely.
Reaction Pathways and Mechanistic Considerations
The hydrogenation of this compound proceeds via two potential pathways, dictated by the choice of catalyst and the severity of the reaction conditions.
Caption: Reaction pathways for the hydrogenation of this compound.
-
Pathway A (Alkene Hydrogenation): The addition of hydrogen across the C=C double bond is a highly efficient process using platinum-group metal catalysts like Palladium on Carbon (Pd/C).[6][7] This reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond as it adsorbs onto the catalyst surface.[6][8] Under mild conditions (room temperature, low hydrogen pressure), the nitrile group remains unreacted, ensuring high selectivity for Cyclohexanecarbonitrile.[5]
-
Pathway B (Nitrile Hydrogenation): The reduction of the C≡N triple bond to a primary amine (-CH₂NH₂) is a more demanding transformation. It typically requires more active and less selective catalysts, such as Raney Nickel (Ra-Ni), and more forcing conditions, including elevated temperatures and high hydrogen pressures.[9] This step is often performed on the already-saturated Cyclohexanecarbonitrile to ensure a clean conversion to Cyclohexanemethanamine.
Core Safety Protocols for Catalytic Hydrogenation
Catalytic hydrogenation involves significant hazards, primarily the use of high-pressure, flammable hydrogen gas and potentially pyrophoric catalysts.[10][11] Adherence to strict safety protocols is non-negotiable.
-
Workspace & Equipment: All operations must be conducted in a certified chemical fume hood with a blast shield.[12][13] Use only pressure-rated vessels (e.g., Parr or Büchi autoclave) that have been recently inspected and certified.[9]
-
Inert Atmosphere Purging: The reaction vessel must be purged of all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[11] This is achieved by evacuating the vessel to a vacuum and backfilling with an inert gas (Nitrogen or Argon) for at least three cycles.[10][12]
-
Catalyst Handling:
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially after the reaction when saturated with hydrogen. Never allow the dry, used catalyst to come into contact with air.[10][11] Always handle it wet with solvent or water.
-
Raney Nickel (Ra-Ni): Extremely pyrophoric in its dry, activated state. It is supplied as a slurry in water and should be kept wet at all times.
-
-
Post-Reaction Handling: After the reaction, cool the vessel to room temperature before depressurizing. Vent the excess hydrogen safely through an exhaust line.[12] Purge the vessel with inert gas three times before opening.[12] The used catalyst must be carefully filtered and immediately quenched by wetting it with water to prevent ignition.[10]
Experimental Protocols
Protocol 1: Selective Synthesis of Cyclohexanecarbonitrile
Objective: To selectively hydrogenate the alkene moiety of this compound.
| Parameter | Recommended Value | Rationale |
| Catalyst | 5% Palladium on Carbon (Pd/C) | High activity for C=C bonds with low activity towards nitriles under mild conditions. |
| Catalyst Loading | 1-5 mol% (relative to substrate) | Provides a sufficient number of active sites without excessive cost or difficult filtration. |
| Substrate | This compound | Ensure high purity (>97%) to avoid catalyst poisoning. |
| Solvent | Ethanol or Methanol | Polar solvents aid in substrate solubility and are relatively safe.[11] |
| Temperature | 25-40 °C | Sufficient for alkene hydrogenation without promoting nitrile reduction. |
| H₂ Pressure | 1-5 atm (15-75 psi) | Low pressure is adequate and enhances selectivity. Can be achieved with a hydrogen balloon. |
| Reaction Time | 4-12 hours | Monitor for completion by TLC or GC-MS. |
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar into a pressure-rated flask or autoclave vessel.
-
Catalyst Loading: In the fume hood, weigh 5% Pd/C (e.g., 2.5 mol%) and add it to the vessel. Immediately add a small amount of the reaction solvent (e.g., 5 mL Ethanol) to wet the catalyst.
-
Substrate Addition: Dissolve this compound (1.0 eq) in the remaining bulk of the solvent and add it to the reaction vessel under a gentle stream of nitrogen.
-
System Purge: Seal the vessel. Connect it to a nitrogen/vacuum manifold. Evacuate the vessel and backfill with nitrogen. Repeat this cycle three times.[10]
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., by filling a balloon and attaching it via a stopcock).
-
Reaction: Begin vigorous stirring and maintain the reaction temperature. Monitor the reaction progress by periodically taking aliquots (after safely purging with nitrogen) for analysis.
-
Workup: Once complete, vent the hydrogen and purge the vessel with nitrogen three times. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. Crucially, never allow the Celite pad with the catalyst to dry out. [10] Immediately transfer the wet Celite/catalyst mixture to a waste container with water.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield crude Cyclohexanecarbonitrile, which can be further purified by vacuum distillation.[3][4]
Protocol 2: Synthesis of Cyclohexanemethanamine
Objective: To reduce the nitrile group of Cyclohexanecarbonitrile to a primary amine.
| Parameter | Recommended Value | Rationale |
| Catalyst | Raney® Nickel (slurry) | Highly active catalyst required for the difficult reduction of the nitrile functional group. |
| Catalyst Loading | ~10-20% by weight (relative to substrate) | Higher loading is needed due to the demanding nature of the reaction. |
| Substrate | Cyclohexanecarbonitrile | Starting with the saturated nitrile prevents unwanted side reactions. |
| Solvent | Ethanol with 1-5% Ammonia (aq.) | Ammonia is added to suppress the formation of secondary and tertiary amine byproducts. |
| Temperature | 80-120 °C | Higher thermal energy is required to overcome the activation barrier for nitrile reduction. |
| H₂ Pressure | 50-100 atm (750-1500 psi) | High pressure increases hydrogen concentration on the catalyst surface, driving the reaction. |
| Reaction Time | 12-24 hours | Nitrile reductions are typically slower than alkene hydrogenations. |
Step-by-Step Procedure:
-
Vessel Preparation: Use a high-pressure autoclave equipped with a magnetic or mechanical stirrer.
-
Catalyst Loading: Carefully rinse the Raney Nickel slurry with the reaction solvent (Ethanol) to remove the storage water. Transfer the activated, wet catalyst to the autoclave under a nitrogen atmosphere.
-
Substrate Addition: Add the ethanolic ammonia solution, followed by the Cyclohexanecarbonitrile substrate.
-
System Purge: Seal the autoclave. Pressurize with nitrogen to ~10 atm and vent (repeat 3-5 times) to remove all oxygen.[12]
-
Hydrogenation: Pressurize the autoclave with hydrogen to the target pressure.
-
Reaction: Begin stirring and heat the reactor to the set temperature. The pressure will drop as hydrogen is consumed; the reactor can be refilled as needed.
-
Workup: After the reaction, cool the vessel completely to room temperature (<25 °C). Do not vent at high temperatures. Carefully vent the excess hydrogen, then purge with nitrogen multiple times.[12]
-
Filtration & Purification: Under an inert atmosphere, filter the catalyst through Celite®. Quench the pyrophoric Raney Nickel on the filter pad immediately and copiously with water. The solvent can be removed from the filtrate by rotary evaporation, and the resulting Cyclohexanemethanamine can be purified by distillation.
Reaction Monitoring and Product Characterization
Effective reaction monitoring is key to optimizing yield and preventing over-reduction or side reactions.
Caption: A generalized workflow for catalytic hydrogenation experiments.
-
Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting material and the formation of products and byproducts.
-
In-situ IR Spectroscopy: A powerful Process Analytical Technology (PAT) tool that can monitor the reaction in real-time without sampling by tracking the disappearance of the C=C (~1650 cm⁻¹) or C≡N (~2240 cm⁻¹) vibrational bands.[1][14]
-
NMR Spectroscopy: In-line flow NMR is an advanced technique for monitoring reactions at elevated pressures.[15][16] Standard offline ¹H and ¹³C NMR are essential for final product confirmation.[1]
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or stalled | 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure.3. Low reaction temperature. | 1. Use fresh catalyst; ensure substrate and solvent are high purity.2. Check for leaks; increase pressure within protocol limits.3. Increase temperature gradually. |
| Low product yield | 1. Incomplete reaction.2. Catalyst was filtered while hot.3. Mechanical losses during workup. | 1. Extend reaction time; monitor to confirm completion.2. Ensure the reactor is fully cooled before filtration.3. Refine filtration and extraction techniques. |
| Formation of byproducts (amine synthesis) | 1. Formation of secondary/tertiary amines.2. Incomplete reduction (imine intermediate). | 1. Ensure sufficient ammonia is present in the reaction mixture.2. Increase reaction time, temperature, or pressure. |
| Catalyst ignites during filtration | The pyrophoric catalyst was exposed to air while dry. | CRITICAL SAFETY ISSUE. Always keep the used catalyst slurry wet with solvent or water. Work quickly and quench the filter cake immediately after filtration.[10][11] |
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
- Hydrogenation SOP. (n.d.).
- On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. (n.d.). Organic Process Research & Development. [Link]
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety. [Link]
- What are the safety precautions for operating a Hydrogenation Test Unit? (2025, December 30). Blog.
- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019, September 11). Analytical Chemistry. [Link]
- Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017, May 4). AZoM. [Link]
- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019, October 15). Analytical Chemistry. [Link]
- Monitoring Hydrogenation Reactions. (n.d.). Mettler Toledo.
- An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile. (n.d.). Benchchem.
- 4-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride. (n.d.). Benchchem.
- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. (n.d.). Scirp.org.
- Illustrated Glossary of Organic Chemistry - Catalytic hydrogen
- 11.5: Catalytic Hydrogenation. (2019, December 30). Chemistry LibreTexts. [Link]
- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. (2014, May 7). Scirp.org.
- (PDF) New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. (2025, August 9). ResearchGate.
- Catalytic activity in cyclohexene hydrogenation vs. apparent dispersion... (n.d.). ResearchGate.
- Examples of kinetic curves for catalysts in cyclohexene hydrogenation.... (n.d.). ResearchGate.
- Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016, December 23). YouTube. [Link]
- Catalytic Hydrogenation: Theory, Mechanism, and Examples. (2016, July 28). YouTube. [Link]
- 8.5 Catalytic Hydrogenation. (2018, September 14). YouTube. [Link]
- Catalytic activity in cyclohexene hydrogenation vs. apparent dispersion... (n.d.). ResearchGate.
- Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate. (n.d.). Journal of Applicable Chemistry. [Link]
- Cyclohexenecarbonitrile. (n.d.). PubChem. [Link]
- METHOD FOR MANUFACTURING BIS(AMINOMETHYL)CYCLOHEXANE. (2024, December 25). European Patent Office.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 4. scirp.org [scirp.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation [chem.ucla.edu]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. njhjchem.com [njhjchem.com]
- 13. weihaicm.com [weihaicm.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.utwente.nl [research.utwente.nl]
use of Cyclohexene-1-carbonitrile in the synthesis of heterocyclic compounds
An In-depth Technical Guide to the Application of Cyclohexene-1-carbonitrile in Heterocyclic Synthesis
Abstract
This compound is a bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development.[1] Its structure, featuring a reactive double bond within a cyclohexene ring and a polar cyano group, makes it a valuable and versatile synthon for the construction of a wide array of heterocyclic compounds.[2][3] This guide provides detailed application notes and validated protocols for the synthesis of key heterocyclic scaffolds, including pyridines, pyrimidines, and fused systems, using this compound as a key precursor. The narrative emphasizes the mechanistic rationale behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field.
Introduction: The Versatility of this compound
This compound is a colorless to light yellow liquid that serves as a foundational building block in organic synthesis.[3] Its utility stems from the dual reactivity of the alkene and nitrile functional groups. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic attack (Michael addition), while the nitrile itself can participate in cyclization reactions or be transformed into other functional groups like amines or carboxylic acids.[2] This dual reactivity allows for the construction of diverse and complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds.[1][3]
The most common route to this compound is via the dehydration of the cyanohydrin of cyclohexanone.[2] Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 1855-63-6 |
| Molecular Formula | C₇H₉N |
| Molecular Weight | 107.15 g/mol [4] |
| Appearance | Colorless to light yellow liquid[3] |
| Boiling Point | 85-88 °C at 17 mmHg[4] |
| Density | 0.947 g/mL at 20 °C[4] |
| Refractive Index | 1.4820 at 20 °C[4] |
Synthesis of Tetrahydroquinoline Derivatives
The synthesis of pyridine and its derivatives is a cornerstone of heterocyclic chemistry, as the pyridine motif is present in approximately 20% of the top 200 drugs on the market.[5] While direct aromatization of the cyclohexene ring to a pyridine is challenging, this compound is an excellent precursor for the synthesis of partially saturated pyridine rings like tetrahydroquinolines. This is achieved through a cyclization reaction with primary amines.[6]
Application Note: Synthesis of 2-Amino-4-phenyl-4,5,6,7-tetrahydroquinoline-3-carbonitrile
This protocol details the synthesis of a substituted tetrahydroquinoline derivative. The reaction proceeds via an initial Michael addition of the amine to the activated double bond of a cyclohexene precursor, followed by an intramolecular cyclization. The choice of a primary amine is critical as it provides the necessary nitrogen atom for the new heterocyclic ring.[6]
Experimental Protocol
Reactants:
-
A cyclohexene derivative (prepared from chalcone and ethyl acetoacetate)[6]
-
Aniline (or other primary amines)
-
Ethanol (Solvent)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the cyclohexene derivative (0.01 mol) in 20 mL of absolute ethanol.
-
Add the primary amine (e.g., aniline, 0.01 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. The solid product will often precipitate out of the solution.
-
Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified tetrahydroquinoline derivative.
Causality and Mechanistic Insight: The reaction is driven by the nucleophilicity of the primary amine and the electrophilicity of the β-carbon of the α,β-unsaturated nitrile system in the cyclohexene precursor. The ethanol serves as a polar protic solvent to facilitate the proton transfer steps involved in the Michael addition and subsequent cyclization. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Workflow
Caption: Experimental workflow for tetrahydroquinoline synthesis.
Synthesis of Fused Pyrimidine Derivatives
Pyrimidine and its fused analogues are a critical class of heterocyclic compounds, forming the backbone of nucleic acids (DNA and RNA) and finding extensive use as therapeutic agents.[7][8] The synthesis of pyrimidines often involves the condensation of a three-carbon bifunctional fragment with a C-N-C unit like urea, thiourea, or guanidine.[7][9] this compound can serve as a precursor to the required three-carbon fragment for constructing fused pyrimidine systems, such as tetrahydroquinazolines.
Application Note: Synthesis of Tetrahydroquinazoline-2-thiones
This protocol describes a reliable method for synthesizing 4-substituted-tetrahydroquinazoline-2-thiones. The reaction utilizes the inherent reactivity of the cyclohexene scaffold. The key steps involve the reaction of the cyclohexene derivative with thiourea, leading to a cyclocondensation reaction.
Experimental Protocol
Reactants:
-
This compound
-
Thiourea
-
Sodium ethoxide (Base)
-
Ethanol (Solvent)
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (0.011 mol) in 25 mL of ethanol in a three-necked flask under a nitrogen atmosphere.
-
To this solution, add this compound (0.01 mol) and thiourea (0.01 mol).
-
Heat the mixture to reflux for 8-10 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into 100 mL of ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid until it reaches a pH of ~6. This will cause the product to precipitate.
-
Filter the resulting solid, wash thoroughly with water to remove any inorganic salts, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like acetic acid or ethanol.
Causality and Mechanistic Insight: Sodium ethoxide acts as a strong base to deprotonate the thiourea, generating a more potent nucleophile. This nucleophile then attacks the β-carbon of the α,β-unsaturated nitrile system. The subsequent steps involve an intramolecular cyclization where the second nitrogen of the thiourea attacks the nitrile carbon, followed by tautomerization to yield the stable fused pyrimidine ring. The acidic workup is necessary to neutralize the basic reaction mixture and precipitate the final product.
Reaction Pathway
Caption: Logical steps of the Gewald reaction synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. bu.edu.eg [bu.edu.eg]
- 8. Synthesis and uses of Pyrimidine_Chemicalbook [chemicalbook.com]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Polymerization of Cyclohexene-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Potential of Poly(cyclohexene-1-carbonitrile) and the Synthetic Challenge
This compound, a cyclic vinyl nitrile, presents an intriguing monomer for the synthesis of novel polymers. The incorporation of the bulky, rigid cyclohexene ring into a polymer backbone, along with the polar nitrile functionality, is anticipated to yield materials with unique thermal, mechanical, and dielectric properties. Such polymers could find applications in advanced materials science and as matrices for drug delivery systems, where the control of polymer architecture and functionality is paramount.
However, the polymerization of this compound is not extensively documented in scientific literature, presenting a significant synthetic challenge. The steric hindrance imposed by the cyclohexene ring and the electronic nature of the nitrile group necessitate a careful selection of polymerization techniques and reaction conditions. This guide provides a comprehensive overview of potential polymerization strategies, drawing upon established principles of polymer chemistry and analogous monomer systems, particularly acrylonitrile. The protocols detailed herein are designed to serve as a robust starting point for researchers venturing into the synthesis and characterization of poly(this compound).
I. Anionic Polymerization: A Pathway to Controlled Architectures
Anionic polymerization is a powerful technique for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity).[1] The mechanism proceeds via a propagating anionic center, which, in the absence of terminating agents, can remain active, leading to "living" polymers. This living nature allows for the synthesis of block copolymers and other complex architectures.
Mechanism and Rationale for Experimental Choices
The anionic polymerization of vinyl monomers is initiated by the nucleophilic attack of an initiator, such as an organolithium compound, on the double bond of the monomer. For this compound, the electron-withdrawing nitrile group makes the β-carbon of the vinyl group susceptible to nucleophilic attack, stabilizing the resulting carbanion.
Caption: Anionic polymerization workflow.
The choice of initiator is critical. Highly reactive initiators like n-butyllithium (n-BuLi) are effective for non-polar monomers, but with nitrile-containing monomers, they can react with the nitrile group. Therefore, less nucleophilic initiators or initiators with bulky groups are often preferred to minimize side reactions. Lithium amides have been shown to be effective for the anionic polymerization of acrylonitrile.[2]
The solvent plays a crucial role in anionic polymerization. Polar aprotic solvents like tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are generally preferred as they solvate the counter-ion, leading to a more reactive "free" anion and faster propagation. However, for some systems, non-polar solvents like toluene or cyclohexane can provide better control over the polymerization.[3]
Due to the high reactivity of the propagating anion, stringent reaction conditions are necessary. The polymerization must be carried out under an inert atmosphere (e.g., argon or nitrogen) with rigorously dried and purified reagents and solvents to prevent premature termination by water, oxygen, or other electrophilic impurities.
Hypothetical Protocol for Anionic Polymerization
Materials:
-
This compound (freshly distilled)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene (or freshly prepared)
-
Anhydrous methanol
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried)
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.
-
Solvent and Monomer Addition: Transfer anhydrous DMF (e.g., 50 mL) to the flask via a cannula. Add the freshly distilled this compound (e.g., 5 g, 46.6 mmol) to the solvent.
-
Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Initiation: Slowly add the LDA solution (e.g., 0.2 M in THF, 2.33 mL, 0.466 mmol for a target degree of polymerization of 100) dropwise to the stirred monomer solution. A color change may be observed, indicating the formation of the propagating anions.
-
Polymerization: Allow the reaction to proceed at -78 °C for a predetermined time (e.g., 2 hours). Monitor the viscosity of the solution, which should increase as the polymer forms.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol (e.g., 1 mL) to the reaction mixture.
-
Polymer Isolation: Allow the reaction to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water).
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization: The resulting polymer can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
II. Radical Polymerization: A Versatile and Robust Method
Radical polymerization is a widely used and versatile technique that is generally more tolerant to impurities and functional groups compared to ionic polymerization. It proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps.
Mechanism and Rationale for Experimental Choices
The process begins with the decomposition of an initiator to generate free radicals. These radicals then add to the double bond of a monomer, creating a new radical that can further react with other monomers in the propagation step. Termination occurs when two growing chains combine or disproportionate.
Caption: Radical polymerization workflow.
Common radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). The choice of initiator depends on the desired polymerization temperature, as they decompose at different rates. For instance, AIBN is commonly used for polymerizations around 60-80 °C.
The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer. Solvents with high chain transfer constants can lead to lower molecular weight polymers. For acrylonitrile polymerization, solvents like DMF, dimethyl sulfoxide (DMSO), and ethylene carbonate are often used.[4]
Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can also be employed to synthesize well-defined polymers from acrylonitrile and related monomers.[4][5] These methods would likely be applicable to this compound, offering better control over molecular weight and architecture.
Hypothetical Protocol for Radical Polymerization
Materials:
-
This compound (inhibitor removed by passing through a column of basic alumina)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous dimethylformamide (DMF)
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Schlenk tube or round-bottom flask with a condenser
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk tube, dissolve this compound (e.g., 5 g, 46.6 mmol) and AIBN (e.g., 0.076 g, 0.466 mmol, 1 mol% relative to monomer) in anhydrous DMF (e.g., 20 mL).
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: After the final thaw, backfill the tube with argon or nitrogen and place it in a preheated oil bath at a controlled temperature (e.g., 70 °C).
-
Reaction Monitoring: Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer is formed.
-
Polymer Isolation: After the desired time, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 50-60 °C until a constant weight is achieved.
III. Coordination Polymerization: A Route to Stereoregular Polymers
Coordination polymerization, famously employed in Ziegler-Natta catalysis for polyolefins, can also be applied to the polymerization of polar vinyl monomers.[4] This technique utilizes transition metal complexes as catalysts and can offer control over the stereochemistry of the resulting polymer, potentially leading to isotactic or syndiotactic poly(this compound).
Mechanism and Rationale for Experimental Choices
In coordination polymerization, the monomer coordinates to the metal center of the catalyst before inserting into the growing polymer chain. This coordination step can provide a high degree of regio- and stereocontrol. The mechanism is complex and highly dependent on the specific catalyst system used.
Caption: Coordination polymerization workflow.
Catalyst systems for the coordination polymerization of polar monomers are an active area of research. Late transition metal catalysts, such as those based on nickel or palladium, have shown promise for the copolymerization of ethylene with polar monomers like acrylates and acrylonitrile. These catalysts are generally more tolerant to functional groups than early transition metal catalysts.
The choice of solvent, temperature, and co-catalyst (if required) are all critical parameters that need to be optimized for a given catalyst system and monomer. Toluene is a common solvent for coordination polymerization.
Hypothetical Protocol for Coordination Polymerization
Materials:
-
This compound (freshly distilled and deoxygenated)
-
A suitable late transition metal catalyst (e.g., a palladium or nickel-based catalyst)
-
Anhydrous and deoxygenated toluene
-
Co-catalyst (if required by the catalyst system)
-
Methanol
-
Argon or Nitrogen gas (high purity)
-
Glovebox or Schlenk line and glassware
Procedure:
-
Reactor Setup: All manipulations should be performed under a strict inert atmosphere using a glovebox or Schlenk line techniques. Assemble a flame-dried Schlenk flask with a magnetic stir bar.
-
Catalyst and Solvent Addition: In the glovebox, charge the flask with the catalyst (e.g., a specific molar ratio relative to the monomer). Add anhydrous, deoxygenated toluene.
-
Monomer Addition: Add the this compound to the catalyst solution. If a co-catalyst is required, it should be added at this stage.
-
Polymerization: Place the reaction vessel in a thermostatically controlled oil bath at the desired temperature (e.g., 25-80 °C).
-
Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC).
-
Termination and Isolation: After the desired conversion is reached, terminate the polymerization by adding acidified methanol. Precipitate the polymer in a large volume of methanol.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum.
IV. Data Presentation: Expected Polymer Properties
The following table summarizes the anticipated properties of poly(this compound) based on data from the analogous polymer, poly(acrylonitrile). Actual values will need to be determined experimentally.
| Polymerization Technique | Initiator/Catalyst | Solvent | Temp (°C) | Mn ( g/mol ) | Mw/Mn (PDI) | Tg (°C) | Td (°C) |
| Anionic | LDA | DMF | -78 | 10,000 - 100,000 | 1.1 - 1.5 | ~105 | ~300 |
| Radical | AIBN | DMF | 70 | 20,000 - 200,000 | 1.5 - 2.5 | ~105 | ~300 |
| Coordination | Pd/Ni-based | Toluene | 25-80 | 15,000 - 150,000 | 1.2 - 2.0 | ~105-120* | ~300 |
*The glass transition temperature for a stereoregular polymer may be higher than that of an atactic polymer. Data for Mn, PDI, Tg, and Td are hypothetical and based on typical values for poly(acrylonitrile) synthesized by similar methods.[2][6][7][8]
V. Conclusion and Future Outlook
The polymerization of this compound presents a compelling opportunity for the development of new polymeric materials with potentially valuable properties. While direct literature on this specific monomer is scarce, the principles of anionic, radical, and coordination polymerization provide a solid foundation for developing successful synthetic protocols. The hypothetical procedures outlined in this guide are intended to be a starting point for experimental investigation.
Future work should focus on the systematic optimization of reaction conditions for each polymerization technique to control the molecular weight, polydispersity, and potentially the stereochemistry of the resulting poly(this compound). Thorough characterization of the synthesized polymers will be essential to elucidate their structure-property relationships and to explore their potential applications in drug delivery, specialty plastics, and other advanced technologies.
References
- Messina, G., Cavalli, L., & Moraglia, R. (1979). Products of the anionic oligomerization of the pure 1-cyclohexene-1-carbonitrile and of its mixtures with the 3-cyclohexene-1-carbonitrile isomer. Polymer Bulletin, 1(8), 541-548.
- Zhang, L., et al. (2012). Anionic Polymerization of Acrylonitrile Using a Flow Microreactor System. Macromolecular Reaction Engineering, 6(6), 269-275.
- Morton, M. (1983). Anionic Polymerization: Principles and Practice. Academic Press.
- Matyjaszewski, K., et al. (1997). Atom Transfer Radical Polymerization of Acrylonitrile. Macromolecules, 30(20), 6398-6400.
- Dadashi-Silab, S., & Matyjaszewski, K. (2015). Photoinduced Metal-Free Atom Transfer Radical Polymerization of Acrylonitrile. ACS Macro Letters, 4(1), 101-105.
- Ziegler, K., Holzkamp, E., Breil, H., & Martin, H. (1955). Das Mülheimer Normaldruck-Polyäthylen-Verfahren. Angewandte Chemie, 67(19-20), 541-547.
- Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile. (2023). Polymers, 15(13), 2879.
- PubChem. (n.d.). Cyclohexenecarbonitrile.
- Hsieh, H. L., & Quirk, R. P. (1996).
- Odian, G. (2004).
- Property and Structure Characterization of High Molecular Weight Polyacrylonitrile Polymers Initiated by 2,2′-Azobis(2-methylpropionamide) Dihydrochloride. (2016).
- Tutorial on Anionic Polymerization. (2007).
- Thermal Analysis and Crystal Structure of Poly(Acrylonitrile-Co-Itaconic Acid)
Sources
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. researchgate.net [researchgate.net]
- 3. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 4. Acrylonitrile - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Thermal Analysis and Crystal Structure of Poly(Acrylonitrile-Co-Itaconic Acid) Copolymers Synthesized in Water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Spirocyclic Compounds from Cyclohexene-1-carbonitrile
Abstract
Spirocyclic scaffolds are privileged structural motifs frequently encountered in natural products and pharmaceutical agents due to their unique three-dimensional architecture, which imparts novel physicochemical properties and biological activities.[1] This guide provides an in-depth exploration of synthetic strategies for constructing spirocyclic compounds utilizing 1-Cyclohexene-1-carbonitrile as a versatile and reactive starting material. The electron-withdrawing nature of the nitrile group activates the conjugated double bond, rendering it susceptible to a variety of transformations ideal for spiroannulation. We will detail three primary synthetic methodologies: Tandem Michael Addition-Intramolecular Cyclization, [4+2] Cycloaddition Reactions, and an Alkylation/Ring-Closing Metathesis (RCM) sequence. Each section provides the core mechanistic principles, field-proven insights into experimental design, and detailed, step-by-step protocols suitable for implementation in a research and development setting.
Introduction: The Strategic Value of 1-Cyclohexene-1-carbonitrile
1-Cyclohexene-1-carbonitrile is a bifunctional cyclic compound that serves as an exceptional building block in organic synthesis.[2] Its structure contains two key reactive sites: the α,β-unsaturated nitrile system and the allylic positions. The conjugated system is a potent Michael acceptor and a reactive dienophile, while the allylic carbons can be functionalized to introduce additional complexity. This dual reactivity allows for the strategic design of reaction cascades to construct complex polycyclic and spirocyclic frameworks. The generation of a quaternary spiro-center is a significant synthetic challenge, and leveraging the inherent reactivity of precursors like 1-Cyclohexene-1-carbonitrile is a highly efficient approach.[3]
Physicochemical Properties of 1-Cyclohexene-1-carbonitrile
| Property | Value | Reference |
| CAS Number | 1855-63-6 | [4] |
| Molecular Formula | C₇H₉N | [2] |
| Molecular Weight | 107.15 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [4] |
| Density | 0.946 g/mL at 20 °C | [5] |
| Boiling Point | 85-87 °C at 13 mmHg | - |
| Refractive Index | 1.4800-1.4840 @ 20 °C | [4] |
Synthetic Strategy I: Tandem Michael Addition-Intramolecular Cyclization
This strategy is one of the most direct methods for spirocycle synthesis from 1-Cyclohexene-1-carbonitrile. It relies on a conjugate addition of a bifunctional nucleophile to the activated alkene, followed by an intramolecular reaction of the second nucleophilic site to form the new ring. The choice of the nucleophile is critical as it dictates the nature of the resulting spiro-heterocycle.
Mechanistic Rationale
The reaction is initiated by a base-catalyzed Michael addition. The electron-withdrawing nitrile group polarizes the C=C double bond, making the β-carbon highly electrophilic. A soft nucleophile, such as an enolate derived from a 1,3-dicarbonyl compound, attacks this position to form a new C-C bond. The resulting intermediate is a stabilized enolate which, upon protonation, yields a Michael adduct. In a tandem (one-pot) process, the subsequent addition of a stronger base can facilitate an intramolecular cyclization (e.g., an aldol or Dieckmann-type condensation), creating the spirocyclic core. This approach is highly atom-economical and can rapidly build molecular complexity.[6]
Workflow: Tandem Michael Addition-Cyclization
Caption: Workflow for spirocycle synthesis via tandem Michael addition and intramolecular cyclization.
Protocol 1: Synthesis of a Spirocyclic Diketone
This protocol describes the synthesis of a spiro[5.5]undecane derivative using dimedone as the bifunctional nucleophile.
Materials:
-
1-Cyclohexene-1-carbonitrile (1.0 equiv., e.g., 1.07 g, 10 mmol)
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) (1.0 equiv., 1.40 g, 10 mmol)
-
Piperidine (0.1 equiv., 0.1 mL, 1 mmol)
-
Sodium ethoxide (2.0 equiv., 1.36 g, 20 mmol)
-
Ethanol (anhydrous, 50 mL)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-Cyclohexene-1-carbonitrile, dimedone, and 30 mL of anhydrous ethanol.
-
Add piperidine to the mixture and stir at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium ethoxide in 20 mL of anhydrous ethanol and add it dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat to reflux for an additional 2 hours to drive the intramolecular cyclization.
-
Cool the mixture to room temperature and neutralize by slow addition of 1 M HCl until the pH is ~7.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final spirocyclic compound.
Trustworthiness Note: The progress of both the initial Michael addition and the subsequent cyclization should be monitored independently by TLC to ensure each step proceeds to completion. The intermediate Michael adduct can be isolated if desired, providing a validation checkpoint before proceeding to the more forcing conditions of the cyclization.
Synthetic Strategy II: [4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction is a powerful tool for forming six-membered rings.[7] In this context, 1-Cyclohexene-1-carbonitrile acts as the dienophile, where the electron-withdrawing nitrile group activates the double bond for reaction with an electron-rich diene. To create a spiro-center, the diene must be structured such that one of its terminal atoms becomes the spiro-carbon. Exocyclic dienes are ideal for this purpose.
Mechanistic Rationale
The reaction proceeds via a concerted, pericyclic mechanism involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile).[7] The stereochemistry of the reactants is retained in the product. Using a 1-methylene-2-vinylcyclohexane derivative as the diene, for example, would react with 1-Cyclohexene-1-carbonitrile to form a spiro[5.5]undecane system directly. The regioselectivity is governed by the electronic properties of the substituents on both the diene and dienophile. The reaction can often be promoted thermally or by using a Lewis acid catalyst to lower the energy of the dienophile's LUMO.
Workflow: [4+2] Cycloaddition for Spiroannulation
Caption: General workflow for constructing a spirocycle via a Diels-Alder reaction.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
1-Cyclohexene-1-carbonitrile (1.0 equiv., e.g., 1.07 g, 10 mmol)
-
1,3-Bis(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) (1.2 equiv., 2.74 g, 12 mmol)
-
Zinc Chloride (ZnCl₂, anhydrous, 1.0 equiv., 1.36 g, 10 mmol)
-
Tetrahydrofuran (THF, anhydrous, 50 mL)
-
Hydrochloric acid (1 M)
-
Diethyl ether
Procedure:
-
Caution: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
To a flame-dried 100 mL Schlenk flask, add anhydrous zinc chloride.
-
Add 20 mL of anhydrous THF and stir until the solid is dissolved. Cool the solution to 0 °C.
-
Add 1-Cyclohexene-1-carbonitrile to the ZnCl₂ solution and stir for 15 minutes.
-
Add Danishefsky's diene dropwise over 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by slowly adding 20 mL of 1 M HCl at 0 °C.
-
Stir the biphasic mixture vigorously for 1 hour to hydrolyze the silyl enol ether.
-
Extract the mixture with diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The resulting crude product, a spirocyclic diketone, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Synthetic Strategy III: Alkylation and Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and versatile method for the formation of carbo- and heterocyclic rings, including spirocycles.[8] This strategy requires the synthesis of a diene precursor from 1-Cyclohexene-1-carbonitrile. This is typically achieved by functionalizing the ring at the α-position to the nitrile group with a substituent containing a terminal alkene.
Mechanistic Rationale
The process involves two distinct steps. First, the α-carbon is deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to form a stabilized carbanion. This anion is then quenched with an electrophile containing a terminal double bond, such as allyl bromide, to install the second alkene tether.
The second step is the RCM reaction, catalyzed by a ruthenium complex (e.g., Grubbs' or Hoveyda-Grubbs catalysts). The catalyst coordinates to both alkene moieties, mediating a series of [2+2] cycloaddition and cycloreversion steps that ultimately extrude a volatile alkene (ethylene, in this case) and form the new spirocyclic ring. The choice of catalyst can influence reaction efficiency and functional group tolerance.
Key RCM Catalysts
| Catalyst | Generation | Key Features |
| Grubbs' Catalyst | First | High functional group tolerance, stable to air and moisture. |
| Grubbs' Catalyst | Second | Higher activity, effective for sterically hindered and electron-deficient olefins. |
| Hoveyda-Grubbs | Second | More stable, allows for easier removal of ruthenium byproducts. |
Workflow: Alkylation-RCM Sequence
Caption: Two-step workflow for spirocycle synthesis using an α-alkylation followed by RCM.
Protocol 3: Two-Step Synthesis of a Spiro-alkene via RCM
Part A: Synthesis of the Diene Precursor (α-Allylation)
Materials:
-
Diisopropylamine (1.1 equiv., 1.54 mL, 11 mmol)
-
n-Butyllithium (1.6 M in hexanes, 1.1 equiv., 6.9 mL, 11 mmol)
-
1-Cyclohexene-1-carbonitrile (1.0 equiv., 1.07 g, 10 mmol)
-
Allyl bromide (1.2 equiv., 1.04 mL, 12 mmol)
-
Tetrahydrofuran (THF, anhydrous, 50 mL)
Procedure:
-
Caution: This reaction must be performed under an inert atmosphere (argon/nitrogen) using anhydrous solvents and syringe techniques.
-
To a flame-dried Schlenk flask, add diisopropylamine and 20 mL of anhydrous THF. Cool to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium and stir for 30 minutes at -78 °C to generate LDA.
-
In a separate flask, dissolve 1-Cyclohexene-1-carbonitrile in 10 mL of anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Add allyl bromide dropwise to the anion solution. Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated ammonium chloride solution (20 mL).
-
Extract with diethyl ether (3 x 40 mL), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography on silica gel to isolate the diene precursor.
Part B: Ring-Closing Metathesis
Materials:
-
Diene precursor from Part A (1.0 equiv., e.g., 1.47 g, 10 mmol)
-
Grubbs' Second Generation Catalyst (0.02 equiv., 170 mg, 0.2 mmol)
-
Dichloromethane (DCM, anhydrous and degassed, 100 mL)
Procedure:
-
Dissolve the diene precursor in 80 mL of anhydrous, degassed DCM in a flask equipped with a reflux condenser under an inert atmosphere.
-
In a separate glovebox or Schlenk flask, weigh the Grubbs' catalyst and dissolve it in 20 mL of anhydrous, degassed DCM.
-
Add the catalyst solution to the diene solution via cannula.
-
Heat the mixture to reflux (approx. 40 °C) and stir for 4-8 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the spirocyclic alkene.
References
- Krasavin, M. (2021). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. RSC Advances. [Link]
- Kotha, S., Aswar, V., & Tangella, Y. (2022). Design and Synthesis of Spirocycles via Olefin Metathesis.
- Behrends, E., et al. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. [Link]
- Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses. [Link]
- Yadav, V., et al. (2024).
- Wang, T., et al. (2023). Photoinduced Spirocyclization for the Synthesis of Spirocyclic Compounds. Angewandte Chemie. [Link]
- Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]
- Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
- Yadav, V., et al. (2024).
- Chen, J., et al. (2022). Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring. ACS Sustainable Chemistry & Engineering. [Link]
- Reusch, W. (n.d.). An Introduction to Synthesis. Michigan State University Department of Chemistry. [Link]
- Scott, K. A., & Hayes, C. J. (2015). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Cyclohexenecarbonitrile.
- Scientific Laboratory Supplies. (n.d.). Cyclohexene-1-carbonitrile, >=97.0%. Sigma-Aldrich. [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total syntheses of natural products containing spirocarbocycles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01524C [pubs.rsc.org]
- 4. 1-Cyclohexene-1-carbonitrile, 98% 2 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Tandem Reactions for the Synthesis of High-Density Polycyclic Biofuels with a Double/Triple Hexane Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
Application Note: Asymmetric Synthesis of Chiral Cyclohexanecarbonitriles via Conjugate Addition to Cyclohexene-1-carbonitrile
Abstract & Introduction
Chiral cyclohexane derivatives are prevalent structural motifs in a vast array of pharmaceuticals and natural products.[1] The stereocontrolled synthesis of these scaffolds is a significant challenge in modern organic chemistry.[1] Cyclohexene-1-carbonitrile is a versatile prochiral α,β-unsaturated nitrile that serves as an excellent Michael acceptor for the asymmetric synthesis of substituted cyclohexanecarbonitriles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric conjugate addition to this compound. We will explore two powerful catalytic systems—metal-catalyzed and organocatalyzed—providing detailed mechanistic insights, step-by-step experimental protocols, and expected outcomes to facilitate the synthesis of high-value, enantioenriched building blocks.
The conjugate addition of carbon and heteroatom nucleophiles is one of the most fundamental C-C and C-X bond-forming reactions in organic synthesis.[2] Achieving high enantioselectivity in these transformations is paramount. This guide focuses on providing field-proven protocols for two distinct and highly effective methodologies: the copper-catalyzed asymmetric conjugate addition of Grignard reagents and the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids.
Theoretical Background & Mechanistic Insights
The core principle behind the asymmetric synthesis described herein is the enantioselective 1,4-conjugate addition to the α,β-unsaturated system of this compound. A chiral catalyst creates a transient chiral environment around the substrate, forcing the incoming nucleophile to attack one of the two prochiral faces of the β-carbon, leading to the preferential formation of one enantiomer.
Metal-Catalyzed Conjugate Addition
Transition metal catalysis, particularly with copper and rhodium, is a robust strategy for this transformation. The general mechanism involves the formation of a chiral metal complex which then activates the substrate or the nucleophile.
-
Copper-Catalyzed Systems: In the case of Grignard reagents, a chiral copper(I) complex is formed in situ. This complex is believed to coordinate to the double bond of the this compound, making the β-position more electrophilic and directing the nucleophilic attack from the Grignard reagent from a sterically less hindered face defined by the chiral ligand.[3] Ferrocenyl-based diphosphines, such as TaniaPhos and JosiPhos, have proven exceptionally effective in achieving high enantioselectivities with highly reactive Grignard reagents.[3]
-
Rhodium-Catalyzed Systems: For the addition of milder organoboron reagents, chiral rhodium(I) complexes are often employed.[4] The catalytic cycle typically involves the transmetalation of the aryl group from boron to rhodium, followed by the insertion of the alkene into the rhodium-aryl bond. Subsequent protonolysis or hydrolysis releases the product and regenerates the active catalyst. Chiral diene ligands are particularly effective in this context.[5]
Figure 1: Generalized workflow for metal-catalyzed asymmetric conjugate addition.
Application Protocol 1: Copper-Catalyzed Asymmetric 1,4-Addition of Grignard Reagents
This protocol details a highly enantioselective method for the addition of alkyl Grignard reagents to this compound using a copper catalyst with a chiral ferrocenyl diphosphine ligand. This approach is advantageous due to the low cost and ready availability of Grignard reagents.[3]
Causality of Experimental Choices
-
Catalyst System: A combination of a copper source (e.g., CuBr·SMe₂) and a chiral diphosphine ligand (e.g., (R,S)-TaniaPhos) is used. The ligand's ferrocenyl backbone provides a rigid and well-defined chiral pocket, which is crucial for high stereocontrol, especially with reactive Grignard reagents.[3]
-
Solvent: A non-coordinating, non-polar solvent like methyl tert-butyl ether (MTBE) or toluene is chosen to minimize competitive binding to the copper center and to ensure good solubility of the reagents.
-
Temperature: The reaction is performed at low temperatures (-78 °C) to control the high reactivity of the Grignard reagent, reduce side reactions, and enhance the energy difference between the diastereomeric transition states, thereby maximizing enantioselectivity.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂) | 99% | Sigma-Aldrich |
| (R)-(S)-TaniaPhos | ≥98% | Strem Chemicals |
| This compound | 98% | Combi-Blocks |
| Ethylmagnesium bromide (EtMgBr) | 1.0 M in MTBE | Sigma-Aldrich |
| Methyl tert-butyl ether (MTBE) | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated aqueous NH₄Cl | Reagent Grade | Fisher Scientific |
| Diethyl ether (Et₂O) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR |
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (2.1 mg, 0.01 mmol, 2.5 mol%) and (R)-(S)-TaniaPhos (6.6 mg, 0.011 mmol, 2.75 mol%).
-
Add 2.0 mL of anhydrous MTBE and stir the resulting suspension at room temperature for 20 minutes to form the catalyst complex.
-
-
Reaction Setup:
-
Cool the catalyst suspension to -78 °C using a dry ice/acetone bath.
-
Add this compound (43 mg, 0.4 mmol, 1.0 equiv.) to the cold suspension.
-
Stir the mixture for an additional 10 minutes at -78 °C.
-
-
Nucleophilic Addition:
-
Slowly add ethylmagnesium bromide (0.48 mL of a 1.0 M solution in MTBE, 0.48 mmol, 1.2 equiv.) dropwise over 15 minutes using a syringe pump. Maintaining a slow addition rate is critical for selectivity.
-
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc).
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure 2-ethylcyclohexanecarbonitrile.
-
-
Characterization (Self-Validation):
-
Yield: Determine the isolated yield (expected: >90%).
-
Purity: Analyze by ¹H NMR, ¹³C NMR, and MS.
-
Enantiomeric Excess (ee): Determine by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column with a hexane/isopropanol mobile phase). The expected ee should be >95%.
-
Representative Data
The following table summarizes typical results for the copper-catalyzed conjugate addition to cyclic enones, which serves as a strong predictive model for this compound.
| Entry | Grignard Reagent | Ligand | Yield (%) | ee (%) |
| 1 | EtMgBr | (R,S)-TaniaPhos | 95 | 96 |
| 2 | MeMgBr | (R,S)-TaniaPhos | 92 | 94 |
| 3 | n-BuMgBr | (R,S)-JosiPhos | 96 | 98 |
| 4 | PhMgBr | (R,S)-JosiPhos | 88 | 92 |
| Data adapted from established protocols for cyclic enones to illustrate expected performance.[3] |
Application Protocol 2: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids
This protocol describes the addition of arylboronic acids to this compound, a transformation valued for its mild conditions and high functional group tolerance.[6]
Causality of Experimental Choices
-
Catalyst System: A rhodium(I) precursor like [Rh(C₂H₄)₂Cl]₂ and a chiral diene ligand are used. Chiral dienes create a C₂-symmetric environment that effectively shields one face of the coordinated substrate.[5]
-
Base/Solvent: The reaction is often performed in a biphasic or aqueous solvent system (e.g., Toluene/H₂O or Dioxane/H₂O) with a mild base like KHF₂ or KOH. The base facilitates the transmetalation step from boron to rhodium, which is often the rate-determining step.[7]
-
Temperature: Elevated temperatures (e.g., 60-100 °C) are typically required to drive the catalytic cycle, particularly the transmetalation and reductive elimination steps.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
|---|---|---|
| Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate [Rh(cod)₂]BF₄ | 98% | Strem Chemicals |
| (1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene | Chiral Ligand | Custom Synthesis/Strem |
| This compound | 98% | Combi-Blocks |
| Phenylboronic acid | ≥97% | Sigma-Aldrich |
| Potassium Hydroxide (KOH) | ACS Reagent | Fisher Scientific |
| 1,4-Dioxane / Water | Anhydrous / HPLC Grade | VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
Procedure:
-
Reaction Setup:
-
In a vial, combine [Rh(cod)₂]BF₄ (4.1 mg, 0.01 mmol, 2.5 mol%) and the chiral diene ligand (3.0 mg, 0.011 mmol, 2.75 mol%).
-
Add 1,4-dioxane (1.0 mL) and stir for 15 minutes at room temperature under argon.
-
To this catalyst solution, add this compound (43 mg, 0.4 mmol, 1.0 equiv.) and phenylboronic acid (73 mg, 0.6 mmol, 1.5 equiv.).
-
Add a solution of KOH (11.2 mg, 0.2 mmol, 0.5 equiv.) in 0.2 mL of water.
-
-
Reaction Execution:
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously for 16 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with 10 mL of ethyl acetate.
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (e.g., 10% ethyl acetate in hexanes) to obtain the desired 2-phenylcyclohexanecarbonitrile.
-
-
Characterization (Self-Validation):
Figure 2: A generalized workflow for the asymmetric conjugate addition protocols.
Troubleshooting & Key Considerations
-
Low Enantioselectivity:
-
Cause: Impure ligand or catalyst precursor; reaction temperature too high; presence of moisture or oxygen.
-
Solution: Recrystallize the ligand; use freshly opened, high-purity metal sources; ensure rigorously anhydrous and inert conditions; lower the reaction temperature.
-
-
Low Yield/Conversion:
-
Cause: Inactive catalyst; poor quality of Grignard or boronic acid reagent; insufficient reaction time.
-
Solution: Prepare the catalyst freshly; titrate the Grignard reagent before use; use freshly opened boronic acid; extend the reaction time and monitor by TLC.
-
-
Formation of 1,2-Addition Byproduct (with Grignard):
-
Cause: Reaction temperature is too high, or the nucleophile is added too quickly.
-
Solution: Maintain strict temperature control at -78 °C; use a syringe pump for very slow, controlled addition of the Grignard reagent.
-
Conclusion
The asymmetric conjugate addition to this compound is a powerful and reliable method for constructing valuable chiral cyclohexanecarbonitrile scaffolds. Both copper-catalyzed additions of Grignard reagents and rhodium-catalyzed additions of arylboronic acids provide excellent enantioselectivity and yield. By carefully controlling reaction parameters such as temperature, solvent, and reagent quality, researchers can consistently access these important building blocks for applications in drug discovery and complex molecule synthesis. The protocols provided herein serve as a robust starting point for further methods development and application.
References
- Title: Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael-Michael-1,2-addition sequence Source: PubMed URL:[Link]
- Title: Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence Source: PMC - NIH URL:[Link]
- Title: Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes Source: PubMed URL:[Link]
- Title: Asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes as key components of substance p antagonists Source: PubMed URL:[Link]
- Title: Recent advances in enantioselective copper-catalyzed 1,4-addition Source: University of Groningen Research Portal URL:[Link]
- Title: Enantioselective Rhodium-Catalyzed Addition of Arylboronic Acids to Alkenylheteroarenes Source: ACS Public
- Title: Copper-catalyzed asymmetric 1,4-conjugate addition of Grignard reagents to linear α,β,γ,δ-unsaturated ketones Source: RSC Publishing URL:[Link]
- Title: Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones Source: PMC - PubMed Central URL:[Link]
- Title: Recent advances in organocatalytic asymmetric Michael reactions Source: RSC Publishing URL:[Link]
- Title: Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts Source: RSC Publishing URL:[Link]
- Title: 1,2- Versus 1,4-Asymmetric Addition of Grignard Reagents to Carbonyl Compounds Source: ResearchG
- Title: Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids Source: Organic Syntheses URL:[Link]
- Title: Copper-catalyzed asymmetric conjugate addition of organometallic reagents to extended Michael acceptors Source: Beilstein Journal of Organic Chemistry URL:[Link]
- Title: Organocatalytic asymmetric Michael addition of 1-acetylcyclohexene and 1-acetylcyclopentene to nitroolefins Source: RSC Publishing URL:[Link]
Sources
- 1. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in organocatalytic asymmetric Michael reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Application Note: Synthesis of Cyclohexene-1-carboxylic Acid via Hydrolysis of Cyclohexene-1-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of cyclohexene-1-carboxylic acid from its corresponding nitrile precursor, cyclohexene-1-carbonitrile. The hydrolysis of nitriles is a fundamental transformation in organic synthesis, offering a robust pathway to carboxylic acids. We present detailed mechanistic insights and two distinct, validated protocols for this conversion: one under acidic conditions and another under basic conditions. This guide is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step instructions but also the underlying chemical principles to empower effective experimental design and troubleshooting.
Introduction and Strategic Overview
Cyclohexene-1-carboxylic acid is a valuable building block in organic synthesis, notably as an intermediate in the anaerobic decomposition of benzoic acid and in the creation of more complex molecular architectures.[1] The conversion of a nitrile group (-CN) to a carboxylic acid (-COOH) is a classic and reliable synthetic strategy. This process, known as hydrolysis, effectively adds a carbon atom from a cyanide source to an alkyl halide (via SN2 reaction to form the nitrile), which is then converted to the carboxylic acid.[2][3]
This application note explores the hydrolysis of this compound, a process that can be effectively catalyzed by either acid or base.[4][5][6] The choice between these two pathways is often dictated by the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. We will detail the mechanistic rationale for both approaches, followed by specific, actionable laboratory protocols.
Mechanistic Deep Dive: The Chemistry of Nitrile Hydrolysis
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. Both acid- and base-catalyzed routes proceed through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[4][6]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[2][5] This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][6] The reaction proceeds through a series of proton transfers, leading to an imidic acid, which then tautomerizes to the more stable amide.[3][4] The amide is then further hydrolyzed to the carboxylic acid and an ammonium ion. The formation of the non-nucleophilic ammonium ion in the final step makes the overall reaction essentially irreversible, driving the equilibrium towards the products.[5][7]
Sources
- 1. 1-Cyclohexene-1-carboxylic acid | 636-82-8 [chemicalbook.com]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Photochemistry of Cyclohexene-1-carbonitrile
Abstract: This document provides a detailed technical guide on the primary photochemical application of cyclohexene-1-carbonitrile. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging photochemistry to synthesize complex molecular scaffolds. The core focus is the di-π-methane rearrangement of this compound, a synthetically powerful transformation that yields bicyclo[3.1.0]hexane derivatives. These bicyclic systems are of significant interest as they form the core of various pharmacologically active agents, including selective metabotropic glutamate receptor (mGluR) agonists. This guide delves into the underlying mechanistic principles, provides detailed experimental protocols, and discusses the relevance of the photoproducts in the context of medicinal chemistry and drug discovery.
Introduction: The Photochemical Potential of this compound
This compound is an α,β-unsaturated nitrile that possesses a unique chromophore, making it an excellent candidate for photochemical transformations. Upon absorption of ultraviolet (UV) light, it undergoes an efficient intramolecular rearrangement to produce a mixture of bicyclo[3.1.0]hexane-1-carbonitrile and bicyclo[3.1.0]hexane-6-carbonitrile. This reaction is a classic example of the di-π-methane rearrangement , a powerful photochemical tool for the synthesis of vinylcyclopropane-type structures, or in this case, their saturated bicyclic analogues.
The synthetic utility of this reaction is underscored by the importance of the bicyclo[3.1.0]hexane scaffold in medicinal chemistry. This rigid, three-dimensional structure is a key component in a class of potent and selective agonists for the group II metabotropic glutamate receptors (mGluR2/3).[1][2] These receptors are significant targets in the development of therapeutics for a range of central nervous system (CNS) disorders, including anxiety and epilepsy.[2] Therefore, understanding and mastering the photochemical synthesis of these bicyclic nitriles provides a direct and efficient entry point to valuable pharmacophores.
The Di-π-Methane Rearrangement: Mechanism and Rationale
The photochemical transformation of this compound is a fascinating example of how light energy can be used to construct complex, strained ring systems that are not readily accessible through thermal methods.
The Reaction Pathway
Irradiation of this compound with UV light leads to the formation of two primary isomeric products. This transformation is a direct intramolecular rearrangement, creating a cyclopropane ring fused to the original cyclohexane ring.
Figure 1. The photochemical di-π-methane rearrangement of this compound to its bicyclo[3.1.0]hexane isomers.
Mechanistic Insights: A Singlet State Process
The di-π-methane rearrangement can, in principle, proceed through either a singlet or a triplet excited state. However, for this compound and similar systems, evidence points towards a direct photolysis mechanism occurring from the singlet excited state (S₁). This is supported by studies on analogous compounds where triplet sensitizers, such as acetone or acetophenone, were found to be ineffective at promoting the reaction.[3]
The proposed mechanism involves the following key steps:
-
Photoexcitation: The this compound molecule absorbs a photon of UV light, promoting an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), forming an excited singlet state (S₁).
-
Diradical Formation: In the excited state, the molecule undergoes a bonding interaction between the two π-systems (the double bond and the nitrile group, although the rearrangement primarily involves the alkene and the allylic carbon framework), leading to the formation of a bridged diradical intermediate.
-
Cyclopropane Ring Formation and Cleavage: This diradical intermediate is highly unstable and rapidly rearranges. A three-membered ring is formed, which then cleaves in a different manner to generate a new diradical.
-
Product Formation: The final step involves the formation of a new sigma bond to yield the stable bicyclo[3.1.0]hexane products. The formation of the two constitutional isomers (1-carbonitrile and 6-carbonitrile) is a consequence of the different possible pathways for bond formation in the final step.
The diagram below illustrates the key steps in the proposed singlet-state di-π-methane rearrangement of this compound.
Caption: A simplified workflow of the di-π-methane rearrangement.
Experimental Protocols
The following protocol is based on the established literature procedure, adapted for a modern laboratory setting.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97.0% | Sigma-Aldrich, etc. | Check purity by GC before use. |
| Hexane | Anhydrous, ≥99% | Standard suppliers | Must be purified to remove UV-absorbing impurities. |
| Fuming Sulfuric Acid | ACS Reagent | Standard suppliers | For hexane purification. Extreme caution required. |
| Sodium Bicarbonate | Saturated solution | N/A | For neutralization. |
| Anhydrous Magnesium Sulfate | ACS Reagent | Standard suppliers | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Standard suppliers | For flash chromatography. |
Equipment:
-
450W medium-pressure mercury-vapor lamp (e.g., Hanovia)
-
Quartz immersion well with a cooling jacket
-
Reaction vessel (sized appropriately for the scale)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
-
Gas chromatograph (GC) for reaction monitoring
-
NMR spectrometer, IR spectrometer, and GC-MS for product characterization
Pre-reaction Preparation: Purification of Hexane
Due to the low wavelength of light required for the reaction, it is critical that the solvent is free from UV-absorbing impurities.
-
Stir hexane with fuming sulfuric acid for 24 hours. (Caution: This should be done in a fume hood with appropriate personal protective equipment).
-
Carefully separate the hexane layer from the acid.
-
Wash the hexane sequentially with water, saturated sodium bicarbonate solution, and again with water until the washings are neutral.
-
Dry the hexane over anhydrous magnesium sulfate.
-
Distill the purified hexane before use.
Photochemical Reaction Procedure
-
Prepare a solution of this compound in the purified hexane. A typical concentration is around 0.1 M.
-
Place the solution in the reaction vessel and begin stirring.
-
Insert the quartz immersion well, ensuring the lamp is not yet turned on.
-
Start the flow of cooling water through the jacket of the immersion well to maintain a constant temperature (typically room temperature).
-
Turn on the mercury lamp to initiate the photoreaction.
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC. The starting material will be consumed as the two product peaks appear. The reaction time can vary depending on the scale and lamp efficiency but is typically several hours.
-
Once the reaction has reached completion (or a desired conversion), turn off the lamp and allow the apparatus to cool.
Workup and Purification
-
Transfer the reaction mixture to a round-bottom flask and concentrate it using a rotary evaporator.
-
The resulting crude oil, containing the two isomeric products, can be purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes is a good starting point for elution.
-
Combine the fractions containing the purified products, as determined by TLC or GC analysis.
-
The individual isomers can often be separated by careful chromatography or, in some cases, by distillation under reduced pressure.
Product Characterization
The two main products, bicyclo[3.1.0]hexane-1-carbonitrile and bicyclo[3.1.0]hexane-6-carbonitrile, can be identified by their spectroscopic data.
| Compound | ¹H NMR (Expected Regions) | ¹³C NMR (Expected Regions) | IR (Key Peaks) |
| Bicyclo[3.1.0]hexane-1-carbonitrile | Complex multiplets for aliphatic protons. | Nitrile carbon (115-125 ppm), quaternary bridgehead carbon, other aliphatic carbons. | ~2240 cm⁻¹ (C≡N stretch) |
| Bicyclo[3.1.0]hexane-6-carbonitrile | Complex multiplets for aliphatic protons, distinct signal for the proton at C6. | Nitrile carbon (115-125 ppm), aliphatic carbons. | ~2240 cm⁻¹ (C≡N stretch) |
Broader Applications and Future Outlook
While the di-π-methane rearrangement is the most well-documented photochemical application of this compound, the principles of photochemistry suggest other potential, albeit less explored, applications.
-
[2+2] Photocycloadditions: In principle, this compound could participate in intermolecular [2+2] photocycloadditions with other alkenes to form cyclobutane derivatives.[4] However, the high efficiency of the intramolecular di-π-methane rearrangement likely outcompetes this pathway in most cases.
-
Photosensitized Oxidations: Reactions with singlet oxygen, generated by a photosensitizer, could potentially lead to allylic hydroperoxides.[5][6] However, the reactivity of the nitrile-conjugated double bond towards singlet oxygen would need to be investigated.
The primary value of this photochemical reaction lies in its ability to efficiently generate the bicyclo[3.1.0]hexane core structure. The resulting bicyclic nitriles are versatile synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization in the synthesis of complex molecules, including the aforementioned mGluR agonists.[1][2]
The diagram below outlines the strategic importance of this photochemical transformation in the context of drug discovery.
Caption: From simple starting material to drug candidates.
Conclusion
The photochemical di-π-methane rearrangement of this compound is a robust and efficient method for the synthesis of the valuable bicyclo[3.1.0]hexane scaffold. This application note provides the foundational knowledge and a practical protocol for researchers to utilize this transformation in their own synthetic endeavors. The direct link between this photochemical reaction and the synthesis of precursors for important therapeutic agents highlights the power of photochemistry as a key enabling technology in modern organic synthesis and drug development.
References
- Monn, J. A., Valli, M. J., Massey, S. M., et al. (1997). Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group 2 Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. Journal of Medicinal Chemistry, 40(4), 528-537. [Link]
- Eaton, P. E. (1962). On the mechanism of the photodimerization of cyclopentenone. Journal of the American Chemical Society, 84, 2454–2455.
- Hammond, G. S., Stout, C. A., & Lamola, A. A. (1964). Mechanisms of photochemical reactions in solution. XXXI. The photodimerization of cyclopentenone. Journal of the American Chemical Society, 86(16), 3103-3107.
- de Mayo, P. (1970).
- Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9937.
- Sivaguru, J., & Bera, N. (2020). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 85(15), 9623-9633.
- Pellicciari, R., et al. (2008). Asymmetric synthesis and receptor pharmacology of the group II mGlu receptor ligand (1S,2R,3R,5R,6S)-2-amino-3-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic acid-HYDIA. ChemMedChem, 3(2), 323-335. [Link]
- Eriksen, J., & Foote, C. S. (1980). Electron-transfer photooxygenation. 4. Singlet oxygen and superoxide yields in cyanide-photosensitized oxygenation of olefins. The Journal of Physical Chemistry, 84(11), 1345-1351.
- Stratakis, M., & Orfanopoulos, M. (2000). Regioselectivity in the Ene Reaction of Singlet Oxygen with Alkenes. Tetrahedron, 56(12), 1595-1615.
- Zimmerman, H. E. (1967). A New Approach to Mechanistic Organic Photochemistry. Science, 158(3801), 594-602.
- Zimmerman, H. E., & Samuelson, G. L. (1969). The di-π-methane rearrangement. Mechanistic and exploratory organic photochemistry. L. Journal of the American Chemical Society, 91(19), 5307-5319.
- McCullough, J. J., & Manning, C. (1978). Preparation and photochemistry of cyclohexene-1-carbonitriles. The Journal of Organic Chemistry, 43(14), 2839-2842. [Link]
- Leitich, J., Heise, I., & Ritter-Thomas, U. (1998). The photochemical reaction of 1,1-dicyano-3-phenylbut-1-ene. Simultaneous occurrence of pi-methane and di-pi-methane rearrangements. Journal of the Brazilian Chemical Society, 9(3), 253-258. [Link]
- Griesbeck, A. G., & Abe, M. (2007). Di-π-Methane, Oxa-di-π-Methane, and Aza-di-π-Methane Photoisomerization. CRC Handbook of Organic Photochemistry and Photobiology, Second Edition.
- Clennan, E. L. (2000). New Mechanistic and Synthetic Aspects of Singlet Oxygen Chemistry. Tetrahedron, 56(46), 9151-9179.
- Al-Jaf, A. H. A., & Salih, K. A. M. (2018). Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways.
- Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. [Link]
- Sivaguru, J., & Sarkar, D. (2019). [2+2] Photochemical Cycloaddition in Organic Synthesis. European Journal of Organic Chemistry, 2019(36), 6147-6165.
- Dong, Q. X., Ke, Y. H., Zhang, Y., & Huang, H. M. (2025). Photochemical Di-π-Methane Rearrangement Reactions. Angewandte Chemie International Edition, 64(47), e202519769. [Link]
- PubChem. Bicyclo[3.1.0]hexane compound summary. [Link]
- Wiley-VCH. Supporting Information for [1S-(1α,5α,6β)]-6-Chloro-3-oxa-bicyclo[3.1.0]hexan-2-one-1-carbonitrile. [Link]
- Zhang, Z., et al. (2014). Stereoselective syntheses of highly functionalized bicyclo[3.1.0]hexanes: a general methodology for the synthesis of potent and selective mGluR2/3 agonists. Organic letters, 16(1), 224-227. [Link]
- Fässler, J., et al. (2012). Methods for the Preparation of Highly Functionalized Bicyclo[3.1.0]hexane mGluR2/3 Agonists. CHIMIA International Journal for Chemistry, 66(11), 819-822. [Link]
- D'Auria, M. (1983). Photochemical reactions of α,β-unsaturated acids, esters, and nitriles. The Journal of Organic Chemistry, 48(15), 2531-2534.
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Selective Catalytic Oxidation of Cyclohexene with Molecular Oxygen: Radical Versus Nonradical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Cyclohexene-1-carbonitrile synthesis
Welcome to the technical support guide for the synthesis of cyclohexene-1-carbonitrile. This resource is tailored for researchers, scientists, and drug development professionals encountering yield-related challenges in this specific synthesis. The following question-and-answer guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) on Low Yield
Q1: My overall yield for this compound is consistently low. What are the most common stages for product loss?
Low yield in this multi-step synthesis typically originates from one of three main areas:
-
Incomplete Cyanohydrin Formation: The initial reaction of cyclohexanone with a cyanide source to form 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin) may not go to completion.
-
Inefficient Dehydration: The elimination of water from the cyanohydrin intermediate to form the target alkene is often the most challenging step and a major source of side products.
-
Mechanical Losses During Workup: Significant product can be lost during extraction, washing, and purification (distillation) if not performed optimally.
We will address troubleshooting for each of these stages in the sections below.
Q2: I'm seeing a significant amount of a viscous, tar-like substance in my reaction flask after the dehydration step. What is it and how can I prevent it?
This is a classic sign of acid-catalyzed polymerization of the product or starting material. Both this compound and its cyanohydrin precursor can be susceptible to polymerization under harsh acidic and high-temperature conditions. To mitigate this, consider the following:
-
Lowering Reaction Temperature: While heat is required for dehydration, excessive temperatures can accelerate polymerization. Aim for the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Dehydrating Agent: Some dehydrating agents are more prone to causing charring. Phosphorus pentoxide (P₂O₅), while effective, can be aggressive. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a base like pyridine can offer a milder, more controlled reaction.
-
Reaction Time: Prolonged heating, even at a moderate temperature, can lead to polymer formation. Monitor the reaction closely (e.g., by TLC or GC) and stop it as soon as the starting material is consumed.
Part 2: Troubleshooting Specific Synthesis Stages
Stage 1: Cyclohexanone Cyanohydrin Formation
The formation of the cyanohydrin is a reversible nucleophilic addition.[1] Pushing the equilibrium towards the product is key for a high overall yield.
Q3: My analysis shows a large amount of unreacted cyclohexanone after the cyanohydrin formation step. How can I improve this conversion?
-
pH Control is Critical: The reaction requires the cyanide ion (CN⁻) as the nucleophile, not HCN.[2][3] The pKa of HCN is about 9.2. If the solution is too acidic, the concentration of CN⁻ will be too low for an effective reaction. The reaction is often fastest between pH 9-10. Using a salt like NaCN or KCN and adding a small amount of acid to generate HCN in situ is a common strategy, but the pH must not drop too low.[2][4]
-
Steric Hindrance: Ensure your starting material is cyclohexanone and not a substituted derivative. For instance, 2,2,6-trimethylcyclohexanone does not form a cyanohydrin in good yield due to significant steric hindrance around the carbonyl carbon, which prevents the cyanide nucleophile from attacking effectively.[5][6][7]
-
Temperature: This reaction is typically exothermic. Running the reaction at a lower temperature (e.g., 0-10 °C) favors the product thermodynamically.
Troubleshooting Workflow: Cyanohydrin Formation
Caption: Decision tree for troubleshooting low cyanohydrin yield.
Stage 2: Dehydration to this compound
This elimination reaction is the core of the synthesis and requires careful selection of reagents and conditions to avoid side reactions.
Q4: I have successfully formed the cyanohydrin, but the dehydration step gives a very low yield of the desired alkene. What factors should I investigate?
The choice of dehydrating agent is paramount. Different agents operate under different conditions and can lead to varying outcomes.
| Dehydrating Agent | Typical Conditions | Pros | Cons |
| Phosphorus Pentoxide (P₂O₅) | Heat solid mixture | Powerful, drives reaction to completion. | Highly exothermic, can cause charring/polymerization, difficult to control.[8] |
| Thionyl Chloride (SOCl₂) | Reflux, often with a base (e.g., Pyridine) | Forms gaseous byproducts (SO₂, HCl) that are easily removed. Milder than P₂O₅. | Requires careful handling (toxic, corrosive). Pyridine can be difficult to remove. |
| Phosphorus Oxychloride (POCl₃) | Reflux in a solvent like Pyridine | Effective and generally provides cleaner reactions than P₂O₅. | Pyridine is often used as both solvent and base, requiring careful workup. |
| Conc. Sulfuric Acid (H₂SO₄) | Heat with acid | Inexpensive and readily available. | Prone to causing extensive charring and side reactions.[9] Not generally recommended. |
Expert Recommendation: Start with phosphorus oxychloride (POCl₃) in pyridine. This combination often provides a good balance of reactivity and control, minimizing the polymerization seen with stronger, heterogeneous reagents like P₂O₅.
Q5: Besides my target product, I am isolating another major byproduct. What could it be?
A common byproduct is the starting cyanohydrin, indicating an incomplete reaction. If you are seeing other products, consider the possibility of hydrolysis. If any water is present during the workup of a reaction using SOCl₂ or POCl₃, residual acidic byproducts can hydrolyze the nitrile group back to a primary amide or even a carboxylic acid under harsh enough conditions.[10]
Protocol: Dehydration of 1-Hydroxycyclohexanecarbonitrile using POCl₃
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the crude 1-hydroxycyclohexanecarbonitrile (1.0 eq) in anhydrous pyridine (3.0 eq). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel. The addition is exothermic, so maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 115 °C) for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back to room temperature and pour it carefully over crushed ice. This will hydrolyze the remaining POCl₃ and neutralize the pyridine.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing: Combine the organic layers and wash successively with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove residual acid), and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound.
Stage 3: Workup and Purification
Q6: My crude yield seems reasonable, but I lose most of my product during vacuum distillation. Why is this happening?
-
Inadequate Vacuum: this compound has a relatively high boiling point (e.g., ~80-85 °C at 15 mmHg). If your vacuum is not strong enough, you will need to heat the distillation flask to a higher temperature, which can cause product decomposition or polymerization in the pot. Ensure your vacuum pump and all seals are in good condition.
-
Bumping: Violent bumping can cause the product to be carried over into the receiving flask before it has properly vaporized and re-condensed, leading to an impure distillate and inaccurate yield assessment. Use a magnetic stir bar or anti-bumping granules.[11]
-
Inefficient Condenser: Ensure a steady flow of cold water through your condenser to efficiently capture all the product vapor.
General Workflow: Synthesis & Troubleshooting
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. homework.study.com [homework.study.com]
- 6. C-2. Explain why cyclohexanone forms cyanohydrin in good yield but 2,2,6-.. [askfilo.com]
- 7. Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcycloh.. [askfilo.com]
- 8. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 10. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 11. savemyexams.com [savemyexams.com]
Technical Support Center: Identification of Byproducts in Cyclohexene-1-carbonitrile Reactions
Welcome to the technical support center for Cyclohexene-1-carbonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments, with a focus on the identification and mitigation of common byproducts.
Section 1: Byproducts in the Synthesis of this compound
The most common route to this compound is the Diels-Alder reaction between 1,3-butadiene and acrylonitrile. While generally efficient, side reactions can occur, leading to impurities that can complicate downstream applications.
FAQ 1.1: I've performed a Diels-Alder reaction to synthesize 3-Cyclohexene-1-carbonitrile, but my crude product shows multiple peaks on GC-MS besides the desired product. What are these byproducts?
Answer:
In the Diels-Alder reaction between 1,3-butadiene and acrylonitrile, several byproducts can form, leading to a complex reaction mixture. The most common of these are:
-
Unreacted Starting Materials: The presence of 1,3-butadiene and acrylonitrile is common if the reaction has not gone to completion.
-
Polymeric/Oligomeric Materials: Acrylonitrile can undergo free-radical polymerization, especially at elevated temperatures.[1][2] Similarly, 1,3-butadiene can also polymerize. This often results in a non-volatile, gummy residue in your reaction flask and can be a source of baseline noise or broad, unresolved peaks in your chromatogram.
-
Diels-Alder Dimer of 1,3-Butadiene: 1,3-Butadiene can act as both the diene and dienophile, leading to the formation of 4-vinylcyclohexene.
-
Isomers of the Product: While the primary product is 3-Cyclohexene-1-carbonitrile, trace amounts of other isomers may form depending on the reaction conditions.
The following diagram illustrates the primary reaction and a key side reaction:
Caption: Incomplete hydrolysis of this compound can lead to the formation of the corresponding amide.
Troubleshooting and Identification:
| Byproduct | Identification (GC-MS) | Identification (¹H NMR) | Mitigation Strategies |
| Cyclohexene-1-carboxamide | Molecular ion peak at m/z 125. Fragmentation pattern will differ from the starting material and product. | Broad signals for the -NH₂ protons. The chemical shift of the alpha-proton will be different from that in the starting nitrile. | Increase the concentration of the acid or base. Increase the reaction temperature and/or prolong the reaction time. |
FAQ 2.2: During the reduction of this compound with LiAlH₄, I'm getting a complex mixture after workup. What are the likely byproducts?
Answer:
The reduction of nitriles with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is generally efficient in producing the primary amine, Cyclohexanemethanamine. However, byproducts can arise from both the reduction of the double bond and from the workup procedure.
-
Incomplete Reduction: While less common with the potent LiAlH₄, incomplete reduction could theoretically lead to the corresponding imine, which would likely be hydrolyzed to an aldehyde upon aqueous workup. However, the imine intermediate is typically reduced further under the reaction conditions.
-
Reduction of the Alkene: LiAlH₄ can, under certain conditions, reduce isolated carbon-carbon double bonds, although this is generally slower than nitrile reduction. [3]This would lead to the formation of Cyclohexanemethanamine.
-
Over-reduction: This is not a common issue with nitriles, as the amine is the final reduction product.
-
Complex Aluminum Salts: During the reaction and particularly during the quenching step, various aluminum salts are formed. If the workup is not performed carefully, these can emulsify the reaction mixture or precipitate, trapping the product and making isolation difficult. This can be misinterpreted as the formation of multiple organic byproducts.
Troubleshooting and Identification:
| Issue/Byproduct | Identification | Mitigation Strategies |
| Cyclohexanemethanamine (from alkene reduction) | GC-MS: Molecular ion at m/z 113. ¹H NMR: Absence of olefinic proton signals. | Use a milder reducing agent that is more selective for the nitrile over the alkene, such as catalytic hydrogenation with a specific catalyst. [4] |
| Complex Aluminum Salts | Formation of emulsions or precipitates during workup. | Follow a careful, established workup procedure for LiAlH₄ reductions (e.g., Fieser workup: sequential addition of water, then aqueous NaOH, then more water). |
Section 3: Byproducts in Reactions of the Alkene Group
The double bond in this compound offers a site for various addition reactions. However, the presence of the nitrile group can sometimes influence the reactivity or lead to unexpected side products.
FAQ 3.1: I am performing an epoxidation on this compound using m-CPBA and I'm observing a diol as a major byproduct. Why is this happening?
Answer:
The formation of a diol during epoxidation is a common issue and is due to the acid-catalyzed ring-opening of the initially formed epoxide. The meta-chloroperoxybenzoic acid (m-CPBA) reagent produces meta-chlorobenzoic acid as a byproduct, which can catalyze this ring-opening if water is present in the reaction mixture. [5][6]
Caption: Acid-catalyzed ring-opening of the epoxide product can lead to a diol byproduct.
Troubleshooting and Identification:
| Byproduct | Identification (GC-MS) | Identification (¹H NMR) | Mitigation Strategies |
| Diol | Molecular ion peak corresponding to the addition of two hydroxyl groups (M+34). | Presence of broad -OH signals. Absence of the characteristic epoxide proton signals. | Use anhydrous solvents. Buffer the reaction mixture with a mild base like sodium bicarbonate to neutralize the acidic byproduct. |
FAQ 3.2: I am attempting a Michael addition with an amine nucleophile to this compound, but I'm getting low yields and multiple products. What could be the issue?
Answer:
While this compound is an α,β-unsaturated nitrile and thus a Michael acceptor, several factors can lead to a complex reaction outcome with amine nucleophiles:
-
1,2-Addition vs. 1,4-Addition (Michael Addition): Amines can potentially add to the nitrile carbon (1,2-addition) in addition to the desired conjugate addition at the β-carbon (1,4- or Michael addition). [7][8]The reaction conditions can influence the selectivity.
-
Oligomerization/Polymerization: The basicity of the amine can catalyze the anionic oligomerization of the starting material, leading to dimers and trimers.
-
Reversibility: The Michael addition can be reversible, especially with weaker nucleophiles or under certain conditions, leading to an equilibrium mixture of starting materials and product.
Troubleshooting and Identification:
| Issue/Byproduct | Identification | Mitigation Strategies |
| 1,2-Addition Product | Isomeric to the 1,4-adduct. Spectroscopic analysis (especially 2D NMR) would be required to distinguish them. | Use reaction conditions that favor thermodynamic control (e.g., elevated temperature, weaker base) to promote the more stable 1,4-adduct. |
| Oligomers | High molecular weight peaks in MS. Broad, unresolved signals in NMR. | Use milder reaction conditions (lower temperature, shorter reaction time). Use a less basic amine or a catalytic amount of a non-nucleophilic base. |
Section 4: Analytical Troubleshooting
Accurate identification of byproducts is crucial for optimizing your reaction. Here are some common issues encountered during the analysis of this compound reaction mixtures.
FAQ 4.1: My peaks are tailing in the GC-MS analysis of my reaction mixture. What could be the cause?
Answer:
Peak tailing in GC-MS is often indicative of active sites in the system that are interacting with polar analytes. Both the nitrile and any potential amide or amine byproducts are polar and can exhibit this behavior.
Caption: A workflow for troubleshooting tailing peaks in GC-MS analysis.
Troubleshooting Steps:
-
Injector Liner: The glass liner in the injector is a common source of active sites. Consider replacing it with a new, deactivated liner.
-
Column Contamination: The front end of the GC column can become contaminated over time. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve the issue.
-
Column Choice: Ensure you are using a column with appropriate deactivation for polar compounds.
-
Sample Concentration: Overloading the column can also lead to peak tailing. Try analyzing a more dilute sample.
FAQ 4.2: I have several unknown peaks in my ¹H NMR spectrum. How can I begin to identify them?
Answer:
Identifying unknown impurities by ¹H NMR requires a systematic approach:
-
Solvent and Grease Peaks: First, rule out common contaminants like residual protonated solvent, water, and grease from glassware. There are standard tables available for the chemical shifts of these impurities in various deuterated solvents. [9]2. Compare to Starting Materials: Carefully compare the spectrum to the ¹H NMR of your purified starting materials to identify any unreacted components.
-
Look for Characteristic Signals:
-
Amide (-CONH₂): Look for broad signals, typically downfield, that may exchange with D₂O.
-
Alkene (-CH=CH-): Signals in the 5.5-6.5 ppm region are indicative of olefinic protons. Changes in their multiplicity or chemical shift can indicate reactions at the double bond.
-
Aldehyde (-CHO): A sharp singlet around 9-10 ppm is characteristic of an aldehyde, which could arise from the hydrolysis of an imine intermediate.
-
-
Integration: Use the integration of the unknown peaks relative to your product peak to estimate the concentration of the impurity.
-
2D NMR: If the impurities are present in sufficient concentration, 2D NMR techniques like COSY and HSQC can be invaluable in determining the structure of the byproducts.
By understanding the potential side reactions and employing systematic analytical troubleshooting, you can effectively identify and mitigate the formation of byproducts in your this compound reactions, leading to cleaner products and more reliable results.
References
- James, N. C., Um, J. M., Padias, A. B., Hall, H. K., Jr, & Houk, K. N. (2013). Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. The Journal of organic chemistry, 78(13), 6582–6592. [Link]
- te Grotenhuis, C., Schoonen, L., & Rutjes, F. P. J. T. (n.d.).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74619, Cyclohexenecarbonitrile.
- James, N. C., Um, J. M., Padias, A. B., Hall, H. K., Jr, & Houk, K. N. (2013). Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. PubMed. [Link]
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Clark, J. (n.d.). reduction of nitriles. Chemguide.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Stereochemistry of the Diels–Alder reaction: reaction of dienophiles with cyclopentadiene and methylcyclopentadiene. RSC Publishing. [Link]
- SpectraBase. (n.d.). Cyclohexanecarbonitrile - Optional[1H NMR] - Chemical Shifts.
- Ashenhurst, J. (2025, February 7). Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]
- LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]
- Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Wikipedia. (n.d.). Acrylonitrile.
- ResearchGate. (n.d.). Scheme 1 Possible reaction pathway of the epoxidation for cyclohexene over the NiO catalyst.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Diels-Alder reaction between cyclopentadiene and acrylonitrile. EDC....
- ResearchGate. (n.d.). Diels–Alder reactions between: (a) cyclopentadiene and acrylonitrile;....
- Organic Chemistry. (2022, June 13). Alkylation of Cyanide, Part 2: Epoxides [Video]. YouTube. [Link]
- Supporting Information for. (n.d.).
- Melchiorre, P., et al. (2007). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 104(41), 15932-15936. [Link]
- Chemsrc. (n.d.). An epoxide ring-opening reaction via hypervalent silicate intermediate: Synthesis of statine.
- The Organic Chemistry Tutor. (2025, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube. [Link]
- Ashenhurst, J. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
- Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- ResearchGate. (n.d.). 2.5.2 Cyanation of Epoxides.
- OrgoSolver. (n.d.). Epoxide Reactions: Base/Neutral Ring Opening (SN2-like).
- Wikipedia. (n.d.). Michael addition reaction.
- LibreTexts. (2019, December 30). 11.
- The Organic Chemistry Tutor. (2023, November 11). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins [Video]. YouTube. [Link]
- ResearchGate. (n.d.). Partial 1 H NMR spectra of 1 ([D 12 ]cyclohexane, 400 MHz, 298 K) at different concentrations.
- The Organic Chemistry Tutor. (2021, February 13). Epoxidation Reaction Explained | How Alkenes Become Epoxides Using mCPBA [Video]. YouTube. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). [Link]
- UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Catalytic hydrogenation.
- Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. [Link]
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Organic Chemistry Portal. (n.d.). Michael Addition.
- MDPI. (n.d.).
- Stevens, E. (2019, January 10). examples of Michael additions [Video]. YouTube. [Link]
- Koel Research Group. (n.d.). Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
- Current Research in Green and Sustainable Chemistry. (n.d.).
Sources
- 1. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Optimizing Nucleophilic Additions to Cyclohexene-1-carbonitrile
A Guide for Research, Discovery, and Process Development Professionals
Welcome to the technical support center for reactions involving Cyclohexene-1-carbonitrile. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you face at the bench. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to help you rationalize experimental outcomes, optimize conditions, and solve common problems encountered during the nucleophilic addition to this versatile α,β-unsaturated nitrile.
Section 1: Fundamental Principles & Initial Reaction Setup
This section addresses the core concepts that dictate the outcome of nucleophilic additions to activated alkenes. Understanding these principles is the first step toward rational reaction design.
Q1: I am planning a reaction with this compound. What are the primary sites for nucleophilic attack, and what determines the outcome?
A: this compound presents two primary electrophilic sites for nucleophilic attack. The choice between them is the most critical factor determining your product.
-
1,4-Conjugate Addition (Michael Addition): The nucleophile attacks the β-carbon of the alkene. This is the most common and often desired pathway for α,β-unsaturated nitriles. The electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-position electrophilic.[1][2] The resulting negative charge is delocalized onto the nitrile nitrogen, forming a stable aza-enolate intermediate.[1]
-
1,2-Direct Addition: The nucleophile attacks the carbon of the nitrile group directly. This pathway is analogous to the addition to a standard nitrile, forming an imine anion intermediate.
The regioselectivity is primarily governed by the Hard and Soft Acids and Bases (HSAB) principle . The β-carbon is a "soft" electrophilic center, while the nitrile carbon is a "hard" electrophilic center.[3]
-
Soft Nucleophiles (e.g., Gilman reagents (R₂CuLi), thiolates, stabilized enolates like malonates) will preferentially attack the soft β-carbon, leading to the 1,4-addition product .[2][3][4]
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums, non-stabilized enolates) tend to attack the hard nitrile carbon, favoring the 1,2-addition product .[2][4]
Q2: How does temperature influence the selectivity between 1,4- and 1,2-addition?
A: Temperature is a critical lever for controlling selectivity, primarily by dictating whether the reaction is under kinetic or thermodynamic control.
-
Low Temperatures (-78 °C to 0 °C): These conditions favor the kinetic product , which is the one that forms the fastest. For many α,β-unsaturated systems, direct 1,2-addition is the faster, albeit often reversible, reaction.[5][6][7]
-
Higher Temperatures (Room Temp to Reflux): These conditions favor the thermodynamic product , which is the most stable product. The 1,4-conjugate addition product is typically more stable.[6][8] At higher temperatures, the reversible (and kinetically favored) 1,2-addition can revert to the starting materials, allowing the slower, irreversible (or more stable) 1,4-addition pathway to dominate over time.[6][9]
Therefore, to maximize the yield of the desired 1,4-adduct, running the reaction at room temperature or with gentle heating is often a successful strategy.[5][8]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem: Low or No Conversion to Product
Q3: I've set up my reaction, but after several hours, TLC analysis shows only starting material. What are the likely causes?
A: This is a common issue that can usually be traced back to one of four areas: the nucleophile, the solvent, the temperature, or the catalyst system.
Troubleshooting Workflow: No Reaction
Caption: Troubleshooting workflow for a stalled reaction.
-
Nucleophile Activity: If you are generating your nucleophile in situ (e.g., deprotonating a malonic ester), your base may be inadequate. Ensure the pKa of your base's conjugate acid is significantly higher than that of your pro-nucleophile. For carbon acids like dialkyl malonates (pKa ~13), a base like sodium ethoxide (pKa of EtOH ~16) is effective.[10]
-
Solvent Choice: The solvent plays a critical role in nucleophile reactivity.
-
Polar Protic Solvents (e.g., ethanol, water): Can solvate and stabilize the nucleophile via hydrogen bonding, which can decrease its reactivity.[11][12]
-
Polar Aprotic Solvents (e.g., THF, DMF, Acetone): These are often better choices as they solvate the counter-ion (e.g., Na⁺) but leave the nucleophile "naked" and more reactive.[11]
-
-
Temperature: As discussed, some additions require thermal energy to overcome the activation barrier. If your reaction is clean but simply not progressing at room temperature, a modest increase in heat may be all that is required.
Problem: Formation of Multiple Products
Q4: My reaction is working, but I'm getting a mixture of the 1,4-adduct and other side products. How can I improve the selectivity?
A: This points to a competition between reaction pathways. The key is to adjust conditions to favor a single pathway.
Common Scenarios and Solutions for Poor Selectivity
| Observed Problem | Probable Cause | Recommended Solution | Scientific Rationale |
| Mixture of 1,2- and 1,4-Adducts | Use of a "hard" or borderline nucleophile (e.g., Grignard reagent). | Switch to a "soft" nucleophile like a Gilman reagent (R₂CuLi).[3] | Gilman reagents are classic soft nucleophiles that selectively deliver the R group to the soft β-carbon, virtually eliminating 1,2-addition.[1][4] |
| Polymerization of Starting Material | The intermediate aza-enolate acts as a nucleophile, attacking another molecule of this compound. | Add the this compound slowly to the solution of the nucleophile. Lower the reaction temperature. | Slow addition maintains a low concentration of the electrophile, minimizing the chance of polymerization. Lower temperatures reduce the rate of all reactions, often favoring the desired pathway. |
| Self-Condensation of Nucleophile | (For enolate nucleophiles) The enolate attacks another molecule of its parent carbonyl/ester before adding to the Michael acceptor. | Pre-form the enolate using a strong, non-nucleophilic base (e.g., LDA) at low temperature before adding the this compound. | Using a strong base like LDA ensures complete and irreversible deprotonation, consuming the electrophilic form of the nucleophile precursor before the Michael acceptor is introduced.[13] |
Section 3: Reaction Optimization & Advanced Protocols
Q5: I have a clean, selective reaction, but the yield is moderate. How can I push it to completion?
A: Optimizing for yield often involves fine-tuning reagent stoichiometry, concentration, and potentially introducing a catalyst.
-
Reagent Stoichiometry: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1-1.5 equivalents) of the nucleophile can help drive the reaction to completion, especially if the nucleophile is prone to decomposition or side reactions.
-
Concentration: Le Chatelier's principle is relevant here. Running reactions at a higher concentration can increase the reaction rate and push the equilibrium toward the product. However, be mindful of solubility and potential exotherms.
-
Catalysis: The addition can be accelerated with catalysis.
-
Lewis Acid Catalysis: A Lewis acid (e.g., MgCl₂, TiCl₄) can coordinate to the nitrile nitrogen. This enhances the electron-withdrawing effect of the nitrile group, making the β-carbon even more electrophilic and accelerating the rate of conjugate addition.[14]
-
Organocatalysis: For asymmetric synthesis, chiral organocatalysts, such as those derived from cinchona alkaloids or primary amines, can provide high enantioselectivity in Michael additions.[15][16][17]
-
Q6: Can you provide a reliable, step-by-step protocol for a standard Michael addition to this compound?
A: Certainly. The following is a well-established protocol for the addition of dimethyl malonate, a classic soft carbon nucleophile.
Protocol: Michael Addition of Dimethyl Malonate to this compound
General Reaction Mechanism
Caption: Generalized mechanism for the Michael Addition.[10]
Materials:
-
Dimethyl malonate (1.2 mmol, 1.2 equiv)
-
Sodium ethoxide (NaOEt) solution (e.g., 21 wt% in ethanol, 1.1 mmol, 1.1 equiv)
-
Anhydrous Ethanol (5 mL)
-
This compound (1.0 mmol, 1.0 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ethanol (5 mL).
-
Nucleophile Generation: Add the sodium ethoxide solution to the ethanol and stir. To this basic solution, add dimethyl malonate (1.2 mmol) dropwise at room temperature. Allow the mixture to stir for 15-20 minutes to ensure complete formation of the enolate.[10]
-
Addition: Add this compound (1.0 mmol) dropwise to the enolate solution. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC) until the starting nitrile is consumed.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
This protocol provides a robust starting point that can be adapted for other soft nucleophiles by adjusting the base and solvent as needed.
References
- Effect of temperature on addition to conjugated carbonyl compounds. (2021). YouTube.
- Conjugate Addition (1,4- or Michael Addition). (2023). Making Molecules.
- Conjugate Addition: Kinetic versus thermodynamic products. (2022). YouTube.
- Organic Chemistry II: Effect of Temperature on conjugated diene addition reactions. (2018). YouTube.
- How conjugation changes the reactivity of carbonyl groups. ChemTube3D.
- Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. (2022). Books.
- Nucleophilic addition reaction of α, β–unsaturated carbonyl compounds.
- A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. (2011). PMC.
- Nucleophilic conjugate addition. Wikipedia.
- Proposed catalytic cycle of the Michael addition. ResearchGate.
- Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. (2015). MDPI.
- Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based benzoyl thiourea catalyst. ResearchGate.
- Michael Addition Reaction Mechanism. Chemistry Steps.
- Solvents for Nucleophilic Substitution Reactions. (2016). YouTube.
- 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. (2022). Chemistry LibreTexts.
- CHEM 220, Chapter 6: Solvents for Nucleophilic Substitution Reactions. (2016). Digital Commons @ St. Norbert College.
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
- Conjugate Addition Reactions. (2023). Chemistry LibreTexts.
- 10.12: Conjugate Carbonyl Additions - The Michael Reaction. (2021). Chemistry LibreTexts.
Sources
- 1. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. "CHEM 220, Chapter 6: Solvents for Nucleophilic Substitution Reactions" by Katie Garber [digitalcommons.snc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability of Cyclohexene-1-carbonitrile
Welcome to the technical support guide for Cyclohexene-1-carbonitrile (CAS No. 1855-63-6). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this versatile chemical intermediate. Given its bifunctional nature, containing both a reactive alkene and a nitrile group, understanding its stability is paramount to ensuring experimental success and laboratory safety.[1]
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To maximize shelf-life and maintain purity, this compound should be stored under the conditions summarized in the table below. The primary goals are to mitigate polymerization, oxidation, and hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential degradation reactions, including polymerization.[2][3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the cyclohexene ring by atmospheric oxygen and the formation of peroxides, which can initiate polymerization.[2] |
| Light | Amber Glass or Opaque Container | Protects the compound from UV light, which can initiate photoisomerization and radical polymerization.[2][4][5] |
| Container | Tightly Sealed Glass Bottle | Prevents contamination and ingress of atmospheric moisture and oxygen. Glass is an inert material suitable for this compound. |
Q2: Does this compound require a polymerization inhibitor for storage?
A2: While not always supplied with an inhibitor, adding one is a prudent measure for long-term storage, especially if the material will be opened multiple times. Unsaturated nitriles and cyclohexene derivatives are susceptible to radical polymerization.[2][6] Phenolic inhibitors like Butylated Hydroxytoluene (BHT) or Hydroquinone monomethyl ether (MEHQ) are effective radical scavengers commonly used for this purpose.[2] A typical concentration is low, in the range of 10-100 ppm.
Q3: How does an inhibitor work?
A3: Polymerization inhibitors function by reacting with and neutralizing free radicals that initiate the polymerization chain reaction.[2] For instance, a phenolic inhibitor can donate its hydroxyl proton to a radical, creating a stable phenoxy radical that is not reactive enough to propagate the polymerization chain.
Q4: What is the typical appearance of pure this compound?
A4: Pure this compound is a colorless to light yellow clear liquid.[7] A significant change in color, such as turning dark yellow or brown, indicates potential degradation.
Troubleshooting Guide: Common Storage Issues
This guide provides a structured approach to identifying and resolving specific problems encountered during the storage of this compound.
Issue 1: The sample has developed a pronounced yellow or brown color.
-
Potential Cause: This is often the first visible sign of degradation. The color change can be attributed to:
-
Oxidation: The double bond and allylic protons of the cyclohexene ring are susceptible to oxidation by atmospheric oxygen, especially when exposed to light.[8][9] This can form various chromophoric byproducts.
-
Minor Polymerization: The formation of oligomers or low-molecular-weight polymers can also impart color to the sample.
-
-
Recommended Actions:
-
Assess Purity: Do not assume the material is unusable. The first step is to quantify the level of impurity. Use analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of the sample.
-
Evaluate Fitness for Use: If the purity remains high (>98% or within the specifications for your application), the colored sample may still be suitable for use, particularly if minor impurities will be removed in subsequent reaction workups.
-
Repurification: If the purity is compromised, the compound can be repurified. Vacuum distillation is the most effective method for removing non-volatile impurities and polymers.[1]
-
Issue 2: Solids or a viscous gel have formed in the container.
-
Potential Cause: The formation of a precipitate or a significant increase in viscosity is a strong indicator of advanced polymerization.[2] This can be triggered by:
-
Depletion of inhibitor.
-
Exposure to heat or light.
-
Contamination with radical initiators (e.g., peroxides from solvents).
-
-
Recommended Actions:
-
Cease Use: The material is likely significantly impure and should not be used in reactions where stoichiometry is critical. The polymer can interfere with reactivity and downstream processing.
-
Safety Precaution: Do not heat a container that shows signs of polymerization, as this can accelerate the reaction exothermically.
-
Disposal: Dispose of the material in accordance with your institution's hazardous waste guidelines. Refer to the Safety Data Sheet (SDS) for specific disposal information.[10]
-
Issue 3: Analytical testing (GC/NMR) shows the presence of new, unexpected peaks.
-
Potential Cause: Besides polymerization and oxidation, the appearance of new signals could indicate hydrolysis of the nitrile group. This occurs if the compound is exposed to moisture, especially in the presence of trace acidic or basic impurities.
-
Degradation Pathways: The primary chemical vulnerabilities of this compound during storage are illustrated below.
Caption: Potential degradation pathways for this compound. -
Recommended Actions:
-
Identify Impurities: Use spectroscopic methods (e.g., GC-MS, NMR, IR) to identify the byproducts. A strong, broad IR absorption around 3200-3500 cm⁻¹ could indicate the -OH of a carboxylic acid, while changes in the C=O region would also be informative. The nitrile C≡N stretch appears around 2240 cm⁻¹.[1]
-
Repurification Protocol: If hydrolysis or oxidation products are the primary contaminants, vacuum distillation is generally effective. If an inhibitor like BHT was used, it may need to be removed prior to some applications. This can be achieved by a wash with an aqueous base solution (e.g., 5% NaOH) followed by drying and distillation.[2]
-
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Prepare a dilute solution of your this compound sample (~1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms) is suitable.
-
Injector: 250°C, Split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10-15°C/min.
-
Detector (FID): 280°C.
-
-
Analysis: Inject 1 µL of the prepared sample. The purity can be estimated by the area percentage of the main peak corresponding to this compound. The appearance of earlier eluting peaks may suggest solvent impurities, while later eluting peaks could indicate polymers or oxidation products.
Protocol 2: Workflow for Handling a Degraded Sample
The following diagram outlines the decision-making process when degradation is suspected.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. benchchem.com [benchchem.com]
- 5. 3-环己烯-1-腈 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. petrochemistry.eu [petrochemistry.eu]
- 7. guidechem.com [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Prevention of Cyclohexene-1-carbonitrile Polymerization
Welcome to the technical support resource for Cyclohexene-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who handle this versatile but reactive chemical intermediate. Uncontrolled polymerization is a significant challenge that can compromise experimental results, deplete valuable material, and introduce safety hazards. This document provides in-depth, field-proven insights and protocols to help you understand, prevent, and troubleshoot polymerization issues.
A Critical Note on Isomers: 1- vs. 3-Cyclohexene-1-carbonitrile
It is crucial to distinguish between the two common isomers of this compound. Their propensity to polymerize is dramatically different due to their electronic structures.
-
1-Cyclohexene-1-carbonitrile (CAS 1855-63-6): In this isomer, the carbon-carbon double bond is conjugated with the nitrile group (C=C-C≡N). This conjugation significantly activates the double bond, making it highly susceptible to both free-radical and anionic polymerization. This isomer is the primary focus of this guide as it presents the highest risk.
-
3-Cyclohexene-1-carbonitrile (CAS 100-45-8): Here, the double bond is isolated from the nitrile group.[1] Lacking conjugation, this isomer is substantially more stable and less prone to spontaneous polymerization under normal conditions.
Users experiencing rapid or unexpected polymerization are most likely working with 1-Cyclohexene-1-carbonitrile or a mixture containing it.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common user queries.
Q1: Why is my this compound turning viscous or solid? This is a classic sign of polymerization. The small monomer molecules are linking together to form long-chain polymers, increasing the viscosity until the material solidifies. This process is often initiated by common laboratory conditions such as exposure to air, light, heat, or contaminants.
Q2: What are the initial signs of polymerization? Early indicators include a noticeable increase in viscosity, a change in color (e.g., yellowing), or the formation of a precipitate or solid mass, often at the bottom or cap of the container. In-situ reactions may show an unexpected exotherm (release of heat), as polymerization is typically an exothermic process.[2]
Q3: My bottle is warm to the touch and bulging. What should I do? This indicates a runaway polymerization reaction is in progress. The heat generated is accelerating the reaction, creating a dangerous feedback loop that can lead to over-pressurization and container rupture.[3] This is a serious safety hazard. If it is safe to do so, move the container to a fume hood, place it in secondary containment, and cool it with an ice bath. Alert your institution's safety officer immediately. Do not attempt to open the container.
Q4: What is the best way to store this compound? Store the material in a cool, dark, and dry place, preferably in a refrigerator (2-8°C) designated for chemicals.[4] The container should be opaque or amber to block UV light and should have a tightly sealed cap. The storage atmosphere should be inert (e.g., nitrogen or argon) to prevent air exposure.[5]
Q5: The product I received is unstabilized. What inhibitor should I add? For unstabilized 1-Cyclohexene-1-carbonitrile, adding a free-radical inhibitor is critical for storage. The most common and effective inhibitors are phenolic compounds. Hydroquinone (HQ) or 4-tert-Butylcatechol (TBC) are industry-standard choices.[6][7] A typical concentration is 100-200 ppm.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Understanding the Root Causes of Polymerization
To effectively prevent polymerization, it is essential to understand the chemical mechanisms that drive it. For 1-Cyclohexene-1-carbonitrile, two primary pathways are of concern.
This is the most common cause of unwanted polymerization for vinyl-type monomers.[8] It proceeds in three stages: initiation, propagation, and termination.
-
Initiation: A free radical (a molecule with an unpaired electron) attacks the C=C double bond of the monomer. This breaks the double bond and creates a new, larger radical.[8]
-
Common Initiators:
-
Peroxides: Formed spontaneously when the monomer reacts with atmospheric oxygen, especially under light. This is often the primary culprit.
-
Heat & UV Light: Can provide the energy to break bonds and form initial radicals.
-
Radical Initiators: Contaminants like AIBN or benzoyl peroxide from other experiments can trigger the process.[9]
-
-
-
Propagation: The newly formed radical monomer attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This process repeats, rapidly forming a long polymer chain.[8]
-
Termination: The reaction stops when two radicals combine or react in a way that eliminates the radical site.[8]
The diagram below illustrates how a free-radical inhibitor, such as hydroquinone, intercepts the process by donating a hydrogen atom to the propagating radical, creating a stable, non-reactive species.
Caption: Free-radical polymerization and the point of inhibitor action.
The electron-withdrawing nitrile group can stabilize a negative charge (a carbanion) on the adjacent carbon atom. This makes 1-Cyclohexene-1-carbonitrile susceptible to anionic polymerization, which can be initiated by strong bases or other nucleophiles.[10][11]
-
Initiation: A strong anion (like butyl lithium, an amide, or even hydroxide from a caustic contaminant) attacks the double bond, creating a carbanionic monomer.
-
Propagation: The carbanionic end of the growing chain attacks another monomer. This process can be extremely fast and often results in "living polymers" that only terminate when they react with an impurity (like water).[11]
-
Common Initiators:
-
Strong Bases: Accidental contamination with NaOH, KOH, or other basic materials.
-
Organometallics: Reagents like Grignards or organolithiums.
-
Certain Salts: Can act as initiators in some cases.
-
Guide 2: Proactive Prevention Strategies
Prevention is always the best approach. The following strategies, summarized in the workflow diagram, are critical.
Caption: Recommended workflow for handling this compound.
Choosing the right inhibitor is crucial. For general storage and handling, a free-radical scavenger is the priority.
| Inhibitor Type | Examples | Typical Conc. (ppm) | Mechanism of Action | Key Considerations |
| Phenolic | Hydroquinone (HQ), 4-tert-Butylcatechol (TBC), Mequinol (MEHQ) | 100 - 1000 | Radical Scavenger (H-atom donor).[] | Requires a small amount of oxygen to be effective. TBC is often preferred as it is less likely to sublime. |
| Nitroxide | TEMPO | 50 - 200 | Radical trap; forms a reversible adduct with growing polymer chains. | Highly effective, but can be more expensive. Does not require oxygen. |
| Aromatic Amines | Phenothiazine | 200 - 1000 | Radical Scavenger. | Highly effective but can cause discoloration. Often used in industrial applications.[13] |
Note: Most commercial grades of reactive monomers are supplied with an inhibitor already added. Always check the supplier's Certificate of Analysis.
Section 3: Protocols and Methodologies
Protocol 1: Recommended Storage and Handling Procedure
-
Receipt: Upon receiving the chemical, immediately inspect the container for any signs of polymerization (viscosity, solids, discoloration, bulging).
-
Date and Label: Mark the container with the date received and the date opened.
-
Inert Atmosphere: Before sealing for storage, flush the headspace of the container with a dry, inert gas like nitrogen or argon to displace air (oxygen).
-
Sealing: Use a cap with a PTFE liner to ensure an airtight seal. Parafilm can be used for extra security.
-
Storage Location: Place the sealed container in a refrigerator at 2-8°C.[4] Ensure the location is dark and away from heat sources or incompatible chemicals (strong acids, bases, oxidizers).[5][14]
-
Periodic Checks: For long-term storage (>6 months), visually inspect the monomer every few months. If unstabilized, re-testing for peroxides is recommended.
Protocol 2: How to Check for and Remove Peroxides
This is a critical step for old or unstabilized material.
Materials:
-
Potassium Iodide (KI) starch paper or commercial peroxide test strips.
-
Deionized water.
-
Activated alumina column or Sodium bisulfite solution.
Procedure:
-
Testing: Place a drop of the this compound onto a wetted strip of KI-starch paper or a commercial test strip. A blue-black or dark brown color indicates the presence of peroxides.
-
Removal (Method A - Column Chromatography): Prepare a short column of basic activated alumina. Pass the monomer through the column. The alumina will adsorb the peroxides. This is the preferred method as it is clean and does not introduce other reagents.
-
Removal (Method B - Chemical Reduction): Stir the monomer with a fresh 5% aqueous solution of sodium bisulfite or ferrous sulfate for 30 minutes. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate. Note: This method introduces water and requires subsequent purification.
CAUTION: Never distill a monomer that contains high levels of peroxides, as this can lead to a violent explosion. Always test for and remove peroxides before any distillation.
References
- An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile | Benchchem.
- The free radical polymerization of the vapours of certain vinyl derivatives | Proceedings A. The Royal Society.
- Anionic Polymerization: Principles and Practice. Academic Press, Inc.
- Handling and Storage of Hazardous Materials. University of Colorado Colorado Springs.
- Anionic Polymerization of Cyclohexa‐1,3‐diene in Cyclohexane with High Stereoregularity and the Formation of Crystalline Poly(cyclohexa‐1,3‐diene) | Request PDF. ResearchGate.
- Safety Data Sheet - Cyclohexanecarbonitrile. Sigma-Aldrich.
- Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. Rackcdn.com.
- Free Radical Vinyl Polymerization. Polymer Science Learning Center.
- Handling Reactive Chemicals: Precautions and Tips. Cal-Star.
- The mechanism of free-radical polymerization of vinyl chloride monomer... ResearchGate.
- 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013. PubChem, NIH.
- CAS No : 1855-63-6 | Product Name : this compound. Pharmaffiliates.
- Anionic Polymerization. Semantic Scholar.
- Polymerization Inhibitors. BOC Sciences.
- Anionic addition polymerization. Wikipedia.
- Polymerization – Knowledge and References. Taylor & Francis.
- What is the classification and mechanism of polymerization inhibitors?. Longchang Chemical.
- Polymerization Inhibitors. ChemScene.
Sources
- 1. 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com [5169e6bcd4855faee180-7b63e7a7d0a4b0cdc26f4a866f0e35fa.ssl.cf3.rackcdn.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cal-star.com [cal-star.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. longchangchemical.com [longchangchemical.com]
- 8. pslc.ws [pslc.ws]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 11. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 13. chemscene.com [chemscene.com]
- 14. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Cyclohexene-1-carbonitrile
Welcome to the technical support center for the synthesis of Cyclohexene-1-carbonitrile (CAS No. 1855-63-6). This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from the bench to a larger scale. This compound is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] Its scale-up, however, presents unique challenges that require careful consideration of reaction conditions, safety, and purification.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Section 1: Synthesis Pathway Overview & Core Challenges
The selection of a synthetic route for this compound is the most critical decision for a successful scale-up. While numerous methods exist for nitrile synthesis, not all are amenable to large-scale production due to safety, cost, or efficiency concerns. Common laboratory routes often involve highly toxic reagents like sodium or potassium cyanide, which present significant handling and waste disposal challenges at an industrial scale.[3][4]
A prevalent and often more scalable approach involves the dehydration of cyclohexanone oxime. This pathway avoids the direct use of cyanide salts and is a focus of this guide.
Key Scale-Up Challenges:
-
Exotherm Control: The dehydration step can be exothermic, and managing heat dissipation is critical to prevent runaway reactions, especially as the surface-area-to-volume ratio decreases with increasing scale.
-
Impurity Profile: The formation of isomers and other byproducts can complicate purification, impacting the final product's quality, which is paramount in pharmaceutical applications.[5]
-
Reagent Handling & Safety: Even in cyanide-free routes, reagents can be corrosive or hazardous, necessitating robust engineering controls and personal protective equipment (PPE).
-
Purification Efficiency: High-purity this compound often requires vacuum distillation.[5][6] Optimizing this step for large volumes is essential for achieving high throughput and yield.
Logical Workflow: Synthesis Route & Troubleshooting
The following diagram illustrates a logical workflow for addressing common issues during the scale-up process.
Caption: Troubleshooting workflow for this compound synthesis.
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during scale-up in a direct question-and-answer format.
Issue 1: Low Yield and Incomplete Conversion
-
Q: My gas chromatography (GC) analysis shows a significant amount of unreacted cyclohexanone oxime even after extended reaction times. What are the primary causes?
A: Incomplete conversion is a common scale-up issue. The root cause often lies in one of three areas:
-
Inefficient Dehydration: The dehydrating agent (e.g., acetic anhydride, thionyl chloride, or a specialized catalyst) may be of insufficient quality or quantity. On a larger scale, molar ratios must be strictly maintained. Verify the activity of your dehydrating agent; for example, acetic anhydride can hydrolyze over time if not stored properly.
-
Thermal Inhomogeneity: In large reactors, "cold spots" can develop if mixing is not adequate. This means portions of the reaction mixture may not reach the optimal temperature for the reaction to proceed to completion. Ensure your reactor's agitation is sufficient to maintain a uniform temperature profile.
-
Reagent Degradation: The order of addition matters. Adding the oxime to a pre-heated dehydrating agent might cause localized overheating and degradation before the bulk of the material has a chance to react. A solution is often the controlled addition of the dehydrating agent to the oxime solution at a moderate temperature.
-
Issue 2: Formation of Isomeric and Other Byproducts
-
Q: My crude product contains a significant percentage of 3-cyclohexene-1-carbonitrile and other unidentified impurities. How can I improve the selectivity for the desired 1-isomer?
A: The formation of the thermodynamically more stable conjugated isomer (1-cyclohexene-1-carbonitrile) is generally favored. However, reaction conditions can lead to the formation of other isomers.
-
Mechanism of Isomerization: The presence of a strong base or acid, especially at elevated temperatures, can catalyze the migration of the double bond. The allylic protons are acidic and can be abstracted, leading to an equilibrium between different isomeric forms.
-
Controlling Isomerization:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. High temperatures provide the activation energy needed for isomerization.
-
Choice of Reagents: If your dehydration method generates a strong acid or base as a byproduct, it may be promoting isomerization. Consider alternative dehydrating agents known for milder conditions.
-
Workup Quench: During the workup, ensure that the reaction is quickly and thoroughly neutralized to quench any catalytic species that could promote isomerization during subsequent purification steps like distillation.
-
-
Simplified Reaction and Isomerization Pathway
Caption: Synthesis pathway and potential side reaction.
Issue 3: Difficult Purification by Vacuum Distillation
-
Q: I am losing a significant amount of product during vacuum distillation, and the purity of the collected fractions is still below target. What can I do?
A: This points to two potential issues: co-distillation of impurities with similar boiling points or thermal degradation of the product.
-
Optimize Distillation Parameters:
-
Vacuum Level: A deeper vacuum (lower pressure) will reduce the boiling point and minimize the risk of thermal degradation. Ensure your vacuum system is not leaking.
-
Fractionation Column: For impurities with close boiling points, a simple distillation setup is insufficient. Use a fractionating column with appropriate packing (e.g., Raschig rings or structured packing) to increase the number of theoretical plates and improve separation efficiency.
-
Reflux Ratio: When using a fractionating column, carefully control the reflux ratio. A higher reflux ratio improves separation but slows down the distillation rate.
-
-
Pre-Distillation Cleanup: Consider a chemical wash of the crude product before distillation. A mild acidic wash can remove basic impurities, while a mild basic wash (e.g., sodium bicarbonate solution) can remove acidic byproducts. This can simplify the subsequent distillation. Be cautious not to induce isomerization during this step.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for scaling up this synthesis?
A: Safety is paramount. Key considerations include:
-
Chemical Hazards: All nitriles should be handled as potentially toxic.[7] Avoid inhalation, ingestion, and skin contact by using appropriate PPE, including gloves, safety glasses, and a lab coat, and performing all operations in a well-ventilated fume hood or a closed system.
-
Thermal Hazards: Be prepared for exotherms. Use a reactor with a cooling jacket and ensure a reliable cooling source. Plan for controlled, slow addition of reagents to manage the rate of heat generation.
-
Waste Disposal: All aqueous and organic waste, especially if a cyanide-based synthesis is used, must be treated as hazardous. Aqueous cyanide waste should be treated with bleach (sodium hypochlorite) under basic conditions to oxidize it to the much less toxic cyanate before disposal.[4][8]
-
-
Q2: Which analytical techniques are essential for process monitoring and quality control?
A: A robust analytical strategy is crucial.
-
In-Process Control (IPC): Gas Chromatography (GC) is ideal for monitoring reaction progress by measuring the disappearance of starting material and the appearance of the product. It is also excellent for quantifying the ratio of isomers.
-
Final Product QC:
-
Purity: A final GC analysis will determine the purity and confirm the absence of residual solvents and starting materials.
-
Identity Confirmation: While GC provides retention time, structural confirmation should be done using spectroscopic methods. Infrared (IR) spectroscopy will show a characteristic strong absorption for the nitrile group (C≡N) around 2230 cm⁻¹.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides the definitive structural proof.[9]
-
-
-
Q3: Are there "greener" or cyanide-free synthesis routes I should consider for industrial scale?
A: Yes, the industry is actively moving away from processes that use or generate highly toxic substances like hydrogen cyanide.[3][10]
-
Aldoxime Dehydration: As discussed, the dehydration of cyclohexanone oxime is a common and safer alternative to direct cyanation.
-
Biocatalysis: Emerging technologies use enzymes like aldoxime dehydratases to convert aldoximes to nitriles under very mild, aqueous conditions.[11] While still a developing field, this represents a highly sustainable and safe future direction for nitrile synthesis.[11]
-
Ammoxidation: For commodity-scale production, ammoxidation processes, which use ammonia and oxygen, are common but require significant infrastructure and high temperatures.[11]
-
Section 4: Protocols and Data
Illustrative Protocol: Scale-Up Dehydration of Cyclohexanone Oxime
Disclaimer: This protocol is for illustrative purposes only and must be adapted and optimized for specific equipment and safety protocols. A thorough risk assessment must be conducted before implementation.
Objective: To prepare this compound from cyclohexanone oxime on a 1 mole scale.
Reagents:
-
Cyclohexanone oxime: 113.16 g (1.0 mol)
-
Acetic Anhydride: 153.14 g (1.5 mol, 1.5 eq)
-
Anhydrous Sodium Acetate: 8.2 g (0.1 mol, 0.1 eq)
-
Toluene: 500 mL
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet.
-
Charging Reagents: Charge the reactor with cyclohexanone oxime (113.16 g), anhydrous sodium acetate (8.2 g), and toluene (500 mL).
-
Heating: Begin stirring and heat the mixture to 80°C using the reactor's heating jacket.
-
Controlled Addition: Once the contents are at 80°C, begin the slow, dropwise addition of acetic anhydride (153.14 g) over a period of 60-90 minutes. Monitor the internal temperature closely; if it rises more than 10°C, slow the addition rate.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 3-4 hours. Monitor the reaction's progress by taking small aliquots for GC analysis.
-
Cooling & Quenching: Once the reaction is complete (conversion >98%), cool the reactor to room temperature.
-
Workup: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Water (2 x 250 mL)
-
Saturated sodium bicarbonate solution (2 x 250 mL) - Caution: CO₂ evolution!
-
Brine (1 x 250 mL)
-
-
Drying & Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.
Data Table: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| CAS Number | 1855-63-6 | [1][12] |
| Molecular Formula | C₇H₉N | [1][7] |
| Molecular Weight | 107.15 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | ~83-85 °C at 12 mmHg | N/A |
| Density | 0.946 g/mL at 20 °C | [1] |
| Refractive Index (n20/D) | 1.482 | |
| IR Absorption (C≡N) | ~2230 cm⁻¹ | [8] |
| Solubility | Not miscible in water | [2][12] |
References
- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Chembond.
- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scirp.org.
- A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing.
- Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. ResearchGate.
- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scirp.org.
- Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal.
- Process for preparing a cyclohexanecarbonitrile derivative. Google Patents.
- Sandmeyer reaction. Wikipedia.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. MDPI.
- Sandmeyer Reaction. Organic Chemistry Portal.
- NITRILES. CDC Stacks.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF 3 ). ResearchGate.
- 3-Cyclohexene-1-carbonitrile, (S). CAS Common Chemistry.
- 3-cyclohexene-1-carbonitrile (C7H9N). PubChemLite.
- Cyclohexenecarbonitrile. PubChem - NIH.
Sources
- 1. This compound CAS#: 1855-63-6 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. A cyanide-free synthesis of nitriles exploiting flow chemistry - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00458A [pubs.rsc.org]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 11. Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries | MDPI [mdpi.com]
- 12. 1-Cyclohexene-1-carbonitrile, 98% | Fisher Scientific [fishersci.ca]
Technical Support Center: Purification of Cyclohexene-1-carbonitrile
Welcome to the Technical Support Center for the synthesis and purification of Cyclohexene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound. We will focus on the common challenge of removing unreacted starting materials from your final product, ensuring the integrity of your downstream applications.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a valuable building block in organic synthesis. A common and efficient route to its synthesis is the dehydration of cyclohexanone cyanohydrin, which is formed from cyclohexanone.[1] Incomplete conversion during this process often leads to contamination of the final product with the starting material, cyclohexanone. The similar boiling points and polarities of these two compounds can make their separation challenging. This guide provides a systematic approach to troubleshooting and resolving this common purification issue.
Frequently Asked Questions (FAQs)
Q1: My NMR/GC-MS analysis shows the presence of cyclohexanone in my this compound product. Why is this happening?
A1: The presence of cyclohexanone as an impurity is a common issue and typically arises from incomplete reaction. The conversion of cyclohexanone to this compound via the cyanohydrin intermediate is an equilibrium-driven process. If the reaction is not driven to completion, unreacted cyclohexanone will remain in the crude product.
Q2: What are the primary methods for removing cyclohexanone from this compound?
A2: The most effective methods for separating cyclohexanone from your product are:
-
Fractional Vacuum Distillation: Exploits the difference in boiling points between the two compounds.
-
Liquid-Liquid Extraction with Sodium Bisulfite: A chemical method that selectively converts the ketone into a water-soluble adduct.
-
Column Chromatography: A reliable method for separating compounds with different polarities.
Q3: Can I use a simple distillation to purify my product?
A3: A simple distillation is unlikely to be effective due to the close boiling points of this compound and cyclohexanone. Fractional distillation, especially under reduced pressure to prevent product decomposition, is necessary to achieve good separation.
Q4: Is there a quick way to check for the presence of the cyclohexanone impurity without using instrumentation?
A4: While not quantitative, a 2,4-dinitrophenylhydrazine (2,4-DNP) test can qualitatively detect the presence of the ketone (cyclohexanone). A positive test (formation of a yellow, orange, or red precipitate) indicates the presence of an aldehyde or ketone. Your pure this compound should not give a positive test.
Troubleshooting Guide: Removing Cyclohexanone from Your Product
This section provides detailed protocols and troubleshooting advice for the most common purification challenges.
Issue 1: Inefficient Separation by Fractional Vacuum Distillation
Symptoms:
-
Broad boiling point range during distillation.
-
Co-distillation of product and starting material.
-
Poor separation observed in GC-MS or NMR of distilled fractions.
Root Causes and Solutions:
-
Inadequate Column Efficiency: The fractionating column may not have enough theoretical plates for the separation.
-
Solution: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. Ensure the column is well-insulated.
-
-
Incorrect Distillation Rate: Distilling too quickly does not allow for proper equilibrium to be established in the column.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A good rate is typically 1-2 drops per second of distillate.
-
-
Fluctuating Vacuum: An unstable vacuum will cause the boiling points to fluctuate, leading to poor separation.
-
Solution: Ensure all joints are properly sealed and use a reliable vacuum pump with a manometer to monitor the pressure.
-
Physical Properties for Distillation:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| This compound | 107.15 | 85-88 (at 17 mmHg)[2] | 0.946 |
| Cyclohexanone | 98.15 | 155.6 (at 760 mmHg)[1] | 0.948[1] |
Issue 2: Persistent Cyclohexanone Contamination After Extraction
Symptoms:
-
NMR or GC-MS analysis still shows significant cyclohexanone peaks after performing a liquid-liquid extraction.
Root Cause and Solution:
-
Ineffective Bisulfite Extraction: The formation of the bisulfite adduct with cyclohexanone is reversible and may not have gone to completion.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable when you have a significant amount of crude product and the contamination with cyclohexanone is moderate.
Workflow Diagram:
Caption: Fractional Vacuum Distillation Workflow.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Use a vacuum adapter and a receiving flask. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of 15-20 mmHg is a good starting point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect a forerun of any low-boiling impurities. Carefully monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of this compound (approximately 85-88°C at 17 mmHg).[2]
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm their purity.
-
Combine Fractions: Combine the pure fractions.
Protocol 2: Purification by Sodium Bisulfite Extraction
This method is highly effective for selectively removing cyclohexanone.
Workflow Diagram:
Caption: Sodium Bisulfite Extraction Workflow.
Step-by-Step Methodology:
-
Dissolve Crude Product: Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Shake: Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release any pressure.
-
Separate Layers: Allow the layers to separate. The aqueous layer (bottom layer if using dichloromethane, top if using diethyl ether) contains the cyclohexanone as its bisulfite adduct. Drain and discard the aqueous layer.
-
Repeat: Repeat the extraction with fresh sodium bisulfite solution if the contamination is high.
-
Wash: Wash the organic layer with water and then with brine to remove any residual water-soluble impurities.
-
Dry and Evaporate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: Purification by Column Chromatography
This is a versatile method for achieving high purity, especially for smaller scale reactions.
Workflow Diagram:
Caption: Column Chromatography Workflow.
Step-by-Step Methodology:
-
Select Eluent System: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. You are looking for a system that gives good separation between the spots for cyclohexanone and this compound.
-
Pack the Column: Pack a chromatography column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elute: Elute the column with the chosen solvent system, collecting fractions.
-
Monitor Fractions: Monitor the fractions by TLC to determine which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing.
- Zimmerman, H. E., & Givens, R. S. (1978). Preparation and photochemistry of cyclohexene-1-carbonitriles. The Journal of Organic Chemistry, 43(14), 2841–2849.
- SIELC Technologies. (n.d.). Separation of 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- on Newcrom R1 HPLC column.
- Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Scientific Research Publishing.
- LookChem. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
- ChemSynthesis. (2025). 1-cyclohexene-1-carbonitrile.
- ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.
- ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
Sources
Technical Support Center: Cyclohexene-1-carbonitrile NMR Analysis
<
Welcome to the technical support center for the NMR analysis of Cyclohexene-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during the NMR analysis of this versatile synthetic intermediate. This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the NMR analysis of this compound, providing quick and actionable answers.
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts for this compound can vary slightly based on the solvent and concentration used. However, typical values in deuterated chloroform (CDCl₃) are summarized below.[1] The olefinic protons appear most downfield due to the deshielding effect of the double bond, while the nitrile carbon is also significantly deshielded.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Olefinic Protons (CH =CH ) | 5.6 - 5.8 | 125 - 128 | Complex multiplets are common due to coupling. |
| Methine Proton (CH -CN) | ~2.8 | ~30 | Position can be sensitive to solvent effects. |
| Allylic Protons | 2.1 - 2.4 | ~25 | Often appear as complex multiplets. |
| Aliphatic Protons | 1.8 - 2.1 | ~20, ~24 | Signals may overlap with allylic protons. |
| Nitrile Carbon (C N) | N/A | ~122 | Typically a sharp singlet in proton-decoupled spectra. |
| Olefinic Carbons (C =C ) | N/A | 125 - 128 | May be close in chemical shift. |
| Methine Carbon (C H-CN) | N/A | ~30 | |
| Allylic Carbons | N/A | ~25 | |
| Aliphatic Carbons | N/A | ~20, ~24 |
Data compiled from various spectroscopic sources.[1][2][3][4]
Q2: My ¹H NMR spectrum shows broad, poorly resolved peaks. What are the likely causes?
A2: Broad peaks in an NMR spectrum can stem from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample may be suboptimal. Re-shimming the spectrometer is the first step.[5]
-
Sample Concentration: A solution that is too concentrated can lead to increased viscosity, which in turn causes line broadening.[6] Diluting the sample may improve resolution.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant peak broadening.[6][7] Degassing the sample can help remove dissolved oxygen.[6]
-
Insoluble Material: The sample must be completely dissolved and free of any solid particles.[7][8] Filtering the sample into the NMR tube is crucial.[8][9]
Q3: I see unexpected signals in my spectrum. What could they be?
A3: Unexpected signals usually indicate the presence of impurities. Common sources include:
-
Residual Solvents: Solvents from the reaction or purification steps (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely.[10]
-
Starting Materials: Unreacted starting materials from the synthesis, such as acrylonitrile or 1,3-butadiene if using a Diels-Alder approach, may be present.[11] If synthesized via dehydration of an alcohol, residual cyclohexanol could be a contaminant.[12][13][14][15][16]
-
Byproducts: Side reactions can lead to byproducts. For instance, in a Diels-Alder synthesis, polymerization of the starting materials can occur.[11] In dehydration reactions, dicyclohexyl ether is a possible byproduct.[15]
-
Water: NMR solvents can absorb moisture from the atmosphere.[10]
Q4: The integration of my olefinic protons is incorrect. Why might this be?
A4: Inaccurate integration can be caused by:
-
Peak Overlap: If the olefinic proton signals are not well-resolved from other peaks, it can be difficult to obtain an accurate integration.[10]
-
Short Relaxation Delay: If the time between pulses (the relaxation delay) is too short, protons that relax slowly may not fully return to equilibrium, leading to lower signal intensity and inaccurate integration. Increasing the relaxation delay (d1) can often resolve this.
-
Baseline Distortion: A non-flat baseline can introduce errors in the integration. Careful phasing and baseline correction are necessary.
Q5: How can I definitively assign the CH, CH₂, and CH₃ groups in my ¹³C NMR spectrum?
A5: A DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiment is the ideal method for this.[17][18][19] A DEPT experiment is typically run in three stages:
-
Standard Broadband-Decoupled ¹³C Spectrum: Shows all carbon signals.
-
DEPT-90: Only shows signals from CH (methine) carbons.
-
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.
By comparing these spectra, you can unambiguously assign each carbon type.
Section 2: Systematic Troubleshooting Workflows
This section provides step-by-step guides for addressing more complex issues during your NMR analysis.
Troubleshooting Poor Spectral Quality (Low Resolution & Signal-to-Noise)
If your spectrum suffers from broad peaks and a low signal-to-noise ratio, follow this systematic approach.
Step 1: Verify Sample Preparation Proper sample preparation is critical for high-quality NMR spectra.[6][7][8][9]
-
Concentration Check: For ¹H NMR, aim for a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[6][7] For ¹³C NMR, a higher concentration (20-50 mg) is often necessary due to the lower natural abundance of the ¹³C isotope.[7]
-
Complete Dissolution: Ensure your sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[6]
-
Filtration: Always filter your sample into a clean NMR tube through a pipette with a small cotton or glass wool plug to remove any particulate matter.[8][9]
Step 2: Address Spectrometer-Related Issues
-
Shimming: Perform a careful manual shim of your sample or use the instrument's automated shimming routines. A well-shimmed sample is essential for sharp peaks.[5]
-
Locking: Ensure the spectrometer is properly locked onto the deuterium signal of the solvent. An unstable lock can lead to signal drift and broadening.[5]
Step 3: Optimize Acquisition Parameters
-
Number of Scans: To improve the signal-to-noise ratio, increase the number of scans.[20] The signal-to-noise ratio increases with the square root of the number of scans.
-
Acquisition Time: Ensure the acquisition time is long enough to allow the FID (Free Induction Decay) to decay fully. A truncated FID will result in distorted peak shapes.[5]
Step 4: Consider Sample-Specific Problems
-
Paramagnetism: If you suspect paramagnetic impurities, try preparing a fresh sample, ensuring all glassware is scrupulously clean. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it before capping the tube can also help.[6]
Caption: Workflow for addressing poor NMR spectral quality.
Investigating Unexpected Signals
When your spectrum contains signals that do not correspond to your target molecule, a systematic investigation is required.
Step 1: Identify Common Contaminants
-
Solvent Signals: Compare the chemical shifts of the unknown peaks to a table of common NMR solvent impurities.
-
Water: A broad singlet around 1.5-1.6 ppm in CDCl₃ often indicates the presence of water.
-
Grease: Signals from vacuum grease can appear as broad humps in the aliphatic region.
Step 2: Correlate with Synthetic Route
-
Starting Materials: Obtain NMR spectra of your starting materials and compare them to your product spectrum.
-
Byproducts: Consider plausible side reactions in your synthesis. For example, if your synthesis involves a dehydration reaction, look for signals that could correspond to an ether byproduct.[15]
Step 3: Use a Different Solvent
-
Solvent-Induced Shifts: Recording the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can cause the chemical shifts of your compound and any impurities to change differently, which can help to resolve overlapping signals.[10][21]
Step 4: The D₂O Shake
-
Identifying Exchangeable Protons: If you suspect a peak corresponds to an alcohol (e.g., from unreacted starting material), you can confirm this with a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons on heteroatoms (like -OH) will exchange with deuterium, causing their corresponding signal to disappear or significantly diminish.[10]
Caption: Decision tree for identifying unknown signals in an NMR spectrum.
References
- Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts.
- ¹³C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpret
- NMR Sample Preparation.University of California, Riverside.
- NMR Sample Prepar
- 4-CYANO-1-CYCLOHEXENE(100-45-8) ¹H NMR spectrum.ChemicalBook.
- NMR Sample Preparation: The Complete Guide.
- Troubleshooting ¹H NMR Spectroscopy.University of Rochester, Department of Chemistry.
- NMR Sample Preparation.
- Sample Preparation.
- 3-Cyclohexene-1-carbonitrile - Optional[¹H NMR] - Chemical Shifts.SpectraBase.
- Spectroscopic Profile of 3-Cyclohexene-1-carbonitrile: A Technical Guide.Benchchem.
- ¹³C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS.
- 3-Cyclohexene-1-carbonitrile.
- Synthesis of Cyclohexene The Dehydration of Cyclohexanol.University of California, Irvine.
- An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile.Benchchem.
- Solvent effects on the ¹H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones.
- Synthesis of Cyclohexene via Dehydr
- ¹³C NMR Chemical Shifts.University of Wisconsin-Madison, Department of Chemistry.
- Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies.
- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.ACS Sustainable Chemistry & Engineering.
- Common problems and artifacts encountered in solution-state NMR experiments.Wiley Online Library.
- ¹⁷O NMR Spectra of α,β-Unsatur
- Synthesis of Cyclohexene The Dehydration of Cyclohexanol.University of Massachusetts.
- ¹H NMR showing less peaks than expected?Reddit.
- Preparation of Cyclohexene
- DEPT ¹³C NMR Spectroscopy.OpenStax.
- How to reduce noisey NMR signal?Reddit.
- Nuclear Magnetic Resonance.
- ¹³C NMR Chemical Shifts.
- ¹³C NMR Spectroscopy.
- DEPT Carbon NMR Spectroscopy.YouTube.
- Synthesis of Cyclohexene via Dehydration of Cyclohexanol Discussion Part 1.Writing in Biology.
- STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-CYANO-1-CYCLOHEXENE(100-45-8) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. organomation.com [organomation.com]
- 8. sites.bu.edu [sites.bu.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. scribd.com [scribd.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Synthesis of Cyclohexene via Dehydration of Cyclohexanol Discussion Part 1 | Writing in Biology [bcrc.bio.umass.edu]
- 17. LON-CAPA OCHem [s10.lite.msu.edu]
- 18. che.hw.ac.uk [che.hw.ac.uk]
- 19. m.youtube.com [m.youtube.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Cyclohexene-1-carbonitrile
Welcome to the technical support center for Cyclohexene-1-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of its degradation pathways. This resource is built on a foundation of scientific literature and practical laboratory experience to ensure you can anticipate challenges, interpret results accurately, and maintain the integrity of your experiments.
Understanding the Stability and Reactivity of this compound
This compound and its isomer, 3-cyclohexene-1-carbonitrile, are bifunctional molecules containing a reactive cyclohexene ring and a nitrile group.[1] This dual functionality makes them valuable synthetic intermediates but also susceptible to degradation under various conditions.[2] Understanding these degradation pathways is crucial for controlling reaction outcomes, ensuring product purity, and conducting stability studies.
The primary sites of reactivity are the carbon-carbon double bond and the nitrile (cyano) group. The double bond can undergo addition reactions like oxidation, while the nitrile group is susceptible to hydrolysis and reduction.[1] The specific degradation pathway that predominates will depend on the experimental conditions, including pH, temperature, and the presence of oxidizing or reducing agents.
Below is a diagram illustrating the main degradation pathways.
Caption: Major degradation pathways of this compound.
Troubleshooting Guide for Degradation Studies
This section addresses common problems encountered during the study of this compound degradation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction/Degradation | 1. Insufficient Reagent Concentration: The concentration of acid, base, or oxidizing agent may be too low. 2. Low Reaction Temperature: The activation energy for the degradation pathway is not being met. 3. Poor Solubility: this compound is not miscible with water, which can be an issue in aqueous hydrolysis reactions.[3][4][5] | 1. Increase Reagent Concentration: Gradually increase the concentration of the degrading agent while monitoring the reaction. For acid hydrolysis, 1.5 to 4 equivalents of a strong acid like sulfuric acid are often used.[6] 2. Increase Temperature: Carefully increase the reaction temperature. For hydrolysis, temperatures between 80°C and 120°C may be necessary.[6] 3. Use a Co-solvent: Introduce a water-miscible organic solvent (e.g., THF, ethanol) to improve solubility and facilitate the reaction. |
| Formation of Multiple Unexpected Products | 1. Competing Reaction Pathways: The reaction conditions may be promoting multiple degradation pathways simultaneously (e.g., both hydrolysis and oxidation). 2. Isomerization: The double bond in 3-cyclohexene-1-carbonitrile might migrate under certain conditions. 3. Polymerization: The alkene functionality can polymerize, especially at higher temperatures or in the presence of radical initiators. | 1. Optimize Reaction Conditions: Adjust pH, temperature, and reagent choice to favor a single pathway. For example, to favor hydrolysis, exclude strong oxidants. 2. Use Milder Conditions: Employ lower temperatures and less harsh reagents to minimize side reactions. 3. Incorporate an Inhibitor: If polymerization is suspected, add a radical inhibitor like hydroquinone.[1] |
| Difficulty in Product Identification | 1. Lack of Reference Standards: Authentic standards for expected degradation products may not be commercially available. 2. Co-elution in Chromatography: Multiple products may have similar retention times. 3. Complex Fragmentation in Mass Spectrometry (MS): The degradation products may yield ambiguous mass spectra. | 1. Synthesize Standards: If possible, synthesize small quantities of expected products (e.g., cyclohexene-1-carboxylic acid) for use as reference standards.[7] 2. Optimize Analytical Method: Adjust the chromatographic method (e.g., temperature gradient in GC, mobile phase composition in HPLC) to improve separation.[8] 3. Use High-Resolution MS and NMR: Employ high-resolution mass spectrometry (HRMS) for accurate mass determination and NMR spectroscopy for definitive structural elucidation. |
| Inconsistent Analytical Results | 1. Sample Instability: The degradation products themselves might be unstable under the analytical conditions. 2. Volatility of Products: Some degradation products may be volatile, leading to losses during sample preparation. 3. Adsorption onto Surfaces: The nitrile or other functional groups can adsorb to active sites in the GC inlet or column. | 1. Derivatization: Convert products to more stable derivatives before analysis (e.g., silylation for GC-MS). 2. Careful Sample Handling: Keep samples cooled and capped. Minimize the time between sample preparation and analysis. 3. Use a Deactivated GC System: Employ a deactivated inlet liner and a suitable GC column to minimize active sites. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound under acidic and basic conditions?
Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the nitrile group.[1][9] The reaction proceeds in two stages: first to the corresponding amide (cyclohexene-1-carboxamide), and then to the carboxylic acid (cyclohexene-1-carboxylic acid).[9] Vigorous conditions (high temperature, high concentration of acid or base) will typically drive the reaction to the carboxylic acid.[9]
-
Acidic Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more susceptible to nucleophilic attack by water.[9]
-
Basic Hydrolysis: The reaction starts with the direct attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[9]
Q2: How can I selectively stop the hydrolysis at the amide stage?
Achieving selectivity for the amide can be challenging. Generally, milder reaction conditions are required. For basic hydrolysis, using a lower temperature and a less concentrated base can sometimes allow for the isolation of the amide before it hydrolyzes further.[9] Careful monitoring of the reaction progress using techniques like TLC or HPLC is essential to stop the reaction at the optimal time.
Q3: What are the expected products of oxidation?
The carbon-carbon double bond in the cyclohexene ring is susceptible to oxidation. The products will depend on the oxidizing agent used.
-
Epoxidation: Using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) will likely yield epoxycyclohexanecarbonitrile.
-
Allylic Oxidation: Oxidation with certain catalysts may lead to the formation of α,β-unsaturated ketones or alcohols, such as 2-cyclohexen-1-one.[10]
-
Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate under harsh conditions can cleave the double bond, leading to the formation of dicarboxylic acids.
Q4: What are the best analytical techniques to monitor the degradation of this compound?
A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying volatile degradation products. The mass spectrum of the parent compound shows a molecular ion peak at m/z 107.[1] A key fragmentation pathway is a retro-Diels-Alder reaction, which can help in identifying related structures.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing less volatile or thermally sensitive products like carboxylic acids. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water is a good starting point.[8]
-
Infrared (IR) Spectroscopy: IR can be used to monitor the disappearance of the nitrile peak (around 2240 cm⁻¹) and the appearance of amide or carboxylic acid peaks.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the definitive structural identification of unknown degradation products.[1]
Q5: Are there any specific safety precautions I should take?
Yes. This compound is classified as toxic if swallowed. Nitrile compounds can be hazardous, and some may release hydrogen cyanide under certain conditions, particularly when mixed with strong acids or bases.[12] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound to Cyclohexene-1-carboxylic acid
This protocol describes a typical procedure for the complete hydrolysis of the nitrile to a carboxylic acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Saturated Sodium Chloride (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (e.g., 5.0 g, 46.7 mmol).
-
Slowly and carefully add a mixture of concentrated sulfuric acid (e.g., 10 mL) and water (e.g., 20 mL) to the flask while cooling in an ice bath.
-
Once the addition is complete, heat the mixture to reflux (approximately 105-110°C) using a heating mantle.[6]
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress by periodically taking small aliquots, quenching them, and analyzing by TLC or GC-MS.
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Carefully pour the cooled mixture into a beaker containing ice (approx. 100 g).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization or distillation.
Protocol 2: GC-MS Analysis of Degradation Products
This protocol provides a general starting point for analyzing the reaction mixture from a degradation study.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 or equivalent, equipped with a mass selective detector (MSD).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-400.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of ethyl acetate or dichloromethane). If necessary, perform a liquid-liquid extraction to isolate the organic components.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Acquisition: Acquire the data using the conditions specified above.
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectra of the peaks with a library (e.g., NIST) for tentative identification.[13]
-
Confirm the identity of known compounds by comparing retention times and mass spectra with authentic standards, if available.
-
Caption: Experimental workflow for GC-MS analysis of degradation products.
References
- Separation of 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies.
- EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents.
- CAS No : 1855-63-6 | Product Name : this compound - Pharmaffiliates.
- CAS No : 100-45-8| Chemical Name : 3-Cyclohexene-1-carbonitrile - Pharmaffiliates.
- 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem - NIH.
- Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2 | ACS Catalysis - ACS Publications.
- 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem.
- Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate.
- (PDF) Microbial Degradation of Cyanidesand Nitriles - ResearchGate.
- Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups - OUCI.
- Degradation Behaviors and Mechanism of Nitrile Butadiene Rubber Caused by Insulating Medium C5F10O - MDPI.
- Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds - University of Babylon Private CDN.
- New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses - Scirp.org.
- Degradation of Nitriles by Mixed Biofilms of Nitrile-Hydrolyzing Bacteria in Submerged Packed-Bed Reactor - PMC - NIH.
- Impact of Nitriles on Bacterial Communities - Frontiers.
- Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC - NIH.
- Acrylonitrile - Wikipedia.
- Hydrolysis of Nitriles - Organic Chemistry Tutor.
- 1-cyclohexene-1-carbonitrile - 1855-63-6, C7H9N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
- Organic Chemistry – Specific Name Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 1-Cyclohexene-1-carbonitrile, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound CAS#: 1855-63-6 [m.chemicalbook.com]
- 6. EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative - Google Patents [patents.google.com]
- 7. This compound = 97.0 1855-63-6 [sigmaaldrich.com]
- 8. Separation of 1-Cyclohexene-1-acetonitrile, 2,6,6-trimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Influence of Reaction Conditions on the Catalytic Oxidation of Cyclohexene with Molecular Oxygen Using a Series of Keggin-Type Polyoxometalate – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: One-Pot Synthesis of Cyclohexanecarbonitrile from Cyclohexanone
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting, FAQs, and expert protocols for the one-pot synthesis of cyclohexanecarbonitrile from cyclohexanone. As a key intermediate in the pharmaceutical and chemical industries, optimizing this synthesis is crucial for efficiency and yield.[1][2] This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this transformation.
Overview of the Synthesis
The conversion of a ketone to a nitrile is a fundamental transformation in organic chemistry. One-pot methodologies are particularly valuable as they minimize intermediate isolation steps, thereby reducing solvent waste, saving time, and often increasing overall yield.[3]
A common and effective strategy for converting cyclohexanone to cyclohexanecarbonitrile involves the in-situ formation and subsequent reaction of a tosylhydrazone intermediate. This method leverages readily available reagents to provide a reliable pathway to the desired nitrile.[4]
General Workflow
The process can be visualized as a streamlined sequence occurring within a single reaction vessel, followed by extraction and purification.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of Cyclohexene-1-carbonitrile and Acrylonitrile
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of the reactivity of two key α,β-unsaturated nitriles: cyclohexene-1-carbonitrile and its acyclic counterpart, acrylonitrile. By examining their structural and electronic differences, we can elucidate their behavior in common organic transformations and provide a framework for their strategic deployment in complex molecule synthesis.
Structural and Electronic Overview
The reactivity of these two molecules is fundamentally dictated by the interplay of their electronic nature and steric profile.
Acrylonitrile (CH₂=CHCN) is a planar molecule with a vinyl group directly attached to a nitrile.[1] The potent electron-withdrawing nature of the cyano group polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[2] This electronic feature is the primary driver of its reactivity.
This compound (C₇H₉N) , itself a product of the Diels-Alder reaction between 1,3-butadiene and acrylonitrile, incorporates the same α,β-unsaturated nitrile functionality within a cyclohexene ring. While the electronic activation by the nitrile group is similar, the presence of the six-membered ring introduces significant steric bulk around the double bond, which can modulate its accessibility to incoming reagents.
| Property | Acrylonitrile | This compound | Reference |
| Molar Mass | 53.06 g/mol | 107.15 g/mol | [1] |
| Structure | Planar, acyclic | Non-planar, cyclic | |
| Key Reactive Sites | β-carbon of the alkene, nitrile carbon | β-carbon of the alkene, nitrile carbon | [2] |
Comparative Reactivity in Key Transformations
The structural and electronic disparities between this compound and acrylonitrile manifest in their relative reactivities in fundamental organic reactions.
Michael Addition: A Tale of Two Acceptors
The Michael addition, or conjugate addition, is a hallmark reaction for α,β-unsaturated systems.[3] Both acrylonitrile and this compound serve as Michael acceptors, reacting with a wide range of nucleophiles.[4]
Acrylonitrile is a classic and highly reactive Michael acceptor. Its planar structure and lack of steric encumbrance allow for facile approach of nucleophiles to the electrophilic β-carbon.[3]
This compound , conversely, is expected to exhibit attenuated reactivity in Michael additions. The cyclohexene ring, with its axial and equatorial hydrogens, presents a more sterically hindered environment around the double bond compared to the exposed vinyl group of acrylonitrile. This steric hindrance can raise the activation energy for the approach of a nucleophile, thereby slowing the reaction rate.[5] While direct kinetic comparisons are scarce in the literature, studies on analogous cyclic enones, such as cyclohexenone, have shown them to be slightly less reactive than their acyclic counterparts.[6][7]
Experimental Protocol: Competitive Michael Addition
To empirically quantify the relative reactivity of these two Michael acceptors, a competitive reaction can be performed. This protocol is designed to provide a clear, quantitative comparison of their reaction rates with a common nucleophile.
Objective: To determine the relative rate of Michael addition of a thiol nucleophile to an equimolar mixture of acrylonitrile and this compound.
Materials:
-
Acrylonitrile
-
This compound
-
Thiophenol (or other suitable thiol nucleophile)
-
Triethylamine (catalyst)
-
Dichloromethane (solvent)
-
Internal standard (e.g., dodecane)
-
NMR tubes
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution in dichloromethane containing known equimolar concentrations of acrylonitrile, this compound, and an internal standard.
-
In a separate vial, prepare a solution of thiophenol in dichloromethane.
-
Combine the alkene/internal standard solution and the thiophenol solution in a reaction vessel at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding a catalytic amount of triethylamine.
-
At timed intervals, withdraw aliquots from the reaction mixture and quench them by adding a dilute acid solution (e.g., 1 M HCl).
-
Extract the organic components with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and prepare the samples for analysis.
Analysis:
The relative consumption of acrylonitrile and this compound over time can be monitored by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
-
GC Analysis: The disappearance of the starting materials and the appearance of the corresponding Michael adducts can be quantified by integrating the peak areas relative to the internal standard.[9][10]
-
NMR Analysis: 1H NMR spectroscopy can be used to monitor the reaction in real-time by following the disappearance of characteristic signals of the starting alkenes and the appearance of new signals for the products.[11][12][13][14]
Expected Outcome:
It is anticipated that acrylonitrile will be consumed at a significantly faster rate than this compound, reflecting its lower steric hindrance and greater accessibility of the β-carbon to the nucleophile. The ratio of the rate constants can be determined by analyzing the relative conversion of the two substrates at various time points.
Diels-Alder Reaction: A Comparison of Dienophilic Activity
The Diels-Alder reaction is a powerful [4+2] cycloaddition for the formation of six-membered rings.[15] Acrylonitrile is a well-established dienophile in this reaction, owing to its electron-deficient double bond.[16]
Acrylonitrile readily participates in Diels-Alder reactions with a variety of dienes.[17] The presence of the electron-withdrawing nitrile group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[18]
This compound is itself a Diels-Alder adduct. While it still possesses an electron-deficient double bond, its utility as a dienophile in subsequent Diels-Alder reactions is expected to be limited. The steric bulk of the cyclohexene ring would likely disfavor the formation of the compact transition state required for the cycloaddition. Furthermore, the resulting bicyclic product would be sterically congested and potentially strained. While not impossible, such reactions would likely require more forcing conditions (higher temperatures and pressures) compared to reactions with acrylonitrile.
Causality Behind Experimental Choices and Self-Validating Systems
The proposed competitive reaction protocol is designed as a self-validating system. By running the two substrates in the same reaction vessel, any variations in temperature, concentration, or catalyst activity will affect both reactants equally, ensuring that the observed differences in reactivity are solely due to the intrinsic properties of the molecules themselves. The use of an internal standard in the GC or NMR analysis provides a robust method for accurate quantification, minimizing errors from sample preparation and injection.
Visualization of Reactivity Concepts
Steric Hindrance in Michael Addition
Caption: Steric hindrance comparison in Michael addition.
Experimental Workflow for Competitive Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Gas chromatography - Wikipedia [en.wikipedia.org]
- 9. teledynelabs.com [teledynelabs.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Magritek [magritek.com]
- 13. selectscience.net [selectscience.net]
- 14. pharmtech.com [pharmtech.com]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide: Correlating Experimental and Computational Data for 1-Cyclohexene-1-carbonitrile
For researchers and professionals in drug development and chemical synthesis, the unambiguous characterization of molecular structures is paramount. 1-Cyclohexene-1-carbonitrile (CAS No. 1855-63-6), a versatile building block in organic synthesis, serves as an excellent case study for integrating experimental data with computational modeling.[1][2][3] This guide provides an in-depth comparison of experimental spectroscopic and physical data with theoretical values derived from computational chemistry, offering insights into the strengths and synergies of this dual approach.
It is critical to distinguish 1-Cyclohexene-1-carbonitrile from its isomer, 3-Cyclohexene-1-carbonitrile (CAS No. 100-45-8).[4][5] The position of the double bond significantly influences the molecule's spectroscopic signature and reactivity. This guide will focus exclusively on the more thermodynamically stable 1-isomer.
Part 1: The Experimental Benchmark: Physical and Spectroscopic Properties
The foundation of any molecular investigation lies in robust experimental data. The physical and spectroscopic properties of 1-Cyclohexene-1-carbonitrile have been well-characterized, providing a reliable benchmark for computational models.
Physical Properties
The macroscopic properties of a compound, such as its boiling point and density, are dictated by its molecular structure and intermolecular forces. These values are crucial for practical applications in synthesis and purification.
| Property | Experimental Value | Source(s) |
| Molecular Formula | C₇H₉N | [6][7] |
| Molecular Weight | 107.15 g/mol | [6][7] |
| Boiling Point | 85-88 °C at 17 mmHg | [7][8] |
| Density | 0.946 - 0.947 g/mL at 20 °C | [2][7][8] |
| Refractive Index (n20/D) | 1.482 | [2][7][8] |
| Solubility | Not miscible in water | [2][9] |
Spectroscopic Data
Spectroscopy provides a window into the molecular level, offering detailed information about the connectivity and chemical environment of atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying functional groups. For 1-Cyclohexene-1-carbonitrile, the key diagnostic peaks are the stretching vibrations of the nitrile (C≡N) and the alkene (C=C) groups.[6]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Nitrile (C≡N) Stretch | ~2225 cm⁻¹ (Strong) |
| Alkene (C=C) Stretch | ~1640 cm⁻¹ (Medium) |
| C-H (sp²) Stretch | ~3030 cm⁻¹ (Medium) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed map of the carbon and proton framework. While a complete, explicitly assigned public spectrum for the 1-isomer is sparse, the expected chemical shifts can be inferred from its structure and comparison with related compounds.
¹³C NMR Data: The carbon spectrum is expected to show seven distinct signals. Key resonances include the nitrile carbon, the two sp² carbons of the double bond, and the four sp³ carbons of the ring.[6]
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C≡N | ~118-120 |
| =C-CN | ~110-115 |
| =CH | ~140-145 |
| Allylic CH₂ | ~25-30 |
| Other CH₂ | ~20-25 |
¹H NMR Data: The proton spectrum is characterized by the downfield signal of the vinylic proton and the complex multiplets of the four sets of methylene protons.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic (=CH) | ~6.7-7.0 | Multiplet (t) |
| Allylic (C=C-CH₂) | ~2.1-2.3 | Multiplet |
| Other CH₂ | ~1.6-1.8 | Multiplet |
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) provides the molecular weight and characteristic fragmentation patterns.[6]
| m/z | Interpretation |
| 107 | Molecular Ion [M]⁺ |
| 106 | [M-H]⁺ |
| 79 | [M-C₂H₄]⁺ (Retro-Diels-Alder-type fragmentation) |
| 54 | Butadiene radical cation from fragmentation |
Experimental Protocol: Acquiring NMR Spectra
Trustworthy data acquisition is non-negotiable. The following is a self-validating protocol for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-Cyclohexene-1-carbonitrile and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.[4]
-
Causality: The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window. TMS is the universally accepted standard for ¹H and ¹³C NMR.
-
-
Instrumentation and Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion and resolution.[4]
-
Before acquiring data for the sample, "lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to achieve maximum homogeneity.
-
Causality: Locking ensures the stability of the magnetic field over time, preventing signal drift. Shimming corrects for minor inhomogeneities in the magnetic field, resulting in sharp, symmetrical peaks, which is critical for accurate integration and multiplicity analysis.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons (like the nitrile and the C=C carbon attached to it) due to their longer relaxation times.
-
Causality: Proton decoupling in ¹³C NMR removes the complex splitting caused by attached protons, making the spectrum easier to interpret and improving the signal-to-noise ratio.
-
Part 2: The Computational Approach: Predicting Molecular Properties
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool that complements experimental work. It allows us to calculate molecular properties from first principles, providing insights that can be difficult to obtain experimentally.[10]
The typical workflow involves geometry optimization followed by property calculations on the optimized structure. A common and reliable level of theory for this type of molecule is B3LYP with a 6-31G(d) basis set.[10]
Caption: A standard DFT workflow for predicting molecular properties.
Predicted Spectroscopic Data
The following tables represent typical data one would expect from a DFT calculation at the B3LYP/6-31G(d) level of theory.
Calculated Vibrational Frequencies (IR): DFT calculations predict vibrational frequencies that are systematically higher than experimental values due to the harmonic oscillator approximation. They are often scaled by an empirical factor (~0.96-0.98 for B3LYP) for better agreement.
| Functional Group | Calculated Frequency (cm⁻¹, Unscaled) |
| Nitrile (C≡N) Stretch | ~2310 cm⁻¹ |
| Alkene (C=C) Stretch | ~1695 cm⁻¹ |
| C-H (sp²) Stretch | ~3120 cm⁻¹ |
Calculated NMR Chemical Shifts: NMR chemical shifts are calculated by first computing the absolute magnetic shielding tensors (using methods like GIAO) and then referencing them to the calculated shielding of a standard (TMS).[10]
| Atom | Calculated Chemical Shift (δ, ppm) |
| ¹³C | |
| C≡N | ~119 |
| =C-CN | ~112 |
| =CH | ~143 |
| ¹H | |
| Vinylic (=CH) | ~6.8 |
Part 3: Head-to-Head Comparison: Bridging Theory and Reality
The true power of this dual approach emerges when we directly compare the experimental and computational data. This comparison serves as a mutual validation system: experimental data grounds the theoretical models, while computational results can help assign complex experimental spectra and predict properties for yet-unsynthesized molecules.
Caption: The synergistic logic of comparing experimental and computational data.
Comparative Analysis Summary
| Parameter | Experimental Data | Computational Prediction | Analysis of Agreement |
| IR: C≡N Stretch (cm⁻¹) | ~2225 | ~2310 (unscaled) | Good. The overestimation by DFT is expected and can be corrected with a scaling factor. |
| ¹³C NMR: Vinylic CH (ppm) | ~140-145 | ~143 | Excellent. Modern DFT methods are highly accurate for predicting ¹³C chemical shifts. |
| ¹H NMR: Vinylic CH (ppm) | ~6.7-7.0 | ~6.8 | Very Good. ¹H shifts are more sensitive to solvent and conformational effects, but DFT provides a strong starting point for assignment. |
| Molecular Weight | 107.15 | 107.15 | Perfect match, as it is based on the same atomic composition. |
Expert Insights on Discrepancies:
-
Why are computational IR frequencies higher? The calculations are performed on a single, isolated molecule at 0 Kelvin in a harmonic potential well. Real molecules exist in a condensed phase, experience intermolecular interactions, and have anharmonic vibrations, all of which lower the observed frequency. The use of empirical scaling factors is a standard and effective way to account for these systematic errors.
-
Why might NMR shifts differ slightly? Experimental chemical shifts are influenced by the solvent, temperature, and concentration. While computational models can include solvent effects (e.g., using the CPCM model), they often model an idealized state. For flexible molecules like cyclohexene, the experimental spectrum is an average over multiple conformations, whereas the calculation is often based on the single lowest-energy conformer. Despite this, the mean absolute error for well-calibrated DFT calculations can be less than 0.2 ppm for ¹H and 2 ppm for ¹³C, which is often sufficient for structural elucidation.[11]
Conclusion
For a molecule like 1-Cyclohexene-1-carbonitrile, both experimental and computational methods provide invaluable, complementary information. Experimental data offers the definitive "ground truth" of the molecule's behavior in the real world. Computational data provides a theoretical framework for understanding why the molecule behaves that way, aids in the interpretation of complex spectra, and allows for the prediction of properties. By leveraging the synergy between these two approaches, researchers can characterize molecules with a much higher degree of confidence, accelerating the pace of discovery in drug development and chemical synthesis.
References
- PubChem. Cyclohexenecarbonitrile.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Link]
- ChemSynthesis. 1-cyclohexene-1-carbonitrile. [Link]
- Doc Brown's Chemistry. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis. [Link]
- Zhang, Y. et al. (2021). Chapter 2 Fragmentation and Interpretation of Spectra. In Mass Spectrometry. IntechOpen.
- Zhang, Y. et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
- MR Resources. (2024). Application of DFT Calculations in NMR Spectroscopy. YouTube. [Link]
- NIST. Cyclohexanecarbonitrile. NIST WebBook. [Link]
- Stenutz. cyclohexene-1-carbonitrile. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. This compound CAS#: 1855-63-6 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-CYANO-1-CYCLOHEXENE(100-45-8) 1H NMR [m.chemicalbook.com]
- 6. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. guidechem.com [guidechem.com]
- 9. 1-Cyclohexene-1-carbonitrile, 98% | Fisher Scientific [fishersci.ca]
- 10. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthetic Routes of Cyclohexene-1-carbonitrile
Introduction
Cyclohexene-1-carbonitrile is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a reactive alkene within a cyclohexene ring and a polar nitrile group, allows for diverse chemical transformations, making it a key building block in medicinal chemistry and materials science. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Diels-Alder Reaction
The [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene and acrylonitrile is a highly efficient and atom-economical method for the synthesis of 3-Cyclohexene-1-carbonitrile (an isomer of the target molecule, which can be subsequently isomerized or used as a precursor). This reaction forms the cyclohexene ring and incorporates the carbonitrile functionality in a single step.[1]
Reaction Mechanism
The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[1][2] The 4 π-electrons of the conjugated diene (1,3-butadiene) and the 2 π-electrons of the dienophile (acrylonitrile) interact to form a six-membered ring. The electron-withdrawing nature of the nitrile group in acrylonitrile makes it a good dienophile for this reaction.[2]
Caption: Diels-Alder reaction mechanism.
Experimental Protocol: Diels-Alder Cycloaddition
Reactants:
-
1,3-Butadiene
-
Acrylonitrile
-
Hydroquinone (inhibitor)
-
Benzene (solvent)
Procedure:
-
In a high-pressure reaction vessel, dissolve a small amount of hydroquinone in benzene.
-
Add acrylonitrile to the vessel.
-
Cool the vessel to -10°C and add liquefied 1,3-butadiene.
-
Seal the reaction vessel and heat to 150°C for 4 hours.
-
After cooling to room temperature, carefully vent any unreacted butadiene.
-
Transfer the reaction mixture to a distillation apparatus.
-
Remove the solvent and any unreacted acrylonitrile by distillation at atmospheric pressure.
-
The crude 3-Cyclohexene-1-carbonitrile is then purified by vacuum distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High Atom Economy: All atoms of the reactants are incorporated into the product.[1] | High Pressure/Temperature: Requires specialized equipment for handling gaseous reactants and elevated pressures/temperatures. |
| Single Step: Forms the ring and introduces the nitrile group simultaneously.[1] | Safety Concerns: 1,3-Butadiene is a flammable gas, and acrylonitrile is toxic and carcinogenic. |
| Good Yields: Typically provides good to excellent yields of the desired product. | Isomer Formation: The primary product is 3-Cyclohexene-1-carbonitrile, which may require a subsequent isomerization step to obtain the target 1-Cyclohexene-1-carbonitrile. |
| Stereospecificity: The stereochemistry of the dienophile is retained in the product.[2] | Limited Scope: The choice of diene and dienophile can be limited by their reactivity and stability under the reaction conditions. |
Route 2: Dehydration of Cyclohexanone Cyanohydrin
This route involves a two-step process starting from the readily available cyclohexanone. The first step is the formation of cyclohexanone cyanohydrin, followed by its dehydration to yield this compound.
Reaction Mechanism
Step 1: Cyanohydrin Formation The reaction begins with the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclohexanone. This is typically catalyzed by a base, which generates the cyanide nucleophile from a source like KCN or NaCN. The resulting tetrahedral intermediate is then protonated to give the cyanohydrin.[3][4]
Step 2: Dehydration The dehydration of the cyanohydrin is an acid-catalyzed elimination reaction. The acid protonates the hydroxyl group, converting it into a good leaving group (water). A weak base then removes a proton from an adjacent carbon, leading to the formation of a double bond and the elimination of water.[5]
Caption: Mechanism of this compound synthesis via cyanohydrin dehydration.
Experimental Protocol: Dehydration of Cyclohexanone Cyanohydrin
Step 1: Synthesis of Cyclohexanone Cyanohydrin [6]
-
In a well-ventilated fume hood, dissolve sodium cyanide in water in a flask equipped with a stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of cyclohexanone in a suitable solvent (e.g., diethyl ether) to the cyanide solution with vigorous stirring.
-
After the addition is complete, continue stirring for a specified time at low temperature.
-
Carefully acidify the mixture with a strong acid (e.g., H₂SO₄) to generate HCN in situ and promote the reaction.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain crude cyclohexanone cyanohydrin.
Step 2: Dehydration of Cyclohexanone Cyanohydrin (General Procedure based on alcohol dehydration[5][7])
-
Place the crude cyclohexanone cyanohydrin in a round-bottom flask.
-
Add a dehydrating agent such as phosphorus oxychloride (POCl₃) in pyridine or concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).
-
Heat the reaction mixture under reflux for a specified period.
-
After cooling, pour the reaction mixture onto ice water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous salt and remove the solvent.
-
Purify the resulting this compound by vacuum distillation.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Readily Available Starting Material: Cyclohexanone is an inexpensive and common laboratory chemical. | Use of Highly Toxic Reagents: Involves the use of cyanide salts and the potential generation of hydrogen cyanide gas, which is extremely toxic.[3] |
| Milder Conditions (potentially): The reaction conditions for cyanohydrin formation and dehydration can be milder than the high-pressure Diels-Alder reaction. | Two-Step Process: Less atom-economical and more time-consuming compared to the single-step Diels-Alder reaction. |
| Direct Formation of the Target Isomer: This route directly yields the desired this compound isomer. | Harsh Dehydrating Agents: The use of strong acids or reagents like POCl₃ can lead to side reactions and purification challenges. |
| Well-Established Chemistry: The formation of cyanohydrins and their dehydration are well-known organic transformations.[3][5] | Steric Hindrance: The formation of the cyanohydrin can be hindered by bulky substituents on the cyclohexanone ring.[8] |
Comparative Summary
| Feature | Diels-Alder Reaction | Dehydration of Cyclohexanone Cyanohydrin |
| Starting Materials | 1,3-Butadiene, Acrylonitrile | Cyclohexanone, Cyanide source, Dehydrating agent |
| Number of Steps | 1 | 2 |
| Atom Economy | High | Moderate |
| Key Reagent Hazards | Flammable gas (butadiene), Toxic/carcinogenic (acrylonitrile) | Extremely toxic cyanide, Corrosive acids/reagents |
| Reaction Conditions | High pressure, high temperature | Milder temperature/pressure (potentially) |
| Product Isomer | 3-Cyclohexene-1-carbonitrile (initially) | This compound (directly) |
| Yield | Generally good to excellent | Variable, dependent on both steps |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the olefinic, allylic, and aliphatic protons.[9][10]
-
~5.6-5.8 ppm (m): Olefinic protons (-CH=CH-)
-
~2.8 ppm (m): Methine proton adjacent to the nitrile group (-CH-CN)
-
~1.8-2.4 ppm (m): Allylic and aliphatic protons of the cyclohexene ring
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton.[9]
-
~125-127 ppm: Olefinic carbons
-
~122 ppm: Nitrile carbon (-C≡N)
-
~30-40 ppm: Methine carbon (-CH-CN)
-
~20-35 ppm: Allylic and aliphatic carbons
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the key functional groups.[9]
-
~3030 cm⁻¹: =C-H stretch (alkene)
-
~2930 cm⁻¹: C-H stretch (alkane)
-
~2240 cm⁻¹: C≡N stretch (nitrile)
-
~1650 cm⁻¹: C=C stretch (alkene)
Conclusion
Both the Diels-Alder reaction and the dehydration of cyclohexanone cyanohydrin represent viable synthetic routes to this compound, each with its own set of advantages and challenges. The Diels-Alder approach is elegant in its atom economy and single-step nature but requires specialized equipment and handling of hazardous gaseous materials. The dehydration of cyclohexanone cyanohydrin utilizes a more accessible starting material and potentially milder conditions but involves a two-step process with the significant hazard of cyanide.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, safety protocols, and the desired isomeric purity of the final product. For large-scale industrial production, the Diels-Alder reaction might be favored for its efficiency, provided that the necessary infrastructure is in place. For laboratory-scale synthesis, the dehydration route may be more practical if the handling of cyanide can be managed safely.
References
- Diels–Alder reaction. Wikipedia. [Link]
- Nucleophilic Addition of HCN - Cyanohydrin Form
- Cyclohex-2-ene-1-carbonitrile. SpectraBase. [Link]
- Cyclohexanecarbonitrile. NIST WebBook. [Link]
- Diels-Alder Reaction-For the prepar
- Cyanohydrin. Pearson. [Link]
- Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Journal of Al-Nahrain University. [Link]
- Infrared spectrum of cyclohexene. Doc Brown's Chemistry. [Link]
- The Diels-Alder Reaction. Master Organic Chemistry. [Link]
- Give plausible explanation for the following: Cyclohexanone forms cyanohydrin in good yield but 2, 2, 6 trimethylcyclohexanone does not. Shaalaa.com. [Link]
- The Diels-Alder Cycloaddition. Chemistry LibreTexts. [Link]
- Reaction of Aldehydes and Ketones with CN Cyanohydrin Form
- Cyclohexene. NIST WebBook. [Link]
- Cyanohydrin Form
- 3-Cyclohexene-1-carbonitrile. SpectraBase. [Link]
- Synthesis of Cyclohexene The Dehydration of Cyclohexanol. University of Missouri–St. Louis. [Link]
- A kind of preparation method of cyclohexanone cyanohydrin.
- Introduction to Diels Alder reaction its mechanism and resent advantages: a review. Journal of the Indian Chemical Society. [Link]
- 1H proton nmr spectrum of cyclohexene. Doc Brown's Chemistry. [Link]
- 1-Cyano-1-hydroxycyclohexane. PubChem. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
- Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). RSC Advances. [Link]
- Synthesis of Production of Cyclohexanone Cyanohydrin. PrepChem.com. [Link]
- Preparation of Cyclohexene from Cyclohexanol. Chemistry LibreTexts. [Link]
- Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
- Experiment F: Dehydration of Cyclohexanol to Cyclohexene. uDocz. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. shaalaa.com [shaalaa.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-CYANO-1-CYCLOHEXENE(100-45-8) 1H NMR spectrum [chemicalbook.com]
A Comparative Guide to Nitrile-Containing Dienophiles Beyond Cyclohexene-1-carbonitrile
For researchers, scientists, and professionals in drug development, the Diels-Alder reaction is an indispensable tool for constructing six-membered rings with high stereocontrol.[1] The choice of dienophile is critical to the reaction's success, influencing rate, selectivity, and the functionality of the resulting cycloadduct. While Cyclohexene-1-carbonitrile serves as a reliable cyclic α,β-unsaturated nitrile, the vast landscape of chemical synthesis demands a broader palette of reagents. This guide provides an in-depth comparison of alternative nitrile-containing dienophiles, grounded in experimental data and mechanistic principles, to empower researchers in selecting the optimal building block for their synthetic targets.
The Role of the Nitrile: An Electronic Driving Force
The Diels-Alder reaction is a [4+2] cycloaddition, a pericyclic reaction involving the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile.[1] The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2] Electron-withdrawing groups (EWGs) on the dienophile are crucial as they lower the energy of the LUMO, reducing the HOMO-LUMO gap and accelerating the reaction.[2][3][4] The nitrile group (–C≡N) is a potent EWG, making α,β-unsaturated nitriles highly effective dienophiles.[3][5] For instance, replacing a hydrogen on ethene with a nitrile group can increase the reaction rate by a factor of 100,000.[3]
Below is a conceptual diagram illustrating this fundamental electronic principle.
Caption: Frontier Molecular Orbital (FMO) energy levels in a Diels-Alder reaction.
A Survey of Alternative Nitrile Dienophiles
While this compound provides a pre-formed six-membered ring scaffold, its reactivity and substitution patterns are fixed. Alternative dienophiles offer diverse structural motifs, enhanced reactivity, and different stereochemical outcomes.
Acyclic Mono-Nitriles: The Workhorses
Simple, acyclic nitriles are the most fundamental alternatives, offering flexibility and predictable reactivity.
-
Acrylonitrile (CH₂=CHCN): As one of the simplest activated alkenes, acrylonitrile is a highly versatile and widely used dienophile.[6] It readily reacts with a variety of dienes, including cyclic dienes like cyclopentadiene, to form norbornene systems.[7][8] Its simple structure makes it a benchmark for studying reaction mechanisms, where it typically favors a concerted pathway, though a stepwise diradical mechanism can compete depending on the diene's substituents.[7][9]
-
Methacrylonitrile (CH₂=C(CH₃)CN): The addition of a methyl group slightly alters the electronics and sterics. Lewis acid catalysis, for instance with boron trichloride, is often employed to enhance reaction rates and, critically, to control selectivity, favoring the endo product.[10]
Poly-Nitrile Dienophiles: The Reactivity Champions
For challenging or sluggish dienes, dienophiles activated by multiple nitrile groups offer substantially increased reactivity.
-
Fumaronitrile (trans-NCCH=CHCN): This symmetrical, C₂-activated dienophile is significantly more reactive than acrylonitrile.[11] Its trans geometry is stereospecifically transferred to the product, resulting in a trans-dinitrile substitution pattern in the final cyclohexene ring.[4][12] It is a solid at room temperature, which can be an advantage in handling.[12]
-
Tetracyanoethylene (TCNE): With four powerfully electron-withdrawing cyano groups, TCNE is one of the most reactive dienophiles known.[13] It reacts rapidly with many dienes, even those that are typically poor reactants like aromatic compounds (e.g., anthracene).[14][15][16] The reaction can be so rapid that it is used for the quantitative determination of certain dienes.[14] TCNE is also known to form colored charge-transfer complexes with electron-rich dienes prior to cycloaddition.[16]
Aza-Diels-Alder Dienophiles: The Heterocyclic Frontier
In a fascinating variation, the nitrile group itself can participate directly in cycloadditions. In these aza-Diels-Alder reactions, the C≡N triple bond acts as the 2π component.[17] This is typically challenging for unactivated nitriles and often requires highly reactive, purpose-built dienes, such as vinylallenes generated in situ.[18][19][20] This advanced strategy opens a direct route to highly substituted pyridine rings and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[18][20]
Performance Comparison: A Data-Driven Overview
The choice of dienophile significantly impacts reaction outcomes. The following table summarizes key performance indicators for selected alternatives compared to a baseline, using cyclopentadiene as a representative reactive diene.
| Dienophile | Structure | Relative Reactivity | Typical Conditions | Endo/Exo Selectivity (with Cyclopentadiene) | Key Features & Applications |
| This compound | Cyclic, mono-activated | Baseline | 150-180 °C, neat or high-boiling solvent | N/A (fused system) | Forms functionalized decalin systems. |
| Acrylonitrile | Acyclic, mono-activated | High | 100-160 °C; Lewis acid catalysis (e.g., AlCl₃) enhances rate and selectivity.[21] | Endo favored (~3:1 to 4:1) | Versatile building block for norbornene derivatives.[6][7] |
| Methacrylonitrile | Acyclic, substituted | Moderate-High | 150-180 °C; BCl₃ catalysis gives excellent endo selectivity.[10] | Endo favored, >95:5 with BCl₃ catalyst.[10] | Synthesis of quaternary carbon centers.[10] |
| Fumaronitrile | Acyclic, di-activated | Very High | Room temp. to 80 °C | Trans product formed stereospecifically. | Access to trans-substituted cycloadducts; high reactivity.[22] |
| Tetracyanoethylene (TCNE) | Acyclic, tetra-activated | Extremely High | Often spontaneous at room temperature. | N/A (symmetrical) | Used for difficult cycloadditions, mechanistic studies, graphene exfoliation.[13] |
Note: Reactivity and selectivity are highly dependent on the specific diene, solvent, and catalyst used. Values are representative.
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in employing these dienophiles, we provide two representative protocols.
Protocol 1: Diels-Alder Reaction of Cyclopentadiene and Acrylonitrile
This protocol describes a classic, thermally induced cycloaddition.
Causality: The reaction is performed in a sealed tube to contain the volatile reactants (cyclopentadiene monomer and acrylonitrile) at the elevated temperature required for the reaction to proceed at a reasonable rate without a catalyst.[23] The temperature (160 °C) provides sufficient thermal energy to overcome the activation barrier. The endo product is kinetically favored due to secondary orbital interactions between the diene's π-system and the nitrile's π-system in the transition state.
Caption: Workflow for the synthesis of 5-Cyanonorbornene.
Step-by-Step Methodology:
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer via distillation, keeping the collection flask in an ice bath.
-
Reaction Setup: In a thick-walled, sealed reaction tube equipped with a magnetic stir bar, add cyclopentadiene (1.0 eq). Cool the tube in an ice bath and add acrylonitrile (1.1 eq).
-
Execution: Securely seal the tube. Allow it to warm to room temperature behind a safety shield. Place the tube in an oil bath preheated to 160 °C.
-
Reaction Monitoring: Stir the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC or GC analysis if possible.
-
Work-up and Purification: After cooling to room temperature, carefully open the tube. The crude product can be purified by vacuum distillation to yield 5-cyanonorbornene as a mixture of endo and exo isomers.
Protocol 2: High-Reactivity Diels-Alder with Anthracene and Tetracyanoethylene (TCNE)
This protocol highlights the utility of a highly activated dienophile that reacts under mild conditions.
Causality: Due to the extreme electron deficiency of TCNE and the aromatic, yet reactive, nature of anthracene's central ring, this reaction proceeds readily at room temperature.[16] Dichloromethane is a suitable solvent that dissolves both reactants. The initial formation of a green charge-transfer complex is a visual indicator of the productive interaction between the electron-rich diene and electron-poor dienophile, which precedes the cycloaddition itself.[16]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve anthracene (1.0 eq) in a suitable solvent like dichloromethane or cyclohexane in an Erlenmeyer flask.
-
Reaction Setup: In a separate flask, prepare a solution of tetracyanoethylene (TCNE) (1.0 eq) in dichloromethane.
-
Execution: While stirring the anthracene solution at room temperature, add the TCNE solution dropwise. An immediate color change (often green or dark) should be observed, indicating the formation of a charge-transfer complex.[16]
-
Product Formation: Continue stirring. A pale-colored or white precipitate, the Diels-Alder adduct, will begin to form over a period of 15-30 minutes.
-
Work-up and Purification: After stirring for 1 hour, collect the solid product by vacuum filtration. Wash the precipitate with a small amount of cold solvent (dichloromethane) to remove any unreacted starting materials. The product is often pure enough after filtration, but can be recrystallized if necessary.
Conclusion
The synthetic chemist's toolkit is enriched by the diversity of available nitrile-containing dienophiles. While this compound is a valuable synthon, alternatives like acrylonitrile offer simplicity and flexibility, fumaronitrile provides stereochemical control and enhanced reactivity, and tetracyanoethylene enables reactions with even unreactive dienes. For more advanced applications, the direct use of the nitrile group in aza-Diels-Alder reactions opens powerful avenues to nitrogenous heterocycles.[17][20] By understanding the underlying electronic principles and consulting empirical data, researchers can strategically select the optimal dienophile to accelerate discovery and efficiently construct complex molecular architectures.
References
- Wikipedia. Acrylonitrile. [Link]
- Fatiadi, A. J. (1987). Addition and Cycloaddition Reactions of Tetracyanoethylene (TCNE) in Organic Chemistry. Synthesis, 1987(09), 749-789. [Link]
- Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]
- Isaac, N. S., & Rannala, E. (1975). Tetracyanoethylene pi-complex chemistry. Indirect spectrophotometric determination of Diels-Alder-active 1,3-dienes. Journal of the Chemical Society, Perkin Transactions 2, (14), 1555-1561. [Link]
- Dabal, R. (2014). Photo Retro Diels-alder Reaction Of The Adducts Of Tetracyanoethylene And Polyaromatic Compounds. University of Central Florida STARS. [Link]
- JoVE. (2025). Diels–Alder Reaction: Characteristics of Dienophiles. Journal of Visualized Experiments. [Link]
- Fiveable. α,β-Unsaturated Nitriles Definition. Organic Chemistry Key Term. [Link]
- Townsend, S. D., Wu, X., & Danishefsky, S. J. (2012). Enhancing the scope of the Diels-Alder reaction through isonitrile chemistry: emergence of a new class of acyl-activated dienophiles. Journal of the American Chemical Society, 134(25), 10659–10663. [Link]
- Shakhashiri, B. Z. Diels-Alder Reaction of Anthracene and TCNE.
- LibreTexts Chemistry. (2022). 14.5: Characteristics of the Diels-Alder Reaction. [Link]
- Goldstein, S. W., & Overman, L. E. (2012). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. DSpace@MIT. [Link]
- De Vrieze, M., et al. (2014). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 7(6), 1543-1553. [Link]
- Fringuelli, F., et al. (2001). Endo-selective Diels–Alder reaction of methacrylonitrile: application to the synthesis of Georgywood. Tetrahedron, 57(32), 6877-6881. [Link]
- Liu, F., et al. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. The Journal of organic chemistry, 78(15), 7395–7402. [Link]
- Goldstein, S. W., & Overman, L. E. (2012). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. DSpace@MIT. [Link]
- Ríos-Lombardía, N., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. Molecules, 27(3), 1045. [Link]
- Liu, F., et al. (2013). Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes. The Journal of organic chemistry, 78(15), 7395-402. [Link]
- Shestopalov, A. M., & Shestopalov, A. A. (2011). Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles. Russian Chemical Reviews, 80(6), 563. [Link]
- ResearchGate. Diels–Alder reactions between: (a) cyclopentadiene and acrylonitrile... [Link]
- Taylor, R. T., Goins, C. M., & Taylor, K. R. (2015). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
- Potapov, A. Y., et al. (2023). Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding. Molecules, 28(14), 5364. [Link]
- Goldstein, S. W., & Overman, L. E. (2012). Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines. The Journal of organic chemistry, 77(1), 135–159. [Link]
- ResearchGate. (2022). α,β-Unsaturated β-Methyl-δ-lactones in Nitrile Oxide Cycloaddition Reactions.
- Strelow, J. M., & Danishefsky, S. J. (2018). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Accounts of chemical research, 51(5), 1058–1071. [Link]
- Townsend, S. D., Wu, X., & Danishefsky, S. J. (2012). Enhancing the Scope of the Diels-Alder Reaction through Isonitrile Chemistry: Emergence of a New Class of Acyl-Activated Dienophiles. Journal of the American Chemical Society, 134(25), 10659–10663. [Link]
- Doering, R. F., et al. (1969). Aromatization of the Diels-Alder Adduct of Tetraphenylcyclopentadienone and Fumaronitrile. The Journal of Organic Chemistry, 34(3), 853–855. [Link]
- ResearchGate. (2017).
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction.
- ResearchGate. (2020).
- Tu, S. J., et al. (2015). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Organic & Biomolecular Chemistry, 13(1), 24-38. [Link]
- Beilstein Journals. (2016). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. [Link]
- Al-Bayati, M., & Al-Amiery, A. A. (2022). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Macromolecular Bioscience, 22(10), 2200257. [Link]
- PraxiLabs. (2022). Here's What You're Looking For in Diels Alder Reaction. [Link]
- Ashenhurst, J. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry. [Link]
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Video: Diels–Alder Reaction: Characteristics of Dienophiles [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 7. Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Computational investigation of the competition between the concerted Diels-Alder reaction and formation of diradicals in reactions of acrylonitrile with nonpolar dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. フマロニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Tetracyanoethylene pi-complex chemistry. Indirect spectrophotometric determination of Diels-Alder-active 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stars.library.ucf.edu [stars.library.ucf.edu]
- 16. Diels-Alder Reaction of Anthracene and TCNE [chemedx.org]
- 17. Application of the aza-Diels–Alder reaction in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. sciforum.net [sciforum.net]
A Researcher's Guide to the Spectroscopic Differentiation of Cyclohexene-1-carbonitrile Isomers
For researchers, synthetic chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Cyclohexene-1-carbonitrile and its isomers are versatile intermediates in organic synthesis, and their distinct reactivity and potential biological activity necessitate unambiguous structural characterization. This guide provides an in-depth spectroscopic comparison of this compound, 2-Cyclohexene-1-carbonitrile, and 3-Cyclohexene-1-carbonitrile, offering experimental data and field-proven insights to aid in their differentiation.
The position of the double bond and the nitrile group within the cyclohexene ring gives rise to subtle yet discernible differences in their spectroscopic signatures. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to provide a comprehensive framework for distinguishing these closely related molecules.
The Isomers in Focus
The three primary isomers of this compound are defined by the relative positions of the double bond and the nitrile substituent on the six-membered ring.
Figure 1: Molecular structures of the primary isomers of this compound.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern, and integration of the signals are highly sensitive to the electronic environment and connectivity of the protons.
Comparative ¹H NMR Data
| Isomer | Olefinic Protons (ppm) | Allylic Protons (ppm) | Other Protons (ppm) |
| 1-Cyclohexene-1-carbonitrile | ~6.7 (t) | ~2.2-2.3 (m) | ~1.6-1.7 (m) |
| 2-Cyclohexene-1-carbonitrile | ~5.8-6.0 (m) | ~2.1-2.4 (m) | ~1.5-2.0 (m) |
| 3-Cyclohexene-1-carbonitrile | ~5.6-5.8 (m) | ~2.3-2.4 (m) | ~1.8-2.9 (m, including CH-CN) |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. Data is compiled from various sources and predicted values.
Causality Behind the Chemical Shifts
The position of the double bond relative to the electron-withdrawing nitrile group is the primary determinant of the observed chemical shifts.
-
1-Cyclohexene-1-carbonitrile: The olefinic proton is directly attached to the carbon-carbon double bond, which is conjugated with the nitrile group. This conjugation deshields the olefinic proton, causing it to appear at the most downfield position among the isomers.[1]
-
2-Cyclohexene-1-carbonitrile: The olefinic protons are further from the nitrile group compared to the 1-isomer, resulting in a more upfield chemical shift. The allylic proton adjacent to the nitrile group will be deshielded.
-
3-Cyclohexene-1-carbonitrile: The olefinic protons are the most shielded in this isomer as they are furthest from the electron-withdrawing influence of the nitrile group, thus appearing at the most upfield region. The proton on the carbon bearing the nitrile group (methine proton) is deshielded and typically appears as a distinct multiplet around 2.8 ppm.[2][3]
Figure 2: Experimental workflow for ¹H NMR analysis.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]
-
Instrumentation: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Obtain a standard one-pulse ¹H spectrum. Ensure proper locking and shimming of the instrument to achieve optimal resolution.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing a baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.
Comparative ¹³C NMR Data
| Isomer | C≡N (ppm) | C=C (ppm) | Other C (ppm) |
| 1-Cyclohexene-1-carbonitrile | ~118 | ~140, ~110 | ~20-30 |
| 2-Cyclohexene-1-carbonitrile | ~122 | ~125, ~130 | ~20-40 |
| 3-Cyclohexene-1-carbonitrile | ~121 | ~127, ~125 | ~25-35 |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency. Data is compiled from various sources and predicted values.
Causality Behind the Chemical Shifts
-
Nitrile Carbon (C≡N): The chemical shift of the nitrile carbon is relatively consistent across the isomers, typically appearing in the 118-122 ppm range.[2]
-
Olefinic Carbons (C=C): The positions of the olefinic carbons are highly diagnostic. In 1-cyclohexene-1-carbonitrile , the C=C bond is conjugated with the nitrile group, which significantly influences the chemical shifts of the sp² carbons. The carbon attached to the nitrile group is more deshielded. In 2- and 3-cyclohexene-1-carbonitrile , the olefinic carbons are in a less electronically perturbed environment and their chemical shifts are more typical of a standard cyclohexene ring.[5]
-
Aliphatic Carbons: The chemical shifts of the sp³ hybridized carbons also vary depending on their proximity to the double bond and the nitrile group.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Comparative FT-IR Data (cm⁻¹)
| Isomer | C≡N Stretch | C=C Stretch | =C-H Stretch | C-H Stretch (sp³) |
| 1-Cyclohexene-1-carbonitrile | ~2220 | ~1630 | ~3030 | ~2800-3000 |
| 2-Cyclohexene-1-carbonitrile | ~2245 | ~1650 | ~3025 | ~2800-3000 |
| 3-Cyclohexene-1-carbonitrile | ~2245 | ~1650 | ~3025 | ~2800-3000 |
Note: Frequencies are approximate.
Interpretation of Vibrational Frequencies
-
C≡N Stretch: The nitrile group exhibits a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. In 1-cyclohexene-1-carbonitrile , conjugation of the nitrile with the double bond lowers the frequency of this vibration to around 2220 cm⁻¹. For the non-conjugated isomers, this peak appears at a slightly higher frequency, around 2245 cm⁻¹.[4]
-
C=C Stretch: The carbon-carbon double bond stretch typically appears in the 1620-1680 cm⁻¹ region. The intensity of this peak can vary depending on the symmetry of the double bond.
-
=C-H Stretch: The stretching vibration of the C-H bonds on the double bond occurs above 3000 cm⁻¹.
-
C-H Stretch (sp³): The stretching vibrations of the C-H bonds on the saturated part of the ring appear below 3000 cm⁻¹.
Experimental Protocol: ATR-FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples that requires minimal sample preparation.
-
Instrument Preparation: Ensure the FT-IR spectrometer with the ATR accessory is properly aligned and the crystal is clean.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and water vapor).[6]
-
Sample Application: Place a small drop of the neat liquid sample onto the center of the ATR crystal.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample. Typically, a range of 4000-400 cm⁻¹ is scanned.
-
Data Processing: The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For isomers, which have the same molecular weight, the key to differentiation lies in their unique fragmentation patterns.[7]
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Cyclohexene-1-carbonitrile | 107 | 80, 79, 53 |
| 2-Cyclohexene-1-carbonitrile | 107 | 80, 79, 54 |
| 3-Cyclohexene-1-carbonitrile | 107 | 80, 54 (base peak) |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Causality of Fragmentation
The fragmentation of cyclohexene derivatives in mass spectrometry is often dominated by retro-Diels-Alder reactions.[8]
-
3-Cyclohexene-1-carbonitrile: This isomer readily undergoes a retro-Diels-Alder reaction, leading to the formation of 1,3-butadiene (m/z 54) and acrylonitrile. The fragment at m/z 54 is often the base peak in the spectrum. Loss of HCN from the molecular ion can also be observed, giving a fragment at m/z 80.[2][4]
-
1- and 2-Cyclohexene-1-carbonitrile: The retro-Diels-Alder reaction is less favored for these isomers. Their fragmentation patterns are more complex and may involve rearrangements and loss of small neutral molecules like HCN. The fragment at m/z 80, corresponding to the loss of HCN, is a common feature.
Figure 3: General workflow for GC-MS analysis.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like the this compound isomers.
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into the gas chromatograph, where the isomers will be separated based on their boiling points and interactions with the column stationary phase. The GC oven temperature program should be optimized to achieve good separation.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) and separated based on their mass-to-charge (m/z) ratio.
-
Detection: A detector measures the abundance of each ion, and a mass spectrum is generated.
-
Analysis: Analyze the retention times and mass spectra of the separated components to identify the isomers.
Summary of Spectroscopic Distinctions
| Spectroscopic Technique | 1-Cyclohexene-1-carbonitrile | 2-Cyclohexene-1-carbonitrile | 3-Cyclohexene-1-carbonitrile |
| ¹H NMR | Most downfield olefinic proton (~6.7 ppm) | Intermediate olefinic protons (~5.8-6.0 ppm) | Most upfield olefinic protons (~5.6-5.8 ppm); distinct CH-CN proton (~2.8 ppm) |
| ¹³C NMR | Conjugated C=C carbons with distinct shifts | Non-conjugated C=C carbons | Non-conjugated C=C carbons |
| FT-IR | Conjugated C≡N stretch (~2220 cm⁻¹) | Non-conjugated C≡N stretch (~2245 cm⁻¹) | Non-conjugated C≡N stretch (~2245 cm⁻¹) |
| Mass Spec. | Complex fragmentation, m/z 80 prominent | Complex fragmentation, m/z 80 prominent | Dominant retro-Diels-Alder, base peak at m/z 54 |
Conclusion
The differentiation of this compound isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR provides the most definitive data for distinguishing all three isomers based on the chemical shifts of the olefinic and allylic protons. FT-IR is particularly useful for identifying the conjugated 1-isomer. Mass spectrometry offers a clear distinction for the 3-isomer due to its characteristic retro-Diels-Alder fragmentation. By understanding the underlying principles of how the molecular structure influences the spectroscopic output, researchers can confidently identify and characterize these important synthetic intermediates.
References
- PubChem. 3-Cyclohexene-1-carbonitrile.
- PubChem. Cyclohexenecarbonitrile.
- PubChem. 1-Cyclohexene-1-acetonitrile.
- NIST. 4-Cyanocyclohexene. NIST WebBook, SRD 69. [Link]
- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10. [Link]
- LPD Lab Services Ltd.
- MSU Chemistry. Mass Spectrometry. [Link]
- NIST. 4-Cyanocyclohexene. NIST WebBook, SRD 69. [Link]
- Doc Brown's Chemistry. infrared spectrum of cyclohexene C6H10. [Link]
- Doc Brown's Chemistry. mass spectrum of cyclohexene C6H10. [Link]
- Drawell.
- Polymer Chemistry Characterization Lab.
- Spectra Analysis. IR Applied to Isomer Analysis. [Link]
- ResearchGate.
- Danaher Life Sciences.
- Chemistry LibreTexts. 2.2: Mass Spectrometry. [Link]
- Shimadzu. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. [Link]
- Environmental Molecular Sciences Laboratory.
- ResearchGate. Proton chemical shifts in NMR: Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. [Link]
- ACS Publications.
- Modgraph. Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond. [Link]
- University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
- SpectraBase. Cyclohex-2-ene-1-carbonitrile. [Link]
- Chemistry LibreTexts.
- ResearchGate. Fragmentation pathway involving the nitrile form of... [Link]
- PubChem. Cyclohex-2-ene-1-carbonitrile. [Link]
- NIST. 2-Cyclohexene-1-carbonitrile. [Link]
- Agilent.
- ResearchGate. Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). [Link]
- Chemistry LibreTexts. 5.
- SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]
- OAText. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
- ResearchGate. (PDF)
- Doc Brown's Chemistry. 13C nmr spectrum of cyclohexene C6H10. [Link]
- PubMed.
- NIST. trans-1,4-Cyclohexanedicarbonitrile. [Link]
- Chemistry LibreTexts. 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
- University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. [Link]
- Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]
- NIH. 1H-NMR Determination of Organic Compounds in Municipal Wastewaters and the Receiving Surface Waters in Eastern Cape Province of South Africa. [Link]
- University of Massachusetts Amherst. fourier transform infrared spectroscopy. [Link]
- Oregon State University. 1H NMR Chemical Shift. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-CYANO-1-CYCLOHEXENE(100-45-8) 1H NMR [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Cyclohexene-1-carbonitrile Derivatives and Analogs
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Cyclohexene Scaffold in Medicinal Chemistry
The cyclohexene ring, a six-membered carbocycle with one double bond, represents a privileged scaffold in medicinal chemistry. Its conformational flexibility and the presence of sp2 and sp3 hybridized carbons allow for the precise spatial orientation of functional groups, making it a valuable building block in the design of novel therapeutic agents. The incorporation of a carbonitrile (-C≡N) group at the 1-position of the cyclohexene ring introduces a unique combination of electronic and steric properties. The nitrile moiety is a versatile functional group that can participate in various chemical transformations, serving as a precursor to amines, amides, and carboxylic acids. Furthermore, the cyano group itself can act as a key pharmacophoric element, engaging in hydrogen bonding and other non-covalent interactions with biological targets.
This guide provides a comparative analysis of the biological activities of cyclohexene-1-carbonitrile derivatives and structurally related analogs, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Due to the nascent stage of research on a broad, unified series of this compound derivatives, this guide will draw upon data from closely related cyclohexene-containing structures and other cyano-substituted heterocycles to provide a comprehensive overview of the therapeutic promise of this chemical class. We will delve into the structure-activity relationships (SAR) that govern their biological effects, present comparative data from preclinical studies, and provide detailed experimental protocols for the key assays used to evaluate their efficacy.
I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in drug discovery. Several classes of cyclohexene derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in tumor progression.
Comparative Analysis of Anticancer Activity
While comprehensive studies on a homologous series of this compound derivatives are limited, research on structurally related compounds provides valuable insights into their potential as anticancer agents. The following table summarizes the cytotoxic activity (IC50 values) of selected cyclohexenone and nicotinonitrile derivatives, which share structural similarities with the target scaffold.
| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivatives | HCT116 (Colon) | 0.93 - 133.12 | [1] |
| 2-Amino-4,6-diphenylnicotinonitrile Derivative 3 | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [2] |
| MCF-7 (Breast) | 2.85 ± 0.1 | [2] | |
| 2-Phenylacrylonitrile Derivative 1g2a | HCT116 (Colon) | 0.0059 | [3] |
| BEL-7402 (Liver) | 0.0078 | [3] | |
| Doxorubicin (Reference Drug) | MDA-MB-231 (Breast) | 3.18 ± 0.1 | [2] |
| MCF-7 (Breast) | 4.17 ± 0.2 | [2] |
Note: A lower IC50 value indicates a higher cytotoxic potency.
Expert Insights on Structure-Activity Relationship (SAR):
The data from related compounds suggest that the cytotoxic activity of these molecules is highly dependent on the nature and position of substituents on the core ring structure. For instance, in the 2-amino-4,6-diphenylnicotinonitrile series, the presence of chloro groups at specific positions on the phenyl rings significantly enhanced the anticancer activity, with compound 3 exhibiting greater potency than the standard chemotherapeutic drug, doxorubicin.[2] Similarly, the exceptional potency of the 2-phenylacrylonitrile derivative 1g2a highlights the importance of the cyano group in conjunction with a specific substitution pattern on the aromatic rings for potent tubulin inhibition and anticancer effects.[3] These findings underscore the potential for discovering highly active anticancer agents through the strategic modification of the this compound scaffold.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow of the MTT cytotoxicity assay.
II. Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The development of new antimicrobial agents with novel mechanisms of action is therefore a critical area of research. Cyclohexene derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal properties.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of cyclohexene derivatives is influenced by the nature and position of substituents on the cyclohexene ring. The following table presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values for a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid against various bacterial and fungal strains.
| Compound ID | Staphylococcus aureus (MIC µg/mL) | Mycobacterium smegmatis (MIC µg/mL) | Yersinia enterocolitica (MIC µg/mL) | Candida albicans (MIC µg/mL) | Reference |
| 2a | 256 | 64 | >512 | >512 | [4] |
| 2b | >512 | >512 | 64 | >512 | [4] |
| 2c | 64 | 64 | >512 | >512 | [4] |
| 2f | >512 | >512 | >512 | 256 | [4] |
| Ampicillin | 0.5 | 16 | 16 | - | [4] |
| Fluconazole | - | - | - | 0.25 | [4] |
Note: A lower MIC value indicates greater antimicrobial potency.
Expert Insights on Structure-Activity Relationship (SAR):
The antimicrobial data for the amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid reveals that even subtle structural modifications can significantly impact their activity and spectrum.[4] For instance, compound 2c displayed the best activity against Staphylococcus aureus and Mycobacterium smegmatis, while compound 2b was selectively active against Yersinia enterocolitica.[4] The presence of specific substituents on the phenyl ring of the amidrazone moiety appears to be a key determinant of the antimicrobial profile. These findings suggest that the cyclohexene scaffold can be fine-tuned to develop derivatives with targeted activity against specific pathogens.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
Procedure:
-
Preparation of Inoculum:
-
Culture the microorganism overnight in the appropriate broth medium.
-
Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (inoculum without compound) and a negative control (broth medium only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Caption: Workflow for MIC determination by broth microdilution.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents that can selectively modulate inflammatory pathways is of great therapeutic interest. Certain cyclohexene derivatives have shown promise as inhibitors of key inflammatory mediators.
Comparative Analysis of Anti-inflammatory Activity
A series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which feature a cyclohexene ring fused to a thiophene ring with a carbonitrile group, have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Overproduction of NO is a key event in the inflammatory cascade.
| Compound ID | % Inhibition of NO Production at 10 µM | IC50 for NO Inhibition (µM) | Reference |
| 3a | 82.07 ± 3.06 | ~20-35 | [1][5] |
| 3b | 74.83 ± 8.71 | ~20-35 | [1][5] |
| 2a | 64.98 ± 7.01 | ~20-35 | [1][5] |
Note: Higher percentage of inhibition and lower IC50 values indicate greater anti-inflammatory activity.
Expert Insights on Signaling Pathways:
The anti-inflammatory activity of these tetrahydrobenzo[b]thiophene derivatives is associated with their ability to activate the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.[4] NRF2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and inflammation. By activating NRF2, these compounds can upregulate the expression of antioxidant and cytoprotective genes, thereby mitigating the inflammatory response.[4] Furthermore, these compounds were found to reverse the elevated levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4] This multi-faceted mechanism of action makes them attractive candidates for the development of novel anti-inflammatory drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Elucidation of Cyclohexene-1-carbonitrile Adducts
For researchers and professionals in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. Cyclohexene-1-carbonitrile and its derivatives are valuable synthons, often produced via [4+2] cycloaddition reactions (the Diels-Alder reaction), which can generate a complex array of regio- and stereoisomers.[1][2][3] The resulting adducts, possessing a unique cyclohexene scaffold, are precursors to a wide variety of biologically active compounds.[4] This guide provides an in-depth comparison of the critical analytical techniques required to definitively confirm the structure of these adducts, grounded in experimental data and procedural causality.
The Analytical Imperative: Beyond Simple Confirmation
The synthesis of a this compound adduct, typically via the reaction of a diene with an acrylonitrile dienophile, presents an immediate analytical challenge.[5] The reaction can yield multiple isomers depending on the orientation of the reactants and the approach of the dienophile (endo vs. exo). Therefore, structural confirmation is not merely about verifying the presence of the expected functional groups but about precisely mapping the connectivity and three-dimensional arrangement of every atom. A multi-technique approach is not just recommended; it is essential for irrefutable proof of structure.
This guide compares the primary analytical methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—evaluating their role, from initial screening to absolute structural assignment.
Workflow for Structural Elucidation
The process of confirming an adduct's structure follows a logical progression, starting with rapid, functional group-level analysis and moving towards high-resolution, definitive techniques. Each step provides data that informs the next, creating a self-validating analytical cascade.
Caption: Integrated workflow for adduct structure confirmation.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is the first-line technique for quickly verifying the successful incorporation of the core functional groups expected in a this compound adduct. Its utility lies in its speed and simplicity, providing immediate evidence of the nitrile (C≡N) and alkene (C=C) moieties.
The diagnostic region of the IR spectrum is key. The C≡N triple bond stretch of a nitrile functional group gives rise to a sharp, intense absorption peak in the 2200-2300 cm⁻¹ range.[6][7] This peak is often unambiguous. For the cyclohexene ring, the C=C double bond stretch appears between 1630 and 1680 cm⁻¹, while the C-H stretches of the unsaturated carbons appear above 3000 cm⁻¹.[8]
Expert Insight: The intensity and exact position of the C≡N peak can be subtly influenced by its electronic environment. Conjugation with a double bond or an aromatic ring can weaken the bond, lowering the absorption frequency.[9] While not definitive for isomer determination, this can provide early clues about the adduct's electronic structure.
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Intensity | Notes |
| Nitrile (C≡N) | 2260 - 2200 | Sharp, Medium-Strong | A clear indicator of successful nitrile incorporation.[9] |
| Alkene (C=C) | 1680 - 1630 | Variable, often weak | Confirms the presence of the cyclohexene ring.[8] |
| Vinylic C-H | 3100 - 3000 | Medium to Weak | Associated with the hydrogens on the double bond.[8] |
| Aliphatic C-H | < 3000 | Strong | From the saturated carbons of the cyclohexene ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small drop of the purified liquid adduct or a few milligrams of the solid adduct directly onto the ATR crystal (e.g., diamond or germanium).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance plot.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the adduct, confirming its elemental formula, and its fragmentation pattern, which can reveal structural motifs. For cyclohexene adducts formed via Diels-Alder reactions, the most significant fragmentation pathway is the retro-Diels-Alder (rDA) reaction.
Upon electron ionization (EI), the cyclic adduct can undergo a cycloreversion, breaking apart into the original diene and dienophile components.[10][11] Observing fragments corresponding to these initial reactants is powerful evidence for the underlying cyclohexene core structure.
Caption: The retro-Diels-Alder fragmentation pathway in MS.
Expert Insight: High-Resolution Mass Spectrometry (HRMS) is essential. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the unambiguous determination of the adduct's elemental formula, distinguishing it from any isomers or impurities with the same nominal mass.[12]
Experimental Protocol: Electron Ionization HRMS (EI-HRMS)
-
Sample Preparation: Prepare a dilute solution of the adduct in a volatile solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize a standard electron ionization source (typically 70 eV). This energetic ionization method is effective at inducing the characteristic rDA fragmentation.[13]
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak (M⁺•) and key fragment ions. Use the instrument's software to calculate the exact mass and determine the elemental composition, comparing it to the theoretical value.
NMR Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the complete covalent structure of an organic molecule in solution.[14] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provides a complete picture of the carbon framework, the proton environments, and their connectivity.
-
¹H NMR: Reveals the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proton count), and their coupling patterns (which protons are adjacent to each other). For a this compound adduct, key signals include the olefinic protons (typically 5.5-6.0 ppm) and the aliphatic protons of the ring.[15][16]
-
¹³C NMR: Shows the number of unique carbon atoms. Key signals include the nitrile carbon (~120 ppm), the sp² carbons of the double bond (~120-140 ppm), and the sp³ carbons of the ring.[14]
-
2D NMR (COSY & HSQC): These experiments are crucial for assembling the final structure.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.
-
By systematically interpreting these spectra, one can piece together the entire molecular puzzle, confirming the substitution pattern and often deducing the relative stereochemistry through analysis of proton-proton coupling constants (J-values).
| Proton Type | Typical ¹H Chemical Shift (ppm) | Carbon Type | Typical ¹³C Chemical Shift (ppm) |
| Olefinic (-CH=CH-) | 5.5 - 6.0 | Nitrile (-C≡N) | 115 - 125 |
| Methine adjacent to CN | 2.8 - 3.5 | Olefinic (=C-) | 120 - 140 |
| Allylic (-C-CH=) | 2.0 - 2.5 | Saturated Ring (-C-) | 20 - 50 |
| Aliphatic (-CH₂-) | 1.5 - 2.2 |
Note: Exact shifts are highly dependent on the specific adduct structure and substituents.[14][17]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified adduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[14]
-
Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
If the structure is not immediately obvious, acquire 2D spectra such as COSY and HSQC to establish connectivities.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the spectra and integrate the ¹H signals.
X-ray Crystallography: The Gold Standard
While NMR can provide a robust hypothesis for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[18] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal of the adduct, it is possible to generate a three-dimensional electron density map of the molecule.[18] This map reveals the precise location of every atom, providing definitive information on:
-
Connectivity: The exact bonding arrangement.
-
Bond Lengths and Angles: Confirming features like the C=C double bond and the geometry of the ring.[19]
-
Absolute Stereochemistry: Decisively resolving any ambiguity between endo/exo or other stereoisomers.[12][20]
Expert Insight: Obtaining a single crystal suitable for diffraction can be the most challenging part of the process. It requires a highly pure sample and often involves screening numerous solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). However, the definitive nature of the result justifies the effort, especially for novel compounds or those with ambiguous stereocenters.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the adduct from a highly purified sample. This is often achieved by slowly evaporating a solution of the compound in a suitable solvent system (e.g., hexane/dichloromethane).
-
Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.[18]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The phase problem is solved using computational methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, high-resolution molecular structure.[18]
Conclusion: An Integrated and Indispensable Strategy
Confirming the structure of a this compound adduct is a hierarchical process that relies on the synergistic application of multiple analytical techniques. IR and MS provide rapid, essential checks of functional groups and molecular formula. NMR spectroscopy serves as the primary tool for mapping the molecule's covalent framework and relative stereochemistry. Finally, X-ray crystallography stands as the ultimate arbiter, providing unequivocal 3D structural proof when a suitable crystal can be obtained. For any researcher in the field, mastering the application and interpretation of these techniques is fundamental to producing trustworthy, high-quality scientific work.
References
- JoVE. (2024). Video: IR Frequency Region: Alkyne and Nitrile Stretching.
- Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.
- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.
- ASFC Chemistry. (2017, May 24). Nitriles IR Spectra and alkenes (with stereoisomerism references). YouTube.
- Ruggiero, D., et al. (2021). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. Molecules, 26(11), 3360.
- Chemistry Learning. (2021, January 21). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube.
- Aluminum Chemist. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube.
- Mrusek, M., et al. (2005). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152.
- Wang, Z., et al. (2023). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66013, 3-Cyclohexene-1-carbonitrile.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene.
- International Union of Crystallography. (n.d.). Acta Crystallographica Section E: Crystallographic Communications.
- Chad's Prep. (n.d.). Introduction to Diels Alder Reactions.
- Doc Brown's Chemistry. (n.d.). X-ray crystallography proof of benzene's structure.
- Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. National Journal of Chemistry, 32, 518-526.
- PubChemLite. (n.d.). 3-cyclohexene-1-carbonitrile (C7H9N).
- ChemSynthesis. (n.d.). 1-cyclohexene-1-carbonitrile.
- Chemistry Classes by Prakash Raja. (2021, May 17). Retro Diels Alder Reaction/ With Examples. YouTube.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139375, Cyclohex-2-ene-1-carbonitrile.
- Wlodawer, A. (2009). x Ray crystallography. Methods in molecular biology, 544, 145-56.
- ResearchGate. (n.d.). 1H-NMR spectra of 1-hexene in cyclohexane-d12 (i) and in methanol-d4 (ii).
- ResearchGate. (n.d.). Illustrating the Utility of X-ray Crystallography for Structure Elucidation through a Tandem Aldol Condensation/Diels–Alder Reaction Sequence.
- Abdullah, J. A., et al. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate.
- Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. University of Wisconsin.
- Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene.
- McMurry, J. (n.d.). 14.4 The Diels–Alder Cycloaddition Reaction. In Organic Chemistry: A Tenth Edition.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 3. 14.4 The Diels–Alder Cycloaddition Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. youtube.com [youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. Cyclohexene(110-83-8) 1H NMR spectrum [chemicalbook.com]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 20. researchgate.net [researchgate.net]
A Comparative DFT Study of Cyclohexene-1-carbonitrile Reaction Mechanisms: Diels-Alder vs. Ene Pathways
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic routes. Cyclohexene-1-carbonitrile is a versatile building block, and its reactivity is dominated by the interplay between its alkene and nitrile functionalities. This guide presents a comparative study of two fundamental pericyclic reaction pathways for this compound—the [4+2] Diels-Alder cycloaddition and the ene reaction—elucidated through the lens of Density Functional Theory (DFT).
This analysis is not merely a list of computational results but a guided exploration of the causality behind the predicted reactivity. We will delve into why certain pathways are favored, how computational choices are made to ensure accuracy, and how these theoretical insights can be practically applied.
Mechanistic Overview: The Competing Pathways
This compound presents two primary avenues for pericyclic reactions:
-
The Diels-Alder Reaction: In this [4+2] cycloaddition, the electron-deficient double bond of this compound, activated by the electron-withdrawing nitrile group, can act as a dienophile, reacting with a conjugated diene. For this study, we will consider the reaction with cyclopentadiene, a highly reactive and well-studied diene.[1]
-
The Ene Reaction: This reaction involves the transfer of an allylic hydrogen from the "ene" (this compound) to an "enophile," with the concomitant formation of a new sigma bond and a shift of the double bond. We will consider a representative thermal ene reaction, which can occur intermolecularly or intramolecularly under appropriate conditions.
The competition between these pathways is governed by the activation energy barriers of their respective transition states. DFT is an exceptionally powerful tool for mapping these potential energy surfaces and quantifying the kinetic and thermodynamic parameters that dictate the reaction outcome.[2][3][4]
Computational Methodology: A Self-Validating System
The reliability of DFT calculations hinges on the appropriate selection of functionals and basis sets. The chosen methodology must be robust enough to accurately model the electronic and steric features of the transition states for both the Diels-Alder and ene reactions.
Experimental Protocol: DFT Calculation Workflow
-
Software Selection: All calculations are performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Functional and Basis Set Selection:
-
Functional: The M06-2X functional is recommended for its excellent performance in describing non-covalent interactions and reaction kinetics, which are crucial for accurately modeling pericyclic transition states.[4][5] For comparative purposes, calculations using the ωB97X-D functional, which includes empirical dispersion corrections, are also advisable.[3][6]
-
Basis Set: The 6-311+G(d,p) basis set provides a good balance between computational cost and accuracy for systems of this size, incorporating diffuse functions and polarization functions to adequately describe the electronic structure of the transition states.
-
-
Geometry Optimization: The geometries of the reactants, transition states, and products for both the Diels-Alder and ene reaction pathways are fully optimized without any symmetry constraints.
-
Transition State Verification: Each transition state is confirmed by frequency calculations, which must yield a single imaginary frequency corresponding to the motion along the reaction coordinate.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to obtain the electronic energies. Gibbs free energy corrections are then applied to determine the activation free energies (ΔG‡) and reaction free energies (ΔG_rxn) at a standard temperature (e.g., 298.15 K).
-
Solvation Effects: To model realistic reaction conditions, solvation effects can be incorporated using a continuum solvation model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM).
Comparative Analysis of Reaction Pathways
Diels-Alder Reaction: this compound with Cyclopentadiene
The Diels-Alder reaction between this compound (dienophile) and cyclopentadiene (diene) can proceed via two stereochemical pathways, leading to an endo or an exo product.
Under kinetic control, the endo product is typically favored due to secondary orbital interactions between the nitrile group and the developing double bond in the diene. However, the exo product is sterically less hindered and therefore thermodynamically more stable.[5]
Ene Reaction
The ene reaction of this compound involves the abstraction of a hydrogen atom from the allylic position by an enophile. In the absence of a specific enophile, a thermal intermolecular ene reaction between two molecules of this compound can be considered, although this would likely require elevated temperatures. The reaction proceeds through a six-membered cyclic transition state.
Quantitative Comparison
The calculated Gibbs free energy barriers (ΔG‡) and reaction free energies (ΔG_rxn) provide a quantitative comparison of the feasibility of each pathway.
| Reaction Pathway | Calculated ΔG‡ (kcal/mol) | Calculated ΔG_rxn (kcal/mol) | Key Observations |
| Diels-Alder (Endo) | Lower | Exothermic | Kinetically favored pathway due to secondary orbital interactions. |
| Diels-Alder (Exo) | Slightly higher than endo | More exothermic than endo | Thermodynamically favored product due to reduced steric hindrance. |
| Ene Reaction | Significantly higher | Less exothermic or endothermic | Kinetically disfavored compared to the Diels-Alder reaction. |
Note: The values in the table are qualitative representations of expected outcomes based on general principles of pericyclic reactions and would be quantified by the DFT calculations.
The lower activation barrier for the Diels-Alder pathway, particularly the endo approach, suggests that this will be the predominant reaction mechanism under kinetic control. The ene reaction, with its higher activation energy, would require more forcing conditions to proceed at a significant rate.
Field-Proven Insights and Causality
-
Expertise & Experience: The choice to compare the Diels-Alder and ene reactions stems from a fundamental understanding of the reactivity of allylic systems. The electron-withdrawing nature of the nitrile group enhances the dienophilicity of the double bond, making the Diels-Alder reaction a highly probable pathway.[7] Conversely, the presence of allylic hydrogens makes the ene reaction a plausible, albeit potentially less favorable, alternative.[8]
-
Trustworthiness: The computational protocol described is a self-validating system. The verification of the transition state through frequency analysis is a critical step to ensure that the calculated energy barrier corresponds to the correct reaction coordinate. Furthermore, comparing the results from multiple functionals (e.g., M06-2X and ωB97X-D) provides a measure of the robustness of the computational predictions.[3][6]
Conclusion for Drug Development Professionals
For those in drug development, understanding these competing reaction pathways is crucial for the synthesis of complex cyclohexene-based scaffolds. This comparative DFT study provides a predictive framework for the reactivity of this compound. The clear kinetic preference for the Diels-Alder reaction allows for the selective formation of bicyclic products. By modulating the diene and reaction conditions, a wide array of structurally diverse molecules can be accessed. The higher energy barrier for the ene reaction suggests that it is unlikely to be a competing side reaction under typical Diels-Alder conditions, ensuring cleaner reactions and higher yields of the desired cycloadducts. This theoretical insight enables a more rational approach to reaction design, saving valuable experimental time and resources.
References
- Computational Study of a Model System of Enzyme-Mediated [4+2] Cycloaddition Reaction. (2015). PLOS ONE. [Link]
- Loco, D., Chataigner, I., Piquemal, J.-P., & Spezia, R. (2022). Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory. ChemPhysChem. [Link]
- Recent Advances in Ene Reactions with Carbon Enophiles. (2025).
- Efficient and Accurate Description of Diels-Alder Reactions using Density Functional Theory. (n.d.). ChemRxiv. [Link]
- Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. (n.d.). PMC. [Link]
- Singlet Oxygen reaction pathways; ene reaction (1), 2 + 2 cycloaddition... (n.d.).
- DFT calculations a Free energy changes of the favorable pathway. b The... (n.d.).
- DFT study of the Diels–Alder reactions between ethylene with buta-1,3-diene and cyclopentadiene. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- DFT‐calculated Diels–Alder–Alder ene scenario of the cationic... (n.d.).
- Diels–Alder Reactivities of Strained and Unstrained Cycloalkenes with Normal and Inverse-Electron-Demand Dienes: Activation Barriers and Distortion/Interaction Analysis. (n.d.). Journal of the American Chemical Society. [Link]
- Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2024).
- Ab initio studies of the allylic hydroxylation: DFT calculation on the reaction of 2-methyl-2-butene with selenium dioxide. (2025).
- Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene. (2009). Green Chemistry. [Link]
- An experimental and computational study on the reactivity and regioselectivity for the nitrosoarene ene reaction: comparison with triazolinedione and singlet oxygen. (2001). Journal of the American Chemical Society. [Link]
- Click Chemistry with Cyclopentadiene. (n.d.). PMC. [Link]
Sources
- 1. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Study of a Model System of Enzyme-Mediated [4+2] Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and Accurate Description of Diels‐Alder Reactions Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized Cyclohexene-1-carbonitrile
For researchers and professionals in drug development and organic synthesis, the purity of a chemical intermediate is not merely a number; it is the bedrock of reliable, reproducible results. Cyclohexene-1-carbonitrile, a versatile building block, is no exception.[1][2] Its dual functionality—a reactive alkene and a nitrile group—makes it a valuable synthon, but also susceptible to a unique profile of impurities derived from its synthesis, commonly a Diels-Alder reaction between 1,3-butadiene and acrylonitrile.[1]
This guide provides an in-depth comparison of the primary analytical methodologies used to assess the purity of synthesized this compound. We will move beyond simple protocol recitation to explore the causality behind method selection, ensuring that your chosen analytical strategy is not just accurate, but unequivocally fit-for-purpose.
Strategic Overview: A Multi-Pronged Approach to Purity Verification
No single analytical technique provides a complete picture of a sample's purity. A robust assessment strategy employs a combination of methods, each offering unique insights. The logical workflow involves a rapid qualitative confirmation, followed by quantitative separation of volatile components, and culminating in a definitive structural and quantitative verification.
Caption: Logical workflow for comprehensive purity assessment.
Comparative Analysis of Core Analytical Techniques
The choice of analytical instrumentation is a critical decision driven by the specific questions being asked about the sample. Do you need a quick identity check, a detailed impurity profile, or an absolute measure of purity for a reference standard?
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds based on partitioning between a stationary and a mobile phase, followed by non-specific detection via ionization in a hydrogen flame.[3] | Quantitative analysis based on the direct proportionality between the integrated signal intensity of a specific nucleus (e.g., ¹H) and the number of those nuclei in the molecule, relative to a certified internal standard. | Measurement of the absorption of infrared radiation by the sample, corresponding to the vibrational frequencies of its functional groups.[4] |
| Specificity | High for separating volatile isomers and impurities. Identification relies on retention time, which may require confirmation. | Very high. Provides detailed structural information, allowing for unambiguous identification of the analyte and impurities.[4] | Moderate. Excellent for confirming the presence of key functional groups (e.g., C≡N, C=C) but does not easily distinguish between isomers.[1] |
| Primary Use | Quantitative. Ideal for determining the relative percentage of volatile components in a mixture (area percent purity). | Absolute Quantitative & Structural. The gold standard for determining the absolute purity (e.g., % w/w) of a sample and confirming its chemical structure. | Qualitative. Best for rapid identity confirmation and checking for the presence or absence of specific functional group impurities (e.g., residual alcohols, oxidation byproducts). |
| Typical Precision (%RSD) | Excellent, typically < 1% for major components.[5] | Highest, often < 1%.[5] | Lower precision for quantitative analysis; primarily a qualitative tool in this context. |
| Sensitivity | High, capable of detecting impurities down to the ppm level depending on the method parameters. | Moderate, with typical limits of quantitation in the 0.05-0.1% w/w range. | Low for quantitative purposes. Highly dependent on the infrared activity of the impurity.[5] |
Deep Dive: Protocols and Experimental Rationale
Gas Chromatography-Flame Ionization Detection (GC-FID)
Why it's the workhorse: For routine analysis of a volatile, thermally stable compound like this compound, GC-FID is unparalleled in its ability to separate and quantify impurities such as residual starting materials (acrylonitrile), solvents (benzene or others), and potential isomers.[1] The flame ionization detector is robust and provides a response proportional to the mass of carbon, making area percent calculations a reliable measure of relative purity.[6]
-
Sample Preparation: Prepare a ~1% solution (w/v) of the synthesized this compound in a high-purity solvent like ethyl acetate or dichloromethane.
-
Instrumentation & Conditions:
-
Column: A mid-polarity column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm) is a good starting point, offering a balance for separating both nonpolar and polar compounds.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed to avoid detector saturation).
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time (confirm with a reference standard if available).
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[6] This provides the "area percent purity."
-
Self-Validation: The protocol's trustworthiness is enhanced by analyzing a solvent blank before the sample to ensure no interfering peaks originate from the solvent or system contamination. The stability of the retention time across multiple injections of the same sample validates the system's consistency.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Why it's the definitive standard: qNMR is a primary analytical method that provides a direct measurement of the analyte's mass fraction without requiring an identical reference standard of the analyte itself.[5] It relies on a certified internal standard of known purity. By comparing the integrated signal of a specific proton on the analyte to a proton on the internal standard, one can calculate the absolute purity. This method is indispensable for qualifying reference materials and for samples where all impurities may not be volatile or detectable by GC.
-
Sample & Standard Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized this compound into an NMR tube. Record the weight precisely.
-
Select a suitable, certified internal standard that has peaks in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone). Accurately weigh and add a known quantity (e.g., 5-10 mg) to the same NMR tube.
-
Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃) and dissolve completely.
-
-
Instrumentation & Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Ensure quantitative acquisition parameters are set: a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1).
-
-
Data Analysis:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the olefinic proton) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the internal standard.
-
Caption: Core relationship in qNMR for absolute purity determination.
Fourier-Transform Infrared (FTIR) Spectroscopy
Why it's the rapid first check: FTIR is an invaluable tool for a quick, qualitative assessment.[4] Within minutes, it can confirm the presence of the key functional groups that define this compound and, just as importantly, confirm the absence of significant impurities from starting materials or side reactions.
-
Sample Preparation: As this compound is a liquid, place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[4]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Place the sample-loaded plates in the spectrometer.
-
Acquire the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Confirm the presence of a sharp, strong absorption band around 2230 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.[1]
-
Confirm the presence of a C=C (alkene) stretch around 1650 cm⁻¹ .[7]
-
Confirm the presence of sp² C-H stretches just above 3000 cm⁻¹ and sp³ C-H stretches just below 3000 cm⁻¹ .[7]
-
Crucially, check for the absence of a broad peak around 3200-3600 cm⁻¹ (indicating O-H from residual alcohol or water) or a strong peak around 1700-1750 cm⁻¹ (indicating C=O from oxidation byproducts).
-
Conclusion and Recommendations
The rigorous assessment of synthesized this compound purity is a multi-step, evidence-based process. The optimal analytical strategy is dictated by the intended use of the compound.
-
For routine in-process checks and quality control, where speed and the detection of common volatile impurities are key, GC-FID is the method of choice. It provides excellent quantitative data on relative purity.
-
For a rapid identity confirmation and to quickly screen for functional group impurities post-synthesis, FTIR is the most efficient tool.
-
For the characterization of a new batch, the qualification of a reference standard, or when a definitive, absolute purity value is required, qNMR is the indispensable gold standard. It provides unparalleled structural confirmation and a direct, highly accurate measure of purity.[5]
By employing these techniques in a logical workflow, researchers, scientists, and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable and successful downstream applications. Every analytical protocol must be part of a self-validating system, grounded in established scientific principles and standards to ensure trustworthiness and data integrity.[8][9]
References
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- PubChem. (n.d.). Cyclohexenecarbonitrile. National Institutes of Health.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclohexene.
- ChemComplete. (2020, February 8). How to Analyze GC Results for Lab [Video]. YouTube.
- University of Toronto. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Cyclohexene-1-carbonitrile
For researchers, scientists, and professionals in drug development, the specificity of ligand-binding assays is paramount. When developing quantitative methods for small molecules, such as the versatile chemical intermediate Cyclohexene-1-carbonitrile, a thorough understanding of potential cross-reactivity is not just a regulatory requirement, but a cornerstone of scientific integrity. This guide provides an in-depth, technically-focused comparison of hypothetical cross-reactivity studies involving this compound. We will explore the rationale behind the experimental design, present detailed protocols, and analyze comparative data to offer insights into the specificity of antibodies raised against this hapten.
The Rationale for Cross-Reactivity Assessment
This compound, a small molecule with a molecular weight of approximately 107.15 g/mol , is not immunogenic on its own.[1] To elicit an immune response and generate specific antibodies for use in an immunoassay, it must be covalently coupled to a larger carrier protein, thereby functioning as a hapten.[2] This process, however, can lead to the generation of antibodies that may recognize not only the target molecule but also structurally related compounds. Such cross-reactivity can lead to inaccurate quantification and false-positive results.[3] Therefore, a systematic evaluation of cross-reactivity with a panel of structurally analogous compounds is a critical step in the validation of any immunoassay.
The selection of potential cross-reactants is a critical step in designing a robust study. For this compound, this panel should include compounds that probe the key structural features of the molecule: the cyclohexene ring, the nitrile functional group, and the position of the double bond and the nitrile group relative to each other.
Experimental Design: A Hypothetical Cross-Reactivity Study
This guide will outline a hypothetical study to assess the cross-reactivity of a polyclonal antibody raised against a this compound-protein conjugate. The primary method employed will be an indirect competitive enzyme-linked immunosorbent assay (ELISA), a common and robust method for quantifying small molecules.[4][5]
Immunogen Preparation
To generate antibodies, this compound would first be derivatized to introduce a reactive handle for conjugation to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). A common strategy for haptens lacking a reactive functional group for direct conjugation is the introduction of a carboxyl group. For this compound, this could be achieved through a multi-step synthesis to create a derivative with a spacer arm, which is then activated for coupling to the amine groups of lysine residues on the carrier protein.
Diagram 1: Hapten-Carrier Conjugation Workflow
Caption: Workflow for preparing a this compound immunogen.
Antibody Production and Purification
Polyclonal antibodies would be generated by immunizing an appropriate animal model (e.g., rabbits) with the this compound-protein conjugate. The resulting antiserum would then be purified, typically using affinity chromatography, to isolate the IgG fraction containing the specific antibodies.
Panel of Potential Cross-Reactants
A carefully selected panel of compounds is crucial for a meaningful cross-reactivity study. The following table outlines a proposed panel for this compound, with the rationale for each selection.
| Compound Name | Structure | Rationale for Inclusion |
| This compound (Target Analyte) | C₇H₉N | The target analyte for which the antibody was raised. |
| 3-Cyclohexene-1-carbonitrile | C₇H₉N | Isomer with a different double bond position to assess positional specificity.[1] |
| Cyclohexanecarbonitrile | C₇H₁₁N | Saturated analog to evaluate the importance of the double bond for antibody recognition.[6][7] |
| Benzonitrile | C₇H₅N | Aromatic analog to assess the impact of ring aromatization. |
| Cyclohexanecarboxamide | C₇H₁₃NO | Analog with the nitrile group hydrolyzed to an amide to test functional group specificity. |
| Cyclohexylmethanamine | C₇H₁₅N | Analog with the nitrile group reduced to an amine to further probe functional group specificity. |
| 1-Cyanocyclopentene | C₆H₇N | Analog with a smaller ring size to evaluate the influence of the ring structure. |
| 1-Cyanocycloheptene | C₈H₁₁N | Analog with a larger ring size to further assess the impact of the ring structure. |
| Acrylonitrile | C₃H₃N | The precursor in the Diels-Alder synthesis of 3-Cyclohexene-1-carbonitrile, a potential impurity.[1] |
Experimental Protocol: Indirect Competitive ELISA
The following protocol details the steps for conducting a competitive ELISA to determine the cross-reactivity of the generated antibodies.[8][9][10]
-
Coating: Microtiter plates are coated with a sub-saturating concentration of a this compound-protein conjugate (different from the immunizing conjugate to avoid recognition of the carrier protein, e.g., this compound-Ovalbumin if BSA was used for immunization). The plate is incubated overnight at 4°C and then washed.
-
Blocking: Non-specific binding sites on the plate are blocked using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS). The plate is incubated for 1-2 hours at room temperature and then washed.
-
Competition: A fixed, predetermined dilution of the anti-Cyclohexene-1-carbonitrile antibody is mixed with varying concentrations of the target analyte (for the standard curve) or the potential cross-reactants. This mixture is then added to the coated and blocked wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: The plate is washed to remove unbound antibodies and antigens.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that is specific for the primary antibody's species (e.g., anti-rabbit IgG-HRP) is added to the wells. The plate is incubated for 1 hour at room temperature and then washed.
-
Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The color development is proportional to the amount of primary antibody bound to the plate.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance in each well is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).
Diagram 2: Indirect Competitive ELISA Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New One-Pot Methods for Preparation of CyclohexanecarbonitrileâGreen Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. protocolsandsolutions.com [protocolsandsolutions.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. stjohnslabs.com [stjohnslabs.com]
A Comparative Guide to Catalytic Syntheses of Cyclohexene-1-carbonitrile for Advanced Research
Introduction: The Synthetic Value of Cyclohexene-1-carbonitrile
This compound is a valuable bifunctional molecule in organic synthesis, serving as a versatile precursor for a wide range of more complex molecular architectures.[1] Its structure, featuring a reactive alkene within a cyclohexene ring and a polar cyano group, makes it a sought-after synthon for the construction of pharmaceuticals and agrochemicals.[2] The nitrile group can be readily transformed into amines, amides, carboxylic acids, or ketones, while the double bond allows for a variety of addition and functionalization reactions. However, the efficient and selective synthesis of the 1-carbonitrile isomer remains a significant challenge, necessitating the development of robust catalytic methodologies.
This guide provides an in-depth comparison of two promising catalytic strategies for the synthesis of this compound: the catalytic oxidative dehydrogenation of cyclohexanecarbonitrile and the direct catalytic allylic C-H cyanation of cyclohexene . We will delve into the mechanistic underpinnings of each approach, present representative experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable method for their specific applications.
Strategy 1: Catalytic Oxidative Dehydrogenation of Cyclohexanecarbonitrile
This classical yet effective strategy involves the removal of hydrogen from the saturated precursor, cyclohexanecarbonitrile, to introduce the desired double bond in conjugation with the nitrile group. The success of this transformation hinges on the use of a catalyst that can selectively activate the C-H bonds at the α and β positions without over-oxidizing the molecule to benzonitrile or causing unwanted side reactions.
Mechanistic Principles
The catalytic dehydrogenation typically proceeds over a heterogeneous catalyst surface, such as a noble metal supported on carbon. The generally accepted mechanism involves the following key steps:
-
Adsorption: The cyclohexanecarbonitrile substrate adsorbs onto the catalyst surface.
-
C-H Bond Activation: The catalyst facilitates the cleavage of C-H bonds at the α and β positions, leading to the formation of a surface-bound cyclohexenyl intermediate and adsorbed hydrogen atoms.
-
Product Desorption: The resulting this compound desorbs from the catalyst surface.
-
Oxidant Regeneration: In the presence of an oxidant (e.g., O₂), the adsorbed hydrogen atoms react to form water, regenerating the active catalytic sites for the next cycle.
The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired mono-unsaturated product.
Catalyst Showcase: Palladium on Carbon (Pd/C)
Palladium on carbon (Pd/C) is a widely used and effective catalyst for dehydrogenation reactions.[3] Its high activity allows for the reaction to proceed under relatively mild conditions, and its heterogeneous nature simplifies product purification and catalyst recycling.
Advantages of Pd/C:
-
High Catalytic Activity: Efficiently promotes C-H bond activation.
-
Commercially Available and Cost-Effective: Readily accessible for laboratory use.
-
Ease of Handling and Separation: As a solid, it can be easily filtered from the reaction mixture.
-
Recyclability: Can be recovered and reused for multiple reaction cycles.
Limitations:
-
Over-oxidation: Can lead to the formation of benzonitrile as a byproduct if the reaction is not carefully controlled.
-
Leaching: Potential for palladium to leach into the product, requiring further purification steps for applications with low metal tolerance.
Experimental Data: A Comparative Overview
While a direct side-by-side comparison of multiple catalysts for this specific transformation is not extensively documented, the following table outlines representative conditions and expected outcomes for the Pd/C-catalyzed oxidative dehydrogenation of cyclohexanecarbonitrile, based on analogous transformations.
| Catalyst | Oxidant | Temperature (°C) | Solvent | Typical Yield (%) | Selectivity |
| 10% Pd/C | O₂ (air) | 120-150 | Toluene | 70-85 | Good to excellent for this compound over benzonitrile |
| 5% Pt/C | O₂ (air) | 130-160 | Xylene | 65-80 | Moderate, with potential for increased arene formation |
| Ru/Al₂O₃ | O₂ (air) | 150-180 | Decalin | 50-70 | Lower selectivity, potential for ring-opening side reactions |
Detailed Experimental Protocol: Pd/C-Catalyzed Oxidative Dehydrogenation
Materials:
-
Cyclohexanecarbonitrile (1.0 equiv)
-
10% Palladium on carbon (5 mol%)
-
Toluene (0.1 M)
-
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Source of air or oxygen (e.g., a balloon or a gas inlet)
Procedure:
-
To the round-bottom flask, add cyclohexanecarbonitrile and toluene.
-
Add the 10% Pd/C catalyst to the solution.
-
Equip the flask with a reflux condenser and place it in a heating mantle.
-
Introduce a gentle stream of air or an atmosphere of oxygen into the flask.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Catalytic Cycle for Oxidative Dehydrogenation
Caption: Catalytic cycle for Pd/C-catalyzed oxidative dehydrogenation.
Strategy 2: Direct Catalytic Allylic C-H Cyanation of Cyclohexene
This modern and atom-economical approach aims to directly install the cyano group at the allylic position of cyclohexene. This strategy avoids the need for a pre-functionalized starting material and can be more convergent. Photoredox catalysis, often in combination with a transition metal co-catalyst, has emerged as a powerful tool for activating C-H bonds under mild conditions.[4]
Mechanistic Principles
A plausible mechanism for the photoredox-catalyzed allylic cyanation of cyclohexene involves the following steps:
-
Photoexcitation: A photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst oxidizes the cyclohexene to a radical cation.
-
Deprotonation: A mild base removes a proton from the allylic position of the radical cation, generating an allylic radical.
-
Oxidative Cyanation: A copper(II)-cyanide complex intercepts the allylic radical, leading to the formation of a copper(III) intermediate which then undergoes reductive elimination to furnish the this compound product and a copper(I) species.
-
Catalyst Regeneration: The reduced photocatalyst is re-oxidized by the copper(II) species, which in turn is regenerated from the copper(I) species by an oxidant, closing both catalytic cycles.
Catalyst Showcase: Photoredox/Copper Dual Catalysis
A dual catalytic system comprising an iridium-based photocatalyst and a copper(II) salt as a co-catalyst represents a promising approach for this transformation, drawing parallels from similar allylic amination reactions.[5]
Advantages of Photoredox/Copper Dual Catalysis:
-
Mild Reaction Conditions: Typically proceeds at room temperature under visible light irradiation.
-
High Functional Group Tolerance: The mild conditions allow for the presence of sensitive functional groups.
-
Direct C-H Functionalization: Avoids the need for pre-activating the substrate.
-
Potential for Asymmetry: Chiral ligands on the copper catalyst could potentially induce enantioselectivity.
Limitations:
-
Catalyst Cost: Iridium-based photocatalysts can be expensive.
-
Reaction Optimization: Dual catalytic systems can be complex to optimize.
-
Cyanide Source: Requires a suitable and safe source of the cyanide anion.
Experimental Data: A Comparative Overview
This is an emerging area of research, and as such, established data for the direct cyanation of cyclohexene is limited. The following table provides a prospective set of conditions based on related photoredox-catalyzed C-H functionalization reactions.
| Photocatalyst | Co-catalyst | Cyanide Source | Light Source | Typical Yield (%) | Regioselectivity |
| Ir(ppy)₃ | Cu(OTf)₂ | TMSCN | Blue LED | 40-60 (projected) | Potentially favors the more substituted allylic position |
| Acridinium Salt | NiBr₂·diglyme | KCN | Blue LED | 30-50 (projected) | May vary with the nickel ligand |
| Eosin Y | - | NaCN | Green LED | Low to moderate (projected) | Lower selectivity expected without a co-catalyst |
Detailed Experimental Protocol: Photoredox-Catalyzed Allylic Cyanation
Materials:
-
Cyclohexene (1.5 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.0 equiv)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (0.1 M)
-
Schlenk tube or vial equipped with a magnetic stir bar
-
Blue LED light source
Procedure:
-
To a Schlenk tube, add the photocatalyst, Cu(OTf)₂, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon).
-
Add acetonitrile, cyclohexene, and TMSCN via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure this compound.
Proposed Catalytic Cycle for Photoredox Allylic Cyanation
Caption: Proposed dual catalytic cycle for photoredox allylic cyanation.
Comparative Analysis of Synthetic Strategies
| Feature | Oxidative Dehydrogenation (Pd/C) | Direct Allylic Cyanation (Photoredox/Cu) |
| Starting Material | Cyclohexanecarbonitrile | Cyclohexene |
| Atom Economy | Lower (loss of H₂) | Higher |
| Catalyst System | Single heterogeneous catalyst | Dual homogeneous catalyst system |
| Reaction Conditions | High temperature (120-150 °C) | Mild (room temperature, visible light) |
| Key Challenges | Over-oxidation to benzonitrile | Regioselectivity, catalyst cost |
| Industrial Scalability | More established and scalable | Less developed, potential for flow chemistry |
| Safety Considerations | Use of a flammable solvent at high temperature | Use of a toxic cyanide source (TMSCN) |
Conclusion and Future Outlook
The synthesis of this compound can be approached through distinct catalytic strategies, each with its own set of advantages and challenges. The oxidative dehydrogenation of cyclohexanecarbonitrile using heterogeneous catalysts like Pd/C offers a more traditional and scalable route, benefiting from the ease of product separation and catalyst recycling. However, it requires higher temperatures and careful control to prevent over-oxidation.
In contrast, the direct allylic C-H cyanation of cyclohexene via photoredox/copper dual catalysis represents a modern, atom-economical approach that proceeds under mild conditions. While this method is still in its nascent stages of development for this specific substrate, it holds great promise for achieving high selectivity and functional group tolerance.
The choice between these strategies will ultimately depend on the specific requirements of the researcher, including scale, cost, available equipment, and the desired level of process control. Future research will likely focus on developing more selective and robust catalysts for both approaches, as well as exploring asymmetric variants to access chiral this compound derivatives.
References
- McManus, J. B., & Nicewicz, D. A. (2017). Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(8), 2880–2883. [Link]
- Cernijenko, A., et al. (2023). Allylic Amination of Highly Substituted Alkenes Enabled by Photoredox Catalysis and Cu(II)-Mediated Radical-Polar Crossover. Organic Letters, 25(25), 4750–4754. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed dehydrogenation of α-cyclohexene-substituted nitriles to α-aryl nitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allylic Amination of Highly Substituted Alkenes Enabled by Photoredox Catalysis and Cu(II)-Mediated Radical-Polar Crossover - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cyclohexene-1-carbonitrile and 3-Cyclohexene-1-carbonitrile: Synthesis, Properties, and Reactivity
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. The cyclohexene scaffold, a common motif in numerous natural products and pharmaceutical agents, offers a versatile platform for the construction of complex molecular architectures. Within this class of compounds, positional isomers of functionalized cyclohexenes can exhibit markedly different physical, chemical, and spectroscopic properties. This in-depth technical guide provides a comprehensive comparison of two such isomers: Cyclohexene-1-carbonitrile and 3-Cyclohexene-1-carbonitrile. We will delve into their synthesis, comparative stability, spectroscopic signatures, and characteristic reactivity, supported by experimental data and established protocols to inform your selection and application of these valuable synthetic intermediates.
Introduction: The Significance of Isomeric Purity
This compound and 3-Cyclohexene-1-carbonitrile, both possessing the molecular formula C₇H₉N, are distinguished by the position of the double bond relative to the carbonitrile group. In this compound, the double bond is conjugated with the nitrile group, creating an α,β-unsaturated nitrile system. This conjugation profoundly influences its electronic properties, stability, and reactivity. In contrast, 3-Cyclohexene-1-carbonitrile features an isolated double bond, leading to a reactivity profile more characteristic of a typical alkene and an aliphatic nitrile. Understanding these fundamental structural differences is key to exploiting their unique chemical behaviors in multi-step syntheses.
Physicochemical and Spectroscopic Properties: A Head-to-Head Comparison
The distinct structural features of these isomers give rise to notable differences in their physical and spectroscopic properties. A summary of these key characteristics is presented below for easy comparison.
| Property | This compound | 3-Cyclohexene-1-carbonitrile |
| CAS Number | 1855-63-6[1] | 100-45-8[2] |
| Molecular Formula | C₇H₉N[1] | C₇H₉N[2] |
| Molecular Weight | 107.15 g/mol [1] | 107.15 g/mol [3] |
| Appearance | Colorless to light yellow liquid[4] | Colorless to pale yellow liquid[5] |
| Boiling Point | 85-88 °C at 17 mmHg[6] | 200.9 °C at 760 mmHg[5] |
| Density | 0.946 g/mL at 20 °C[1] | 0.94 g/cm³[5] |
| Refractive Index (n²⁰/D) | 1.482[1] | 1.4720 - 1.4750[5] |
| Solubility | Insoluble in water[4] | Insoluble in water[5] |
| Flash Point | 83 °C (closed cup)[1] | 65.8 °C[5] |
Spectroscopic Fingerprints: Unambiguous Isomer Identification
Spectroscopic analysis is crucial for the definitive identification and characterization of these isomers.
Infrared (IR) Spectroscopy:
The most telling difference in the IR spectra is the position of the C≡N and C=C stretching frequencies.
-
This compound: Due to conjugation, the C≡N stretch is typically observed at a lower wavenumber, around 2220-2225 cm⁻¹ , and is more intense. The C=C stretch also appears at a lower frequency, around 1630-1640 cm⁻¹ .
-
3-Cyclohexene-1-carbonitrile: The unconjugated C≡N stretch appears at a higher wavenumber, around 2240-2250 cm⁻¹ [3]. The isolated C=C stretch is found around 1650 cm⁻¹ [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed structural information to readily distinguish between the two isomers.
¹H NMR Spectral Data
| Proton | This compound (Predicted) | 3-Cyclohexene-1-carbonitrile (Experimental, CDCl₃)[7] |
| Olefinic | ~6.8-7.0 ppm (triplet) | 5.64-5.75 ppm (multiplet) |
| Allylic | ~2.2-2.4 ppm (multiplet) | 2.31-2.39 ppm (multiplet) |
| Aliphatic | ~1.6-1.8 ppm (multiplet) | 1.88-2.22 ppm (multiplet) |
| Methine (CH-CN) | - | 2.84 ppm (multiplet) |
¹³C NMR Spectral Data
| Carbon | This compound (Predicted) | 3-Cyclohexene-1-carbonitrile (Estimated)[3] |
| C≡N | ~118-120 ppm | ~122 ppm |
| Olefinic | C1: ~110-115 ppm, C2: ~145-150 ppm | ~125-127 ppm |
| Allylic | C3, C6: ~25-30 ppm | ~25-35 ppm |
| Aliphatic | C4, C5: ~20-25 ppm | ~20-30 ppm |
| Methine (CH-CN) | - | ~30-40 ppm |
Synthesis of Isomers: Divergent Strategies
The synthetic routes to these isomers are fundamentally different, reflecting their distinct structural motifs.
Synthesis of 3-Cyclohexene-1-carbonitrile: The Diels-Alder Approach
The most common and efficient synthesis of 3-Cyclohexene-1-carbonitrile is through a [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene and acrylonitrile. This reaction is highly atom-economical, forming the cyclohexene ring and installing the carbonitrile group in a single step.
Caption: Diels-Alder synthesis of 3-Cyclohexene-1-carbonitrile.
Experimental Protocol: Diels-Alder Synthesis of 3-Cyclohexene-1-carbonitrile [5]
-
Reaction Setup: In a high-pressure stainless-steel reaction vessel, combine acrylonitrile and a catalytic amount of hydroquinone (to inhibit polymerization).
-
Addition of Diene: Cool the vessel to -10 °C and carefully add liquefied 1,3-butadiene.
-
Reaction: Seal the vessel and heat to 150 °C for 4 hours.
-
Work-up: After cooling to room temperature, cautiously vent any unreacted butadiene. Transfer the reaction mixture to a distillation apparatus.
-
Purification: Remove any unreacted acrylonitrile and solvent (if used) by distillation at atmospheric pressure. The crude 3-Cyclohexene-1-carbonitrile is then purified by vacuum distillation.
Synthesis of this compound: Dehydration of a Cyanohydrin
This compound is typically prepared via a two-step sequence starting from cyclohexanone. The first step is the formation of cyclohexanone cyanohydrin, followed by dehydration to introduce the double bond in conjugation with the nitrile.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Dehydration
Step 1: Formation of Cyclohexanone Cyanohydrin
This step involves the use of highly toxic hydrogen cyanide or a cyanide salt and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup: To a solution of sodium cyanide in water, cool the mixture in an ice bath.
-
Addition of Ketone: Slowly add cyclohexanone to the cyanide solution with vigorous stirring.
-
Acidification: While maintaining the low temperature, slowly add a solution of sulfuric acid to generate HCN in situ.
-
Reaction: Continue stirring at low temperature for several hours.
-
Work-up: Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude cyclohexanone cyanohydrin.
Step 2: Dehydration of Cyclohexanone Cyanohydrin
-
Reaction Setup: Dissolve the crude cyclohexanone cyanohydrin in a suitable solvent such as pyridine and cool in an ice bath.
-
Addition of Dehydrating Agent: Slowly add a dehydrating agent, such as phosphorus oxychloride (POCl₃), to the solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
Stability and Reactivity: A Tale of Two Isomers
The electronic and structural differences between the two isomers dictate their relative stability and reactivity.
Thermodynamic Stability
This compound , as a conjugated system, is thermodynamically more stable than the non-conjugated 3-Cyclohexene-1-carbonitrile . The delocalization of π-electrons across the C=C double bond and the C≡N triple bond in the 1-isomer results in a lower overall energy state. This increased stability can be experimentally determined by comparing the heats of hydrogenation of the two isomers. The hydrogenation of the conjugated isomer will release less energy than the non-conjugated isomer.
Reactivity
The differing reactivity profiles of these isomers offer distinct opportunities for synthetic transformations.
This compound (α,β-Unsaturated Nitrile):
-
Michael Addition: The β-carbon of the double bond is electrophilic due to conjugation with the electron-withdrawing nitrile group. This makes it susceptible to 1,4-conjugate addition (Michael addition) by a wide range of nucleophiles (e.g., organocuprates, enolates, amines, and thiols). This is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position.
-
Diels-Alder Reaction: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions with electron-rich dienes.
-
Reduction: The double bond and the nitrile group can be selectively reduced under different conditions. For example, catalytic hydrogenation can reduce the C=C bond, while stronger reducing agents like lithium aluminum hydride will reduce the nitrile to a primary amine.
3-Cyclohexene-1-carbonitrile (Isolated Alkene and Nitrile):
-
Alkene Reactivity: The double bond undergoes typical electrophilic addition reactions of alkenes, such as halogenation, hydrohalogenation, hydration, epoxidation, and dihydroxylation, without interference from the nitrile group.
-
Nitrile Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also react with organometallic reagents to form ketones after hydrolysis. The reactivity of the nitrile is largely independent of the double bond.
Applications in Synthesis
Both isomers are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.
-
This compound is a key precursor for the synthesis of substituted cyclohexanecarbonitriles and related compounds through its versatile reactivity in conjugate additions and cycloadditions. It has been utilized in the preparation of cyclohexene-1-carboxylic acid.
-
3-Cyclohexene-1-carbonitrile serves as a scaffold for introducing functionality at both the double bond and the nitrile group. Its derivatives are explored in various therapeutic areas, leveraging the prevalence of the substituted cyclohexane core in medicinal chemistry.[5]
Conclusion
This compound and 3-Cyclohexene-1-carbonitrile, while sharing the same molecular formula, are distinct chemical entities with unique properties and reactivity profiles. The conjugated system of this compound imparts greater thermodynamic stability and renders it susceptible to nucleophilic attack at the β-position, making it an excellent Michael acceptor. In contrast, 3-Cyclohexene-1-carbonitrile behaves as a molecule with two independent functional groups—an alkene and a nitrile—allowing for selective transformations at either site. A thorough understanding of their synthesis, spectroscopic characteristics, and chemical behavior, as detailed in this guide, will enable researchers and drug development professionals to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of novel molecular entities.
References
- Spectroscopic Profile of 3-Cyclohexene-1-carbonitrile: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/b1036]
- Preparation and photochemistry of cyclohexene-1-carbonitriles. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00436a031]
- 4-CYANO-1-CYCLOHEXENE(100-45-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/100-45-8_1hnmr.htm]
- Cyclohexene(110-83-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/110-83-8_1hnmr.htm]
- An In-depth Technical Guide to 3-Cyclohexene-1-carbonitrile. Benchchem. [URL: https://www.benchchem.com/technical-guides/in-depth-technical-guide-3-cyclohexene-1-carbonitrile]
- This compound, ≥97.0%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/29252]
- Cyclohexenecarbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74619]
- 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page13/C13-NMR/C13-NMR-C6H10-cyclohexene.htm]
- 3-Cyclohexene-1-carbonitrile. SpectraBase. [URL: https://spectrabase.com/spectrum/6HZKlDnIQMb]
- 3-Cyclohexene-1-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66013]
- Cyclohexanecarbonitrile. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C766052]
- Preparation of cyclohexene. The Royal Society of Chemistry. [URL: https://edu.rsc.
- 13C NMR Chemical Shifts. Oregon State University. [URL: https://orgchem.oregonstate.edu/spectroscopy/c13-nmr-spectroscopy/13c-nmr-chemical-shifts/]
- A kind of preparation method of cyclohexanone cyanohydrin. Google Patents. [URL: https://patents.google.
- 1-cyclohexene-1-carbonitrile - 1855-63-6, C7H9N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-12855.html]
- This compound 1855-63-6 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/CYCLOHEXENE-1-CARBONITRILE-1855-63-6.html]
- 3-Cyclohexene-1-carbonitrile. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Cyclohexene-1-carbonitrile]
- Synthesis of Cyclohexene The Dehydration of Cyclohexanol. University of Massachusetts Amherst. [URL: https://courses.umass.
- Dehydration of Cyclohexanol to Cyclohexene. Scribd. [URL: https://www.scribd.
- 1-Cyclohexene-1-carbonitrile, 98%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
Sources
- 1. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. spectrabase.com [spectrabase.com]
- 6. LON-CAPA OCHem [s10.lite.msu.edu]
- 7. 4-CYANO-1-CYCLOHEXENE(100-45-8) 1H NMR spectrum [chemicalbook.com]
Safety Operating Guide
Mastering Chemical Lifecycles: A Guide to the Proper Disposal of Cyclohexene-1-Carbonitrile
For the diligent researcher and scientist, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper, informed disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. Cyclohexene-1-carbonitrile, a versatile building block in pharmaceutical and chemical synthesis, demands a rigorous and knowledgeable approach to its disposal due to its inherent toxicological profile.[1][2]
This guide provides essential, actionable procedures for the safe handling and disposal of this compound. Moving beyond a simple checklist, we will explore the chemical reasoning that underpins these protocols, empowering your team to manage this substance with confidence and precision.
Part 1: Core Hazard Assessment and Immediate Safety
Understanding the "why" behind a protocol is the cornerstone of a self-validating safety system. This compound is not benign; it is classified as toxic or harmful if swallowed, inhaled, or in contact with skin.[3] The primary danger stems from its nature as an organic nitrile. Under conditions of incomplete combustion or exposure to certain chemical environments (like strong acids), nitriles can release highly toxic hydrogen cyanide (HCN) gas.[4]
Essential Personal Protective Equipment (PPE)
Before handling this compound for any procedure, including disposal preparation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a full-face shield.[5]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use.[5][6]
-
Body Protection: A standard laboratory coat. For larger quantities or spill response, a chemically impervious apron or suit is recommended.[5]
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.[7]
First Aid in Case of Exposure
Immediate and correct response to exposure is critical:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
Skin Contact: Take off all contaminated clothing at once. Wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth thoroughly with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Part 2: Waste Management: From Generation to Disposal
The safest and most compliant method for disposing of this compound is through a licensed professional hazardous waste disposal service.[3][6][7] On-site chemical neutralization is not recommended for this compound without extensively validated, peer-reviewed protocols and specialized equipment, due to the extreme danger of generating hydrogen cyanide gas.[6][8]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing this compound waste streams.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocol
1. Waste Segregation and Containment:
-
Isolate the Waste: Immediately segregate waste this compound and materials contaminated with it (e.g., gloves, absorbent pads) from all other waste streams.[6]
-
Use Appropriate Containers: Use only dedicated, chemically compatible, and clearly labeled hazardous waste containers. The original product container is often a suitable choice if it is in good condition.[6] The container must be sealed to prevent the escape of vapors.[3]
-
Avoid Mixing: Never mix this compound waste with other chemical waste, particularly acids, which can accelerate the release of hydrogen cyanide.[6]
2. Labeling and Storage:
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings.[9]
-
Safe Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area must be cool, dry, well-ventilated, and away from heat or ignition sources.[3][5]
3. Arranging for Professional Disposal:
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company to schedule a pickup.[6][10]
-
Provide Documentation: Furnish the waste contractor with the Safety Data Sheet (SDS) for this compound. This provides them with the necessary information for safe transport and disposal.[6] The substance is transported under UN 3276, proper shipping name "NITRILES, LIQUID, TOXIC, N.O.S.".[3]
-
Incineration: The standard and most effective disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts like HCN and nitrogen oxides.[6][7]
Part 3: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
For small spills (typically <100 mL in a fume hood):
-
Ensure Ventilation: Keep the spill contained within the chemical fume hood.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or commercial sorbent pads.[7][10]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal, label, and dispose of the waste container following the procedures in Part 2.
For large spills (typically >100 mL or any spill outside a fume hood):
-
Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity.[10]
-
Isolate: Secure and control access to the area. If safe to do so, close doors to the affected room.
-
Ventilate: Increase ventilation to the area if it can be done without spreading the vapors to other occupied spaces.
-
Contact Emergency Response: Immediately contact your institution's EHS or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.[10]
Summary of Key Safety and Disposal Data
| Parameter | Value / Guideline | Source(s) |
| GHS Hazard Statements | H301/H302 (Toxic/Harmful if swallowed), H311/H312 (Toxic/Harmful in contact with skin), H331/H332 (Toxic/Harmful if inhaled), H227 (Combustible liquid) | [11] |
| Primary Disposal Method | Licensed Hazardous Waste Contractor | [3][6][7] |
| Recommended Technology | High-Temperature Chemical Incineration | [6][7] |
| UN Transport Number | UN 3276 | [3] |
| Proper Shipping Name | NITRILES, LIQUID, TOXIC, N.O.S. | [3] |
| Incompatible Materials | Strong acids, Strong oxidizing agents | [6][10] |
By adhering to these scientifically grounded procedures, you ensure that the final step in the lifecycle of this compound is conducted with the highest commitment to safety and environmental responsibility, reinforcing the trust and expertise central to your professional mission.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74619, Cyclohexenecarbonitrile. PubChem.
- Chemistry Stack Exchange (n.d.). how to neutralize hydrogen cyanide?.
- Anderson, T. D., & Krishnan, E. R. (1998). Review of organic nitrile incineration at the Toxic Substances Control Act Incinerator. Oak Ridge National Lab., TN (US).
- National Institute for Occupational Safety and Health (NIOSH) (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks.
- SAMCO Technologies (n.d.). What to Do If You Have Cyanide in Your Industrial Wastewater.
- Ganoksin Orchid (2008). Safe disposal of cyanide - Jewelry Discussion.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66013, 3-Cyclohexene-1-carbonitrile. PubChem.
- Google Patents (n.d.). RU2310614C1 - Method of neutralization of the cyanide-containing and the thiocyanate-containing waste waters.
- Medscape (2025). Cyanide Toxicity Treatment & Management.
- New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet: Cyclohexene.
- Gloves.com (2022). How to Recycle Nitrile Gloves.
- Wikipedia (n.d.). Acrylonitrile.
- Southern Illinois University, Center for Environmental Health and Safety (n.d.). Chemical Waste Management Guide.
- Chemistry LibreTexts (2023). Preparation of Nitriles.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound CAS#: 1855-63-6 [m.chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. Safe disposal of cyanide - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
- 9. cehs.siu.edu [cehs.siu.edu]
- 10. nj.gov [nj.gov]
- 11. Cyclohexenecarbonitrile | C7H9N | CID 74619 - PubChem [pubchem.ncbi.nlm.nih.gov]
Senior Application Scientist's Guide to Personal Protective Equipment for Handling Cyclohexene-1-carbonitrile
This guide provides an in-depth operational plan for the safe handling of Cyclohexene-1-carbonitrile. As a research and development professional, your safety, the integrity of your experiments, and regulatory compliance are paramount. This document moves beyond a simple checklist to provide a procedural framework grounded in the specific chemical risks of this compound, ensuring a multi-barrier system of protection.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific hazards of this compound is the foundation of an effective PPE strategy. This colorless to light yellow liquid is not merely a reagent; it is a potent chemical that demands respect and meticulous handling.[1] Its hazard profile is driven by its nitrile functional group and overall molecular structure, leading to significant toxicity and irritant properties.
This compound is classified as toxic if it is swallowed, comes into contact with the skin, or is inhaled. It is also known to cause serious skin and eye irritation.[2] Furthermore, it is a combustible liquid, adding a physical hazard to its toxicological risks.
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | Danger | ☠️ |
| Skin Irritation | H315: Causes skin irritation.[2] | Danger | ❗ |
| Eye Irritation | H319: Causes serious eye irritation.[2] | Danger | ❗ |
| Flammability | H227: Combustible liquid. | Warning | (No Pictogram) |
The causality for this high degree of caution stems from the nitrile functional group (-C≡N). In biological systems, nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. This metabolic pathway is the primary reason for the high systemic toxicity observed upon ingestion, skin absorption, or inhalation. Therefore, the selection of PPE must be geared towards creating an absolute barrier against all potential routes of exposure.
The Core PPE Ensemble: A Multi-Barrier Approach
A multi-barrier PPE strategy is essential. This involves selecting specific equipment for respiratory, eye, face, and skin protection that is appropriate for the hazards presented by this compound.
Eye and Face Protection
Given the risk of serious eye irritation[2], eye protection is non-negotiable. Accidental splashes can have severe consequences.
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]
-
Senior Scientist's Recommendation: For all procedures involving transfers, heating, or reactions under pressure, a full-face shield must be worn over safety goggles.[4] This provides a secondary barrier, protecting not only the eyes but the entire face from splashes.
Skin and Body Protection
Skin contact is a primary route of exposure leading to systemic toxicity. Your choice of protective clothing and gloves is the most critical decision in your PPE ensemble.
-
Protective Clothing: A chemically resistant lab coat is mandatory. For larger quantities (>100mL) or procedures with a higher risk of splashing, a chemical-resistant apron or impervious coveralls should be worn.[3][5] All protective clothing must be removed immediately if contaminated.
-
Hand Protection (Gloves): The selection of appropriate gloves is critical. Not all standard laboratory gloves are suitable. According to OSHA regulations, employers must select appropriate hand protection based on the specific hazards.[6] For this compound, this means choosing gloves with documented resistance to nitriles and organic solvents.
Table 2: Recommended Glove Selection for this compound
| Glove Material | Thickness | Recommendation Level | Rationale |
| Nitrile | ≥ 8 mil (0.20 mm) | Primary Choice | Good resistance to a wide range of chemicals, including nitriles. Thicker nitrile provides a more robust barrier against physical and chemical breakthrough. |
| Neoprene | Standard | Acceptable Alternative | Offers good chemical resistance, particularly for organic compounds. |
| Double Gloving | Nitrile (inner) + Nitrile (outer) | Best Practice | This is the standard for highly toxic materials. It provides a critical safety buffer; if the outer glove is compromised, the inner glove still offers protection while you retreat to a safe area to re-glove.[7] |
Crucial Note: Always inspect gloves for tears or pinholes before use.[3] Change gloves frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the chemical.
Respiratory Protection
Inhalation is a direct route to systemic toxicity. All work with this compound must, by default, be performed within a certified chemical fume hood to minimize vapor concentrations.
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
When Respirators are Mandatory:
-
During a spill or leak outside of a fume hood.
-
When weighing or transferring large quantities where engineering controls are insufficient.
-
If you experience any symptoms of exposure (e.g., dizziness, irritation) despite using a fume hood.[3]
-
-
Respirator Type: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the minimum requirement. A full-face respirator offers a higher protection factor and also provides eye protection.[3][4] All personnel required to wear respirators must be part of a respiratory protection program that complies with OSHA 29 CFR 1910.134, which includes medical clearance and fit-testing.[5]
Procedural Guidance: From Donning to Disposal
The effectiveness of PPE is directly tied to the discipline with which it is used. The following workflows provide a self-validating system for safe operations.
Workflow 1: Pre-Operational Safety Check & PPE Donning
This workflow ensures that all safety measures are in place before the chemical is handled.
Caption: PPE Selection & Donning Workflow.
Step-by-Step Donning Protocol:
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and that the airflow monitor indicates it is functioning correctly.
-
Emergency Preparedness: Physically locate the nearest spill kit, safety shower, and eyewash station. Ensure the pathway is clear.
-
Assemble Materials: Place all necessary glassware, reagents, and equipment inside the fume hood before introducing the this compound.
-
Don Body Protection: Put on your lab coat or chemical-resistant suit.
-
Don Inner Gloves: Don the first pair of nitrile gloves.
-
Don Eye/Face Protection: Put on your safety goggles, followed by the full-face shield if required.
-
Don Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat. You are now ready to handle the chemical.
Workflow 2: Decontamination, Doffing, and Disposal
Properly removing and disposing of contaminated PPE is as important as wearing it. This prevents cross-contamination of your lab and person.
Caption: Decontamination and Waste Disposal Workflow.
Step-by-Step Doffing and Disposal Protocol:
-
Initial Decontamination (Inside Hood): Securely cap the primary container of this compound. Using a disposable wipe lightly dampened with a suitable solvent (e.g., isopropanol), wipe down the exterior of the container and any equipment used. Place the used wipe immediately into a designated solid hazardous waste bag inside the hood.
-
Remove Outer Gloves: Before leaving the immediate area of the fume hood, peel off the outer pair of gloves, turning them inside out as you remove them to trap contamination. Dispose of them in the hazardous waste bag.
-
Remove Face/Eye Protection: Remove the face shield (if used), followed by the goggles. Place them in a designated area for decontamination.
-
Remove Lab Coat: Remove your lab coat by rolling it away from your body to prevent the contaminated exterior from touching your clothes.
-
Remove Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hygiene: Immediately wash your hands and forearms thoroughly with soap and water.[3][5]
-
Waste Disposal: All contaminated disposable items, including gloves, wipes, and empty reagent containers, must be disposed of as hazardous waste according to your institution's and local regulations.[3][8] Do not place these items in regular trash.
By adhering to this comprehensive guide, you establish a robust safety protocol that protects you and your colleagues, ensuring that the valuable work of research and development can proceed without compromising personal safety.
References
- National Center for Biotechnology Information. (n.d.). Cyclohexenecarbonitrile PubChem CID 74619. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-Cyclohexene-1-carbonitrile PubChem CID 66013. PubChem.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1-cyclohexanecarbonitrile 97%. Cole-Parmer.
- Wellspring Safety. (2023). Navigating OSHA Standards: How Orange Nitrile Gloves Meet Compliance. Wellspring Safety.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Cyclohexene. NJ.gov.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-Cyclohexene-1-carbonitrile | C7H9N | CID 66013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound = 97.0 1855-63-6 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. octanegloves.com [octanegloves.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
